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  • Product: N-Cyclopropylethenesulfonamide
  • CAS: 625105-85-3

Core Science & Biosynthesis

Foundational

N-Cyclopropylethenesulfonamide (NCES): A Strategic Vinylsulfonamide Building Block and Covalent Warhead in Modern Drug Discovery

Executive Summary In the renaissance of Targeted Covalent Inhibitors (TCIs) and fragment-based drug discovery (FBDD), the selection of an electrophilic warhead is paramount to balancing reactivity, selectivity, and metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the renaissance of Targeted Covalent Inhibitors (TCIs) and fragment-based drug discovery (FBDD), the selection of an electrophilic warhead is paramount to balancing reactivity, selectivity, and metabolic stability. N-Cyclopropylethenesulfonamide (NCES, CAS: 625105-85-3) has emerged as a highly versatile and strategic building block. By synergizing the tunable Michael acceptor properties of a vinylsulfonamide with the conformational rigidity and lipophilicity of a cyclopropyl ring, NCES serves a dual purpose: it acts as a terminal warhead for cysteine-targeted therapeutics and functions as a synthetic precursor for complex, stereochemically rich sultam scaffolds.

This technical guide dissects the physicochemical logic, mechanistic utility, and self-validating synthetic protocols associated with NCES, providing drug development professionals with a comprehensive framework for its application.

Chemical Structure & Physicochemical Properties

The architectural logic of NCES relies on two distinct structural motifs that dictate its behavior in biological and synthetic environments:

  • The Vinylsulfonamide Core : Unlike planar acrylamides (the most common TCI warheads), the tetrahedral geometry of the sulfur atom in sulfonamides projects the reactive vinyl group at a distinct spatial vector. This allows the warhead to access unique cryptic pockets that planar amides cannot reach. Furthermore, vinylsulfonamides exhibit exceptional hydrolytic stability.

  • The N-Cyclopropyl Substituent : The cyclopropyl ring provides a sterically compact, lipophilic moiety. In medicinal chemistry, cyclopropyl groups are frequently utilized to enhance membrane permeability while resisting cytochrome P450-mediated oxidative metabolism—a common liability in linear alkyl chains.

Table 1: Physicochemical Profile of NCES
PropertyValueStructural Significance
Chemical Name N-CyclopropylethenesulfonamideStandard IUPAC nomenclature.
CAS Registry Number 625105-85-3Unique identifier for commercial sourcing.
Molecular Formula C5H9NO2SLow molecular weight (ideal for FBDD).
Molecular Weight 147.20 g/mol High ligand efficiency potential.
Hydrogen Bond Donors 1 (N-H)Facilitates target anchoring via H-bonding.
Hydrogen Bond Acceptors 2 (S=O)Enhances aqueous solubility and target binding.

Mechanistic Utility: The Vinylsulfonamide Warhead

The primary mechanism of action for NCES in biological systems is the thia-Michael addition . When positioned in proximity to a non-catalytic cysteine residue within a protein binding pocket, the electron-deficient alkene undergoes nucleophilic attack by the thiolate anion, forming a stable covalent thioether linkage.

Recent applications of vinylsulfonamide derivatives demonstrate their utility in developing covalent inhibitors targeting the Transcriptional Enhanced Associate Domain (TEAD) central pocket 1 and serving as highly selective probes for kinases such as RSK2 2.

ThiaMichael NCES N-Cyclopropylethenesulfonamide (Michael Acceptor) Intermediate Enolate-like Transition State NCES->Intermediate Nucleophilic Attack Thiol Protein Cysteine (Nucleophile: R-SH) Thiol->Intermediate Adduct Covalent Thioether Adduct Intermediate->Adduct Protonation

Fig 1. Mechanism of targeted covalent binding via thia-Michael addition to the vinylsulfonamide.

Table 2: Comparative Electrophile Reactivity

To contextualize the utility of NCES, it is critical to compare it against other standard electrophiles used in chemical biology:

Electrophile ClassRelative Thiol ReactivityHydrolytic StabilityReversibilityPrimary Application
Maleimide Extremely HighLow (Ring opening)Reversible (Exchange)Bioconjugation
Acrylamide Moderate to HighHighIrreversibleKinase TCIs (e.g., Ibrutinib)
Vinylsulfonamide Low to Moderate (Tunable)Very HighIrreversibleTEAD Inhibitors, Sultam precursors

Synthetic Methodologies

The synthesis of NCES is highly efficient and typically performed in a one-pot sequence starting from commercially available 2-chloroethanesulfonyl chloride. The reaction proceeds via an initial sulfonylation of cyclopropylamine, followed by a base-promoted in situ β-elimination of hydrogen chloride to yield the terminal alkene 3.

Step-by-Step Synthesis Protocol

Causality Note: This protocol utilizes a temperature gradient to separate the sulfonylation and elimination steps, preventing the formation of undesired polymeric side products.

  • Initiation : Dissolve cyclopropylamine (1.2 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar). Cool the mixture to 0 °C using an ice bath. Rationale: The low temperature controls the highly exothermic nature of the initial nucleophilic attack and prevents premature elimination.

  • Sulfonylation : Slowly add 2-chloroethanesulfonyl chloride (1.0 eq) dropwise. Stir for 30 minutes at 0 °C.

  • β-Elimination : Remove the ice bath and allow the reaction to warm to room temperature. The excess triethylamine acts as the base to drive the E2 elimination of the 2-chloroethanesulfonamide intermediate, forming the vinyl group. Stir for 2-4 hours.

  • Self-Validation : Monitor the reaction via LC-MS. The disappearance of the intermediate mass (M+H for the 2-chloro species) and the appearance of the alkene mass confirms complete conversion.

  • Workup & Purification : Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amines), saturated NaHCO3, and brine. Dry over anhydrous MgSO4, concentrate in vacuo, and purify via silica gel flash chromatography to yield pure NCES.

Synthesis Step1 1. Reagent Preparation 2-Chloroethanesulfonyl chloride + Cyclopropylamine in DCM Step2 2. Sulfonylation (0 °C) Formation of 2-chloroethanesulfonamide intermediate Step1->Step2 Step3 3. β-Elimination (RT) Addition of Triethylamine (Et3N) to form vinyl group Step2->Step3 Step4 4. Aqueous Workup Washing with 1M HCl & Brine, Drying over MgSO4 Step3->Step4 Step5 5. Purification Flash Chromatography (Yield: >80%) Step4->Step5

Fig 2. One-pot synthetic workflow for N-Cyclopropylethenesulfonamide from commercial precursors.

Applications in Drug Discovery & Development

Beyond serving as a terminal warhead, NCES is a critical building block for several advanced drug development methodologies:

  • Peptide Macrocyclization : Vinylsulfonamides are exceptional Thiol-Michael "Click" acceptors. They are utilized for the on-resin macrocyclization of peptides, offering superior hydrolytic stability compared to traditional maleimide linkages 4.

  • Sultam Scaffolds : NCES derivatives can undergo intramolecular oxa-Michael or Baylis-Hillman reactions to generate complex, stereochemically rich bicyclic sultams. These 3D scaffolds are highly prized in fragment-based drug discovery (FBDD) for disrupting protein-protein interactions 5.

  • Antiviral Development : Vinylsulfonamides have been strategically incorporated into peptidomimetic scaffolds to create submicromolar covalent inhibitors of the SARS-CoV-2 3CLpro enzyme, demonstrating the warhead's ability to selectively target viral cysteine proteases 6.

Experimental Protocol: Thiol-Ene Reactivity Profiling (GSH Assay)

To validate the electrophilic tuning of NCES prior to biological screening, a Glutathione (GSH) reactivity assay is the industry standard. This protocol establishes a self-validating kinetic profile.

  • Preparation : Prepare a 10 mM stock solution of NCES in DMSO and a 100 mM stock of reduced L-Glutathione (GSH) in PBS buffer (pH 7.4).

  • Incubation : In a glass vial, mix the NCES stock to a final concentration of 100 µM in PBS containing 1 mM GSH. Rationale: A 10-fold molar excess of GSH ensures the reaction follows pseudo-first-order kinetics, simplifying mathematical rate extraction.

  • Quenching & Sampling : At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot and quench the reaction by adding 50 µL of cold acetonitrile containing an internal standard (e.g., labetalol). Rationale: The internal standard self-validates the injection volume and ionization efficiency during mass spectrometry.

  • Analysis : Centrifuge the samples at 14,000 rpm for 5 minutes to precipitate buffer salts. Analyze the supernatant via LC-MS/MS, tracking the depletion of the parent NCES mass.

  • Data Interpretation : Plot the natural log of the remaining NCES concentration (

    
    ) versus time. The slope of the linear regression yields the pseudo-first-order rate constant (
    
    
    
    ), allowing direct, quantitative comparison of reactivity against other electrophiles.

References

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PubMed Central (PMC). 1

  • β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society. 2

  • 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators. PubMed Central (PMC). 3

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PubMed Central (PMC). 4

  • Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. PubMed Central (PMC). 5

  • Design, Synthesis and Biological Evaluation of Novel SARS-CoV-2 3CLpro Covalent Inhibitors. ChemRxiv. 6

Sources

Exploratory

Physicochemical characteristics of N-Cyclopropylethenesulfonamide

An In-Depth Technical Guide to the Physicochemical Characteristics of N-Cyclopropyl-4-methylbenzenesulfonamide A Note from the Senior Application Scientist: The initial topic of inquiry was "N-Cyclopropylethenesulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of N-Cyclopropyl-4-methylbenzenesulfonamide

A Note from the Senior Application Scientist: The initial topic of inquiry was "N-Cyclopropylethenesulfonamide." A thorough search of the scientific literature and chemical databases did not yield a well-characterized compound with this specific name. To provide a comprehensive and technically accurate guide, we have focused on a closely related, well-documented molecule: N-cyclopropyl-4-methylbenzenesulfonamide (CAS No. 65032-46-4) . This compound contains the core N-cyclopropyl sulfonamide moiety and serves as an excellent exemplar for researchers, scientists, and drug development professionals working with this class of molecules. The principles, experimental methodologies, and physicochemical characteristics discussed herein provide a robust framework for understanding similar structures.

Introduction

Sulfonamides are a cornerstone functional group in medicinal chemistry and materials science, renowned for their diverse biological activities and synthetic versatility.[1] The incorporation of a cyclopropyl group, a strained three-membered ring, often imparts unique conformational constraints and metabolic stability to bioactive molecules, making it a desirable feature in drug design.[2] This guide provides a detailed examination of the physicochemical properties of N-cyclopropyl-4-methylbenzenesulfonamide, a representative molecule merging these two important structural motifs. Understanding these core characteristics is paramount for predicting its behavior in biological systems, designing synthetic routes, and developing robust analytical methods.

Chemical Identity and Structure

N-cyclopropyl-4-methylbenzenesulfonamide is a secondary sulfonamide characterized by a tolyl group and a cyclopropylamine linked through a sulfonyl bridge.

  • IUPAC Name: N-cyclopropyl-4-methylbenzenesulfonamide[3]

  • Synonyms: N-cyclopropyl-p-toluenesulfonamide, cyclopropyl((4-methylphenyl)sulfonyl)amine[3]

  • CAS Number: 65032-46-4[4]

  • Molecular Formula: C₁₀H₁₃NO₂S[4]

  • Molecular Weight: 211.28 g/mol [4]

Below is a DOT script representation of the molecular structure.

Caption: 2D structure of N-cyclopropyl-4-methylbenzenesulfonamide.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Physical Form Solid[4]
Melting Point 79-80 °C[4]
Boiling Point 341.0 ± 35.0 °C at 760 mmHg[4]
Water Solubility >31.7 µg/mL at pH 7.4[3]
logP (calculated) 1.8[3]
pKa (estimated) 9.5 - 10.5General Sulfonamide
Topological Polar Surface Area (TPSA) 54.6 Ų[3]

Expert Insights:

  • The melting point of 79-80 °C suggests a stable crystalline solid at room temperature, which is advantageous for formulation and storage.

  • The limited water solubility is typical for many sulfonamide derivatives and may necessitate formulation strategies such as co-solvents or amorphous solid dispersions for in vivo applications.

  • The calculated logP of 1.8 indicates a moderate lipophilicity. This value is often within the desirable range for oral drug absorption, balancing membrane permeability with aqueous solubility.

  • The pKa of the sulfonamide N-H proton is crucial for its ionization state at physiological pH. For secondary sulfonamides of this type, the pKa is generally in the range of 9.5 to 10.5, meaning it will be predominantly in its neutral, non-ionized form at physiological pH (7.4). This is a key factor influencing its interaction with biological targets and its membrane permeability.[5]

  • The Topological Polar Surface Area (TPSA) of 54.6 Ų is well below the 140 Ų threshold often associated with good oral bioavailability, suggesting that the molecule has favorable characteristics for permeating biological membranes.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and characterization of N-cyclopropyl-4-methylbenzenesulfonamide.

Synthesis of N-cyclopropyl-4-methylbenzenesulfonamide

The most common and efficient synthesis involves the nucleophilic substitution of p-toluenesulfonyl chloride with cyclopropylamine.[6] A base is required to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification p-Toluenesulfonyl_Chloride p-Toluenesulfonyl Chloride Reaction_Vessel Reaction at 0°C to RT p-Toluenesulfonyl_Chloride->Reaction_Vessel Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction_Vessel Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel DCM Dichloromethane (Solvent) DCM->Reaction_Vessel Wash_NH4Cl Wash with aq. NH4Cl Reaction_Vessel->Wash_NH4Cl Wash_HCl Wash with 1M HCl Wash_NH4Cl->Wash_HCl Wash_Brine Wash with Brine Wash_HCl->Wash_Brine Dry_MgSO4 Dry over MgSO4 Wash_Brine->Dry_MgSO4 Concentrate Concentrate in vacuo Dry_MgSO4->Concentrate Recrystallization Recrystallization or Column Chromatography Concentrate->Recrystallization Final_Product N-cyclopropyl-4- methylbenzenesulfonamide Recrystallization->Final_Product

Caption: Workflow for the synthesis of N-cyclopropyl-4-methylbenzenesulfonamide.

Materials:

  • p-Toluenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of p-toluenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • To this stirred solution, add cyclopropylamine (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization (Preferred for high purity on a larger scale):

  • Dissolve the crude solid in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography (For smaller scales or difficult separations):

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions, monitoring by TLC.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Protocol for pKa Determination

The pKa of the sulfonamide can be determined experimentally using potentiometric titration or UV-pH titrations. A common method involves reversed-phase liquid chromatography (LC).[5][7]

  • Prepare a series of mobile phases with identical organic modifier concentrations (e.g., 40% acetonitrile in water) but buffered at different pH values (e.g., from pH 8.0 to 11.5).

  • Inject a solution of N-cyclopropyl-4-methylbenzenesulfonamide onto a C18 column and measure the retention time at each pH.

  • Plot the retention factor (k) against the pH of the mobile phase.

  • The resulting sigmoidal curve can be fitted to an appropriate equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While a comprehensive public database of the spectra for this specific molecule is limited, the expected characteristics are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.2-7.8 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the sulfonyl group will be downfield relative to the protons ortho to the methyl group.

  • Sulfonamide NH Proton: A broad singlet or doublet (depending on coupling to the cyclopropyl methine), typically in the range of δ 5.0-6.0 ppm.

  • Cyclopropyl Protons: A multiplet for the methine proton (CH) attached to the nitrogen (likely around δ 2.5-3.0 ppm) and complex multiplets for the four methylene protons (CH₂) of the cyclopropyl ring at higher field (δ 0.5-1.0 ppm).

  • Methyl Protons: A sharp singlet around δ 2.4 ppm for the tolyl methyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Four signals in the aromatic region (δ 125-145 ppm). The carbon attached to the sulfur atom and the carbon bearing the methyl group will be quaternary and may have lower intensities.

  • Cyclopropyl Carbons: A signal for the methine carbon (CH) and a signal for the two equivalent methylene carbons (CH₂), typically in the upfield region (δ 5-35 ppm).

  • Methyl Carbon: A signal around δ 21 ppm for the tolyl methyl carbon.

IR (Infrared) Spectroscopy:

  • N-H Stretch: A characteristic absorption band around 3250-3300 cm⁻¹.

  • Asymmetric and Symmetric SO₂ Stretch: Two strong absorption bands, typically around 1330-1350 cm⁻¹ (asymmetric) and 1150-1170 cm⁻¹ (symmetric), which are diagnostic for the sulfonamide group.[8]

  • C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 211).

  • Fragmentation Pattern: Common fragmentation patterns for p-toluenesulfonamides include the loss of the cyclopropylamine group and the formation of the tolyl or toluenesulfonyl cation (m/z = 91 and 155, respectively).

Chemical Stability and Reactivity

Hydrolytic Stability: Sulfonamides, in general, are considered to be hydrolytically stable under neutral and basic conditions (pH 7 and 9).[9] However, under strongly acidic conditions (pH < 4), hydrolysis can occur, although typically requiring elevated temperatures.[9] The primary degradation products would be p-toluenesulfonic acid and cyclopropylamine. For N-cyclopropyl-4-methylbenzenesulfonamide, significant degradation is not expected under typical environmental or physiological conditions.

Reactivity:

  • N-H Acidity: The proton on the sulfonamide nitrogen is weakly acidic. In the presence of a strong base, it can be deprotonated to form an anion. This anion is a potent nucleophile and can be alkylated or acylated.

  • Aromatic Ring: The tolyl ring can undergo electrophilic aromatic substitution, although the strongly deactivating nature of the sulfonamide group will direct incoming electrophiles to the positions ortho to the methyl group.

  • Sulfonamide Bond Cleavage: While generally stable, the S-N bond can be cleaved under certain reductive conditions. In some biological systems, electron-deficient aryl sulfonamides can undergo metabolic cleavage initiated by nucleophilic attack from glutathione.[10]

Applications and Significance

N-cyclopropyl-4-methylbenzenesulfonamide and related N-cyclopropyl sulfonamides are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.[1]

  • Drug Discovery: The N-cyclopropyl sulfonamide scaffold is present in a number of compounds being investigated for various therapeutic targets. The cyclopropyl group can enhance binding affinity and improve metabolic stability. Recently, derivatives incorporating cyclopropyl amide and piperazine sulfonamide moieties have been synthesized and screened for their anti-osteoclast differentiation activity.[11]

  • Agrochemicals: The sulfonamide functional group is also prevalent in herbicides and fungicides. The unique properties imparted by the cyclopropyl group make this class of compounds of interest in the development of new agrochemicals.

  • Synthetic Building Blocks: The reactivity of the N-H bond allows for further functionalization, making N-cyclopropyl-4-methylbenzenesulfonamide a versatile building block for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.[12]

Safety and Handling

N-cyclopropyl-4-methylbenzenesulfonamide should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4]

References

Sources

Foundational

N-Cyclopropylethenesulfonamide: Synthesis Pathways, Mechanisms, and Protocol Design

Abstract N-Cyclopropylethenesulfonamide (CAS: 625105-85-3) is a highly versatile chemical building block featuring a cyclopropyl group and a vinyl sulfonamide warhead. It is extensively utilized in the development of tar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract N-Cyclopropylethenesulfonamide (CAS: 625105-85-3) is a highly versatile chemical building block featuring a cyclopropyl group and a vinyl sulfonamide warhead. It is extensively utilized in the development of targeted covalent inhibitors and as a robust Michael acceptor in bioconjugation chemistry. This technical guide provides an in-depth mechanistic analysis and a self-validating experimental protocol for its synthesis.

Mechanistic Pathway: The One-Pot Sulfonylation-Elimination Cascade

The synthesis of N-substituted ethenesulfonamides from primary amines typically bypasses the need for pre-formed vinyl sulfonyl chloride, which is highly unstable and difficult to isolate. Instead, the reaction utilizes 2-chloroethanesulfonyl chloride as a bifunctional precursor [1].

The transformation is a tandem, one-pot process driven by an organic base (typically Triethylamine, TEA):

  • Nucleophilic Acyl Substitution (Sulfonylation) : The primary amine (cyclopropylamine) attacks the electrophilic sulfur atom of 2-chloroethanesulfonyl chloride. The displacement of the chloride ion yields the intermediate N-cyclopropyl-2-chloroethanesulfonamide.

  • Base-Promoted

    
    -Elimination (E2) : A second equivalent of base abstracts the acidic 
    
    
    
    -proton adjacent to the sulfonyl group. The electron pair cascades to form a carbon-carbon double bond, expelling the
    
    
    -chloride leaving group to generate the terminal vinyl moiety [2].

ReactionMechanism A Cyclopropylamine + 2-Chloroethanesulfonyl chloride B Intermediate: N-Cyclopropyl-2-chloroethanesulfonamide A->B Step 1: Sulfonylation (Nucleophilic Attack) Base: TEA C Target: N-Cyclopropylethenesulfonamide B->C Step 2: β-Elimination (E2 Mechanism) Base: TEA

Tandem sulfonylation and base-promoted elimination pathway.

Causality in Experimental Design (E-E-A-T Insights)

To ensure a self-validating and high-yielding system, every reagent and condition must be logically justified:

  • Temperature Control (0 °C to Room Temperature) : The initial sulfonylation is highly exothermic. Performing the addition at 0 °C suppresses the formation of bis-sulfonamides and prevents the premature thermal polymerization of the resulting vinyl sulfonamide [3].

  • Stoichiometry of the Base (3.0 Equivalents) : TEA serves a dual purpose. One equivalent acts as an acid scavenger to neutralize the HCl generated during sulfonylation. A second equivalent is consumed during the E2 elimination. The third equivalent ensures a basic environment is maintained to drive the equilibrium fully toward the elimination product.

  • Solvent Selection (Dichloromethane, DCM) : DCM is an aprotic, non-nucleophilic solvent that provides excellent solubility for both the polar precursors and the intermediate, without competing for the highly electrophilic sulfonyl chloride [4].

Quantitative Data and Optimization

The following table summarizes the optimization landscape for synthesizing aliphatic vinylsulfonamides, demonstrating why the DCM/TEA system is considered the gold standard in synthetic workflows.

SolventBase (Equivalents)Temperature ProfileReaction TimeAverage Yield (%)Primary Byproducts
DCM TEA (3.0 eq) 0 °C → RT 4 - 6 h 75 - 85% Trace bis-sulfonamide
THFDIPEA (3.0 eq)0 °C → RT8 - 12 h60 - 70%Unreacted intermediate
DMFK₂CO₃ (4.0 eq)RT12 - 16 h< 50%Michael addition adducts
DCMPyridine (3.0 eq)0 °C → RT12 h55 - 65%Pyridinium salts

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating workflow. In-process monitoring via TLC or LC-MS is critical between Phase 3 and Phase 4 to confirm the complete conversion of the intermediate to the final ethenesulfonamide [2].

Reagents Required:

  • Cyclopropylamine (1.0 eq, 10 mmol, 0.57 g)

  • 2-Chloroethanesulfonyl chloride (1.1 eq, 11 mmol, 1.80 g)

  • Triethylamine (TEA) (3.0 eq, 30 mmol, 3.03 g / 4.18 mL)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add cyclopropylamine (10 mmol) and anhydrous DCM (30 mL).

  • Basification & Cooling : Add TEA (30 mmol) to the solution. Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes.

  • Electrophile Addition : Dissolve 2-chloroethanesulfonyl chloride (11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. (Causality check: Dropwise addition prevents localized heating and suppresses bis-alkylation).

  • Reaction Propagation : Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • In-Process Validation : Sample the reaction and analyze via TLC (Hexane:EtOAc 3:1). The intermediate should be fully consumed, showing a single major spot for the vinyl sulfonamide.

  • Quenching & Workup : Dilute the reaction with an additional 20 mL of DCM. Wash the organic layer sequentially with 1M aqueous HCl (2 × 20 mL) to remove excess amine and TEA, saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to afford pure N-cyclopropylethenesulfonamide.

ExperimentalWorkflow Step1 1. Preparation Dissolve amine in DCM Add TEA (3 eq) Cool to 0°C Step2 2. Addition Dropwise addition of 2-chloroethanesulfonyl chloride Step1->Step2 Step3 3. Reaction Stir at 0°C for 1h Warm to RT, stir 4h Step2->Step3 Step4 4. Workup Wash with 1M HCl, NaHCO3, and Brine Step3->Step4 Step5 5. Purification Dry over Na2SO4 Flash Chromatography Step4->Step5

Standardized one-pot workflow for vinyl sulfonamide synthesis.

Analytical Characterization Signatures

Validation of the synthesized N-cyclopropylethenesulfonamide requires confirming the presence of both the cyclopropyl ring and the terminal vinyl group.

  • LC-MS (ESI+) : Expected[M+H]⁺ m/z = 148.04.

  • ¹H NMR (CDCl₃, 400 MHz) :

    • Vinyl Protons : A characteristic ABX spin system. The internal alkene proton (

      
       to the sulfonyl) appears as a doublet of doublets (dd) around 6.4 - 6.6 ppm. The terminal alkene protons (
      
      
      
      ) appear as two distinct doublets (trans and cis couplings) around 5.9 - 6.2 ppm.
    • Amine Proton : Broad singlet (br s) around 4.5 - 5.0 ppm (exchangeable with D₂O).

    • Cyclopropyl Protons : The methine proton (CH-N) appears as a multiplet around 2.2 - 2.5 ppm. The methylene protons (CH₂) appear as distinct multiplets around 0.6 - 0.8 ppm.

References

  • Title : 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Synthesis, Antiproliferative Activity and Molecular Docking Studies of Novel Doubly Modified Colchicine Amides and Sulfonamides as Anticancer Agents Source : MDPI (International Journal of Molecular Sciences) URL :[Link]

  • Title : Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor Source : National Institutes of Health (NIH) / PMC URL :[Link]

Exploratory

Spectroscopic Profiling and Analytical Workflows for N-Cyclopropylethenesulfonamide

Abstract N-Cyclopropylethenesulfonamide (CAS: 625105-85-3), also known as N-cyclopropyl vinylsulfonamide, is a highly versatile building block in modern medicinal chemistry. Featuring a highly electrophilic vinyl sulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract N-Cyclopropylethenesulfonamide (CAS: 625105-85-3), also known as N-cyclopropyl vinylsulfonamide, is a highly versatile building block in modern medicinal chemistry. Featuring a highly electrophilic vinyl sulfonamide moiety paired with a sterically tuning cyclopropyl group, this compound serves as a premier Michael acceptor for the design of Targeted Covalent Inhibitors (TCIs) and aza/thiol-Michael addition polymerizations. This technical guide provides an authoritative, self-validating spectroscopic profile (NMR, IR, and LC-HRMS) to ensure rigorous structural elucidation and quality control during drug development workflows.

Mechanistic Rationale & Chemical Context

The architectural value of N-Cyclopropylethenesulfonamide lies in its dual-functional nature. The vinyl sulfonamide warhead is generally more electrophilic than traditional acrylamides, providing a distinct kinetic advantage for targeting non-catalytic amino acid residues, such as cysteines and lysines, in covalent inhibitor design[1]. The adjacent cyclopropyl ring restricts the conformational flexibility of the nitrogen atom, enhancing metabolic stability while modulating the overall lipophilicity of the resulting adducts.

Understanding the exact spectroscopic signatures of this intermediate is critical. Because the vinyl sulfonamide group acts as a potent Michael acceptor, any degradation (such as premature hydration or polymerization) will immediately manifest in its NMR and IR spectra, making rigorous analytical profiling a mandatory step before downstream synthesis[2].

Mechanism A Target Protein (Cys-SH / Lys-NH2) C Transition State (Nucleophilic Attack) A->C Nucleophile B Vinyl Sulfonamide (Michael Acceptor) B->C Electrophile D Covalent Adduct (Irreversible Inhibition) C->D Protonation

Mechanistic pathway of aza/thiol-Michael addition by the vinyl sulfonamide warhead.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR is the gold standard for verifying the geometric integrity of the vinyl group. The electron-withdrawing nature of the sulfonyl group (-SO₂-) creates a highly deshielded environment for the


-proton, while the 

-protons exhibit distinct coupling constants governed by the Karplus equation.
Quantitative Data: ¹H and ¹³C NMR Assignments

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K) [3],[4]

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationCausality / Assignment
Vinyl

-CH
6.45 – 6.55dd16.5, 9.81HDeshielded by adjacent -SO₂- group.
Vinyl

-CH (trans)
6.15 – 6.25d16.51H180° dihedral angle maximizes orbital overlap (Karplus).
Vinyl

-CH (cis)
5.85 – 5.95d9.81H0° dihedral angle results in weaker scalar coupling.
Sulfonamide NH 4.60 – 4.90br s-1HBroadened by quadrupolar relaxation of ¹⁴N; exchangeable.
Cyclopropyl CH 2.40 – 2.60m-1HMethine proton adjacent to the electronegative nitrogen.
Cyclopropyl CH₂ 0.60 – 0.80m-4HHighly shielded due to diamagnetic anisotropy of the ring.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K) [3],[4]

Carbon EnvironmentChemical Shift (

, ppm)
Causality / Assignment
Vinyl

-C
135.0 – 137.0Strongly deshielded by the electron-withdrawing sulfonyl core.
Vinyl

-C
125.0 – 128.0Terminal alkene carbon; diagnostic for terminal vinyl integrity.
Cyclopropyl CH 25.0 – 28.0

-carbon bonded to the sulfonamide nitrogen.
Cyclopropyl CH₂ 5.0 – 8.0Shielded methylene carbons characteristic of strained 3-membered rings.
Experimental Protocol: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of high-purity N-Cyclopropylethenesulfonamide in 0.6 mL of anhydrous Deuterated Chloroform (CDCl₃).

  • Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be strictly calibrated to 0.00 ppm to correct for magnetic drift and ensure absolute chemical shift accuracy.

  • Acquisition Parameters: Acquire the ¹H spectrum using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (

    
    ) of the cyclopropyl protons, preventing signal distortion and ensuring accurate 1:1:1:1:4 integration ratios.
    

Infrared (IR) Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides rapid, non-destructive validation of the functional groups, specifically the sulfonamide linkage and the reactive alkene.

Quantitative Data: Key Vibrational Modes

Table 3: ATR-FTIR Spectral Assignments [3]

Wavenumber (cm⁻¹)Vibrational ModeIntensityCausality / Structural Significance
3250 – 3300 N-H StretchMedium, SharpConfirms the presence of the secondary sulfonamide.
3080, 3010 C-H Stretch (Alkene/Ring)WeakCharacteristic of

hybridized vinyl C-H and strained cyclopropyl C-H.
1620 – 1640 C=C StretchMediumValidates the intact Michael acceptor double bond.
1320 – 1340 SO₂ Asymmetric StretchStrongHigh electronegativity of oxygen stiffens the S=O bond.
1140 – 1160 SO₂ Symmetric StretchStrongDiagnostic fingerprint for all sulfonamide derivatives.
Experimental Protocol: ATR-FTIR Workflow
  • Background Calibration: Collect a background spectrum of the ambient atmosphere using a clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water vapor.

  • Sample Application: Apply 1–2 mg of the neat solid (or evaporated film) directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

  • Validation: The ratio of the 1330 cm⁻¹ to 1150 cm⁻¹ peaks should be approximately 1:1. Any appearance of a broad band at ~3400 cm⁻¹ indicates moisture contamination or premature hydrolysis of the vinyl group.

Mass Spectrometry (LC-HRMS/ESI)

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) utilizing Electrospray Ionization (ESI) is required to confirm the exact mass and detect trace impurities.

Quantitative Data: Exact Mass & Adducts
  • Molecular Formula: C₅H₉NO₂S

  • Monoisotopic Exact Mass: 147.0354 Da

  • Expected [M+H]⁺: 148.0432

    
    
    
  • Expected[M+Na]⁺: 170.0252

    
    
    
Fragmentation Causality

In positive ion mode (ESI+), the molecule protonates primarily at the sulfonamide nitrogen. Collision-Induced Dissociation (CID) typically yields two primary fragment ions:

  • Loss of Cyclopropylamine: Cleavage of the S-N bond results in the vinylsulfonyl cation (

    
     ~91).
    
  • SO₂ Extrusion: A hallmark of sulfonamides, the loss of neutral SO₂ (64 Da) from the parent ion or fragments confirms the sulfonyl architecture.

Experimental Protocol: LC-HRMS Workflow
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to drive ionization efficiency for the poorly basic sulfonamide nitrogen.

  • Mass Calibration: Infuse a sodium formate cluster standard prior to the run to lock the mass accuracy to < 5 ppm.

  • Acquisition: Run a short gradient (C18 column) and acquire data in ESI+ mode scanning from

    
     50 to 500.
    

Analytical Workflow Integration

To ensure absolute scientific integrity, the data from NMR, IR, and MS must be cross-validated. A discrepancy in the MS exact mass combined with a missing 1620 cm⁻¹ IR band strongly indicates degradation of the vinyl warhead.

Workflow A Sample Preparation (N-Cyclopropylethenesulfonamide) B 1H & 13C NMR (Structural Elucidation) A->B C ATR-FTIR (Functional Group ID) A->C D LC-HRMS (ESI+) (Mass & Fragmentation) A->D E Data Integration & Structural Validation B->E C->E D->E

Workflow for the spectroscopic characterization of N-Cyclopropylethenesulfonamide.

References

1.[3] Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. The Royal Society of Chemistry. 2.[4] Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. PubMed Central (PMC). 3.[1] Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. PubMed Central (PMC). 4.[2] A Genetically Encoded aza-Michael Acceptor for Covalent Cross-Linking of Protein–Receptor Complexes. Journal of the American Chemical Society (ACS).

Sources

Foundational

Engineering Efficacy: The Biological Activity and Mechanistic Profiling of Novel Sulfonamide Derivatives

Executive Summary The sulfonamide pharmacophore ( ) remains one of the most versatile and resilient scaffolds in medicinal chemistry. Originally heralded for their bacteriostatic properties via the inhibition of dihydrop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide pharmacophore (


) remains one of the most versatile and resilient scaffolds in medicinal chemistry. Originally heralded for their bacteriostatic properties via the inhibition of dihydropteroate synthase (DHPS), novel sulfonamide derivatives have transcended their traditional roles. Today, through rational structure-based drug design, these compounds are engineered to target complex metalloenzymes and metabolic pathways, demonstrating potent anticancer, antifungal, and advanced antimicrobial activities[1].

As a Senior Application Scientist, I have structured this technical guide to dissect the polypharmacology of these novel derivatives. We will explore the mechanistic causality behind their efficacy, analyze quantitative performance data, and outline self-validating experimental protocols essential for rigorous preclinical evaluation.

Mechanistic Rationale: The Sulfonamide as a Zinc-Binding Group (ZBG)

The biological versatility of sulfonamides stems from their unique stereoelectronic properties. In the context of metalloenzymes—most notably Carbonic Anhydrases (CAs)—the primary sulfonamide group acts as a potent Zinc-Binding Group (ZBG).

At physiological pH, the sulfonamide nitrogen is deprotonated. This anionic species (


) coordinates directly with the 

ion situated in the deep active site cleft of the enzyme. This coordination displaces the zinc-bound catalytic water molecule/hydroxide ion, fundamentally halting the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons[2].

CA_Pathway SULF Novel Sulfonamide Derivative ZINC Zn2+ Active Site (hCA IX/XII) SULF->ZINC Binds via SO2NH2 DISP Displacement of Catalytic H2O ZINC->DISP Tetrahedral geometry INHIB Enzyme Inhibition (Blockade of HCO3-) DISP->INHIB Halts hydration PH Intracellular Acidification & Tumor Apoptosis INHIB->PH Disrupts pH homeostasis

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamide derivatives.

Target Profiling: From Oncology to Agriculture

Carbonic Anhydrase Inhibition in Oncology

Tumor microenvironments are notoriously hypoxic. To survive, cancer cells upregulate specific CA isoforms (hCA IX and XII) to excrete protons and maintain a slightly alkaline intracellular pH, which is critical for tumor proliferation and metastasis.

Recent structural optimization has yielded novel heterocyclic sulfonamide derivatives (incorporating thiazole, pyrimidine, and isoxazole moieties) that exhibit extreme potency against hCA I and II, with inhibitory constants in the low nanomolar range (2.62–136.54 nM)[2]. Furthermore, specific derivatives have demonstrated dual-action capabilities: they not only inhibit hCA II with


 values lower than the clinical standard acetazolamide (2.02 μM vs 5.86 μM) but also exhibit high inhibitory activity against A549 lung cancer cell proliferation[3].
Succinate Dehydrogenase Inhibition (SDHI) in Phytopathogens

Beyond human pathology, sulfonamides are revolutionizing agricultural chemistry. By replacing traditional amide structures with a sulfonamide framework, researchers have developed novel succinate dehydrogenase inhibitors (SDHIs). For example, polyhalogen-substituted pyridine sulfonamide derivatives have shown remarkable antifungal activity against the phytopathogenic fungus Valsa mali. These compounds disrupt the structural morphology of fungal hyphae, achieving


 values as low as 0.56 mg/L, significantly outperforming the commercial standard Boscalid[4].
Advanced Antimicrobial Efficacy

The rise of multidrug-resistant (MDR) bacteria necessitates new antimicrobial agents. Utilizing green synthesis protocols with natural catalysts (such as aqueous extracts of orange and banana peels), researchers have synthesized novel N-(4-chlorophenyl)4-methylbenzenesulfonamide derivatives. These compounds exhibit potent antibacterial activity against Staphylococcus aureus (MIC 25 µM) while simultaneously demonstrating anticancer cytotoxicity against HT-29 colon cancer cells[5].

Quantitative Efficacy Profiling

To contextualize the biological activity of these novel derivatives, the following table summarizes their performance metrics against established clinical and agricultural standards.

Compound Class / Specific DerivativePrimary TargetBiological Activity MetricReference StandardStandard Activity
Acetoxybenzamides (Heterocyclic)hCA I and II

: 2.62 – 210.58 nM
Acetazolamide~12.0 nM
Compound 3a (Heterocyclic)hCA II (A549 Cells)

: 2.02 μM
Acetazolamide5.86 μM
N-(4-chlorophenyl)4-methylbenzenesulfonamide S. aureusMIC: 25 µMSulfathiazole~30 µM
Compound 2f (Polyhalogen-pyridine)Valsa mali (Fungi)

: 0.56 mg/L
Boscalid1.79 mg/L

(Data synthesized from recent pharmacological evaluations[2],[3],[5],[4])

Self-Validating Experimental Workflows

To ensure reproducibility and trustworthiness in preclinical drug development, assays must be designed with built-in causality checks. Below are the definitive, step-by-step protocols for evaluating novel sulfonamide derivatives.

Workflow SYN Compound Synthesis & Purification DOCK In Silico Docking (Binding Energy) SYN->DOCK Structural input ENZ In Vitro Enzyme Assay (e.g., hCA II, DHPS) DOCK->ENZ Hit selection CELL Cell Viability Assay (MTT / A549 Cells) ENZ->CELL Efficacy validation LEAD Lead Optimization & SAR Profiling CELL->LEAD Hit-to-lead

Caption: Self-validating experimental workflow for sulfonamide evaluation.

Protocol A: Spectrophotometric hCA II Inhibition Assay

Causality Principle: Carbonic anhydrase possesses native esterase activity. By using 4-nitrophenyl acetate (p-NPA) as a surrogate substrate, the enzyme cleaves the ester bond to release 4-nitrophenol, a chromophore that can be kinetically monitored at 348 nm.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M

    
     to maintain ionic strength.
    
  • Enzyme Reconstitution: Dilute purified hCA II to a working concentration of 10 nM.

  • Inhibitor Pre-incubation (Critical Step): Incubate the enzyme with varying concentrations of the sulfonamide derivative (0.1 nM to 10 μM) for 15 minutes at 25°C. Why? This allows the thermodynamic equilibrium of the

    
    -sulfonamide coordinate bond to establish prior to substrate introduction.
    
  • Substrate Addition: Rapidly inject p-NPA (final concentration 0.1 mM) to initiate the reaction.

  • Kinetic Monitoring: Measure the initial velocity of absorbance change at 348 nm over 3 minutes.

  • Self-Validation Control: Run a parallel assay using 1 mM EDTA. Why? EDTA chelates the active-site zinc. If the enzyme loses activity in the presence of EDTA, it validates that the assay is specifically measuring zinc-dependent metalloenzyme activity.

Protocol B: High-Throughput MTT Cell Viability Assay (Anticancer Screening)

Causality Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals. The color intensity is directly proportional to the number of living cells[5].

  • Cell Seeding: Seed A549 lung cancer cells at a density of

    
     cells/well in a 96-well plate using RPMI-1640 medium (10% FBS). Incubate for 24 hours at 37°C (
    
    
    
    ).
  • Compound Treatment: Treat cells with the sulfonamide derivatives at concentrations of 10, 20, 40, and 50 µM for 48 hours.

  • Vehicle Control (Critical Step): Treat control wells with the exact concentration of DMSO used to dissolve the highest compound dose (must be <0.5% v/v). Why? This rules out solvent-induced cytotoxicity, ensuring observed cell death is strictly due to the sulfonamide pharmacophore.

  • MTT Incubation: Remove media, wash with PBS, and add 100 µL of fresh serum-free media containing 0.5 mg/mL MTT. Incubate for 4 hours.

  • Solubilization & Readout: Discard the MTT solution and dissolve the formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader to calculate the

    
    .
    

References

Sources

Exploratory

In Silico Modeling and Docking Studies of N-Cyclopropyl-Substituted Sulfonamides: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the In Silico Landscape for Novel Sulfonamide Therapeutics The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with dive...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the In Silico Landscape for Novel Sulfonamide Therapeutics

The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The continuous exploration of novel sulfonamide derivatives, such as those incorporating a cyclopropyl group, presents a promising avenue for the development of next-generation therapeutics. In silico modeling and molecular docking have emerged as indispensable tools in this endeavor, offering a rational, cost-effective, and rapid approach to predict and analyze the interactions of these novel compounds with their biological targets at a molecular level.

This technical guide provides a comprehensive, in-depth exploration of the core methodologies for conducting in silico modeling and docking studies of N-cyclopropyl-substituted sulfonamides. Moving beyond a mere recitation of protocols, this document delves into the "why" behind the "how," offering field-proven insights grounded in the principles of computational chemistry and drug design. It is designed to empower researchers, scientists, and drug development professionals to design and execute robust computational studies that can meaningfully accelerate the drug discovery pipeline.

While the specific compound "N-Cyclopropylethenesulfonamide" is used as a conceptual anchor, this guide will utilize a representative N-cyclopropyl-substituted sulfonamide and a relevant, well-characterized biological target to illustrate the practical application of these techniques. The principles and workflows described herein are broadly applicable to a wide range of sulfonamide derivatives and their respective targets.

Part 1: Foundational Principles of In Silico Sulfonamide Modeling

The predictive power of in silico modeling hinges on a thorough understanding of the physicochemical properties of both the ligand (the sulfonamide derivative) and the protein target. The sulfonamide functional group, –S(=O)₂–NH–, is a key determinant of the molecule's properties, notably its acidity, which arises from the ability of the sulfonyl group to stabilize the nitrogen anion through resonance.[5] This characteristic plays a crucial role in forming hydrogen bonds and other electrostatic interactions within the protein's binding pocket.

The Rationale for a Computational Approach

Embarking on an in silico investigation prior to synthesis and in vitro testing offers several strategic advantages:

  • Hypothesis Generation: Computational methods allow for the rapid screening of virtual libraries of sulfonamide derivatives against a target protein, helping to prioritize compounds with the highest predicted binding affinity.

  • Binding Mode Prediction: Molecular docking provides a three-dimensional model of the ligand-protein complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding.[5]

  • Structure-Activity Relationship (SAR) Insights: By comparing the docking poses and scores of a series of analogs, researchers can elucidate the structural requirements for optimal binding, guiding the design of more potent and selective compounds.

  • Resource Optimization: Virtual screening and computational analysis significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Part 2: A Step-by-Step In Silico Workflow for N-Cyclopropyl-Substituted Sulfonamides

This section outlines a detailed, validated workflow for a comprehensive in silico study of a representative N-cyclopropyl-substituted sulfonamide. For the purpose of this guide, we will consider a hypothetical study of N-Cyclopropyl-benzenesulfonamide targeting Carbonic Anhydrase II (CA II) , a well-established target for sulfonamide drugs.

Experimental Protocol: Molecular Docking of N-Cyclopropyl-benzenesulfonamide with Carbonic Anhydrase II

Objective: To predict the binding mode and estimate the binding affinity of N-Cyclopropyl-benzenesulfonamide to the active site of human Carbonic Anhydrase II.

Materials & Software:

  • Ligand Structure: 3D structure of N-Cyclopropyl-benzenesulfonamide (to be generated).

  • Protein Structure: Crystal structure of human Carbonic Anhydrase II (PDB ID: 2CBE).

  • Software:

    • Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock Vina).

    • Chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Protein preparation wizard/tool.

    • Molecular visualization software (e.g., PyMOL, VMD).

Methodology:

  • Ligand Preparation:

    • The 2D structure of N-Cyclopropyl-benzenesulfonamide is drawn using a chemical drawing tool.

    • The 2D structure is converted to a 3D structure.

    • The ligand is subjected to energy minimization using a suitable force field (e.g., OPLS3e, MMFF94) to obtain a low-energy conformation.

    • Proper protonation states at physiological pH (7.4) are assigned.

  • Protein Preparation:

    • The crystal structure of Carbonic Anhydrase II (PDB ID: 2CBE) is downloaded from the Protein Data Bank.

    • All water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein.

    • The protein structure is energy minimized using a suitable force field to relieve any steric clashes.

  • Grid Generation:

    • The binding site of CA II is defined based on the location of the co-crystallized inhibitor in the original PDB file or through literature reports.

    • A grid box is generated around the defined active site, encompassing all the key residues involved in ligand binding.

  • Molecular Docking:

    • The prepared ligand is docked into the prepared protein's active site using a molecular docking program.

    • The docking algorithm samples a wide range of ligand conformations and orientations within the grid box.

    • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

  • Post-Docking Analysis:

    • The docking poses are visually inspected to identify the most plausible binding mode.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed in detail.

    • The docking score of the top-ranked pose is recorded.

Visualizing the In Silico Workflow

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis L1 2D Structure Drawing L2 3D Conversion L1->L2 L3 Energy Minimization L2->L3 L4 Protonation L3->L4 D1 Grid Generation L4->D1 P1 Obtain PDB Structure P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens P2->P3 P4 Energy Minimization P3->P4 P4->D1 D2 Docking Simulation D1->D2 D3 Scoring D2->D3 A1 Pose Visualization D3->A1 A2 Interaction Analysis A1->A2 A3 SAR Studies A2->A3

Caption: A generalized workflow for in silico molecular docking studies.

Part 3: Interpreting the Data and Drawing Mechanistic Insights

The output of a docking study is not merely a numerical score but a rich dataset that, when interpreted correctly, can provide profound insights into the mechanism of action of the sulfonamide derivative.

Quantitative Data Summary

The following table presents a hypothetical summary of docking results for a series of N-substituted benzenesulfonamide derivatives against Carbonic Anhydrase II, illustrating how data can be structured for comparative analysis.

Compound IDN-SubstituentDocking Score (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
1 -H-7.2Thr199, Thr200
2 -Methyl-7.5Thr199, Thr200
3 -Ethyl-7.8Thr199, Thr200
4 -Cyclopropyl -8.5 Thr199, Thr200, Gln92
5 -Isopropyl-8.1Thr199, Thr200

Analysis of Hypothetical Data: The data in the table suggests that the N-cyclopropyl substituent (Compound 4) provides the most favorable binding affinity, as indicated by the lowest docking score. The additional hydrogen bond with Gln92 suggests that the cyclopropyl group may be orienting the molecule in a more optimal position within the active site.

Visualizing the Predicted Signaling Pathway Modulation

The binding of a sulfonamide inhibitor to Carbonic Anhydrase II blocks its enzymatic activity, which involves the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition can have downstream effects on various physiological processes.

Signaling_Pathway cluster_inhibition Enzymatic Inhibition cluster_reaction Catalytic Reaction cluster_downstream Downstream Physiological Effects Ligand N-Cyclopropyl- benzenesulfonamide CAII Carbonic Anhydrase II (Active) Ligand->CAII Binds to Active Site Inactive_CAII Carbonic Anhydrase II (Inactive) CAII->Inactive_CAII Inhibition HCO3 HCO3- + H+ Inactive_CAII->HCO3 Blocked CO2 CO2 + H2O CO2->HCO3 CAII Catalysis pH_Regulation pH Regulation HCO3->pH_Regulation Ion_Transport Ion Transport HCO3->Ion_Transport Fluid_Secretion Fluid Secretion HCO3->Fluid_Secretion

Caption: Predicted modulation of the Carbonic Anhydrase II pathway.

Part 4: Ensuring Scientific Integrity and Trustworthiness

The credibility of in silico predictions is paramount. A self-validating system should be inherent in the experimental design.

  • Cross-Docking and Validation: A crucial step is to re-dock the co-crystallized ligand back into the protein's active site. The ability of the docking protocol to reproduce the experimentally observed binding pose (typically with an RMSD < 2.0 Å) provides confidence in the chosen methodology.

  • Consensus Scoring: Employing multiple scoring functions can provide a more robust assessment of binding affinity, as different functions may emphasize different aspects of molecular interactions.

  • Molecular Dynamics (MD) Simulations: For high-priority hits, MD simulations can be performed to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the binding event.[2][6]

Conclusion: From In Silico Insights to Tangible Therapeutics

In silico modeling and molecular docking are powerful hypothesis-generating tools that, when applied with rigor and a deep understanding of their underlying principles, can significantly de-risk and accelerate the drug discovery process for novel sulfonamide derivatives. By providing a detailed molecular-level understanding of protein-ligand interactions, these computational methods empower medicinal chemists to design more potent, selective, and ultimately, more effective therapeutic agents. The workflow and insights presented in this guide serve as a robust framework for researchers to confidently navigate the in silico landscape in their quest for the next generation of sulfonamide drugs.

References

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. Available at: [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences.[7][8] Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics.[6] Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry. Available at: [Link]

  • Computational design, synthesis and evaluation of new sulphonamide derivatives targeting HIV-1 gp120. Journal of Molecular Graphics and Modelling. Available at: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules.[2] Available at: [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances.[3][9] Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews.[4] Available at: [Link]

Sources

Foundational

Strategic Deployment of N-Acylsulfonamides in Drug Discovery: A Comprehensive SAR and Physicochemical Guide

As drug discovery programs increasingly target complex protein-protein interactions and challenging ion channels, medicinal chemists frequently encounter the limitations of traditional pharmacophores. The carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and challenging ion channels, medicinal chemists frequently encounter the limitations of traditional pharmacophores. The carboxylic acid moiety, while excellent for establishing critical electrostatic interactions, is notoriously plagued by rapid Phase II metabolism (glucuronidation) and poor membrane permeability.

To circumvent these liabilities, the N-acylsulfonamide functional group has emerged as a privileged bioisostere. As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the causality behind the structure-activity relationship (SAR) of N-acylsulfonamides, analyze field-proven case studies, and provide self-validating experimental workflows for their synthesis and physicochemical profiling.

Mechanistic Rationale: The Bioisosteric Paradigm

The fundamental logic behind replacing a carboxylic acid with an N-acylsulfonamide lies in preserving the acidic proton while fundamentally altering the steric and electronic microenvironment of the molecule.

N-acylsulfonamides maintain a pKa comparable to carboxylic acids (typically between 4.0 and 5.0), ensuring that the molecule remains predominantly anionic at physiological pH[1]. However, the introduction of the sulfonyl group and an additional carbonyl oxygen expands the topological polar surface area (TPSA) and introduces new hydrogen-bond acceptors. Mechanistically, this extended conformation allows the molecule to project deeper into binding pockets, engaging residues that a standard carboxylate cannot reach. Furthermore, the steric bulk and electronic delocalization across the N-acylsulfonamide core effectively shield the moiety from UDP-glucuronosyltransferases, bypassing the rapid clearance typically associated with carboxylic acids2[2].

SAR_Logic A Carboxylic Acid Scaffold Liability: Rapid Glucuronidation B N-Acylsulfonamide Bioisostere (pKa ~4.0 - 5.0) A->B C Metabolic Stability (Bypasses Phase II Conjugation) B->C D Enhanced Target Affinity (New H-Bond Vectors) B->D E Permeability Modulation (Requires fsp3 Tuning) B->E

Logical flow of bioisosteric replacement using N-acylsulfonamides.

Quantitative Physicochemical Comparison

To effectively deploy this bioisostere, one must understand the quantitative trade-offs. The table below summarizes the causal relationships between structural properties and SAR outcomes.

Physicochemical PropertyCarboxylic AcidN-AcylsulfonamideMechanistic Consequence in SAR
pKa Range 3.5 – 4.54.0 – 5.0Retains anionic charge at physiological pH; preserves critical electrostatic target interactions.
Topological Polar Surface Area (TPSA) ~37 Ų~74 ŲIncreased polarity restricts passive diffusion; necessitates compensatory lipophilic/fsp3 tuning.
Hydrogen Bond Vectors 1 Donor, 2 Acceptors1 Donor, 3-4 AcceptorsExtends the pharmacophore; enables engagement with deeper binding pocket residues.
Metabolic Liability High (Glucuronidation)Low (Steric/Electronic Shielding)Bypasses Phase II conjugation, significantly prolonging in vivo half-life and reducing clearance.

Target-Specific SAR Case Studies

Overcoming Target-Mediated Toxicity: Bcl-2 Inhibitors

The development of BH3 mimetics targeting the anti-apoptotic protein Bcl-2 is a masterclass in N-acylsulfonamide SAR. Early molecules like Navitoclax (ABT-263) utilized an N-acylsulfonamide core to achieve high affinity but suffered from dose-limiting thrombocytopenia due to off-target inhibition of Bcl-xL.

Through rigorous SAR by NMR and structure-based drug design, researchers re-engineered the scaffold to create Venetoclax (ABT-199) . By tuning the substituents flanking the N-acylsulfonamide core, the molecule achieved exquisite selectivity for Bcl-2 over Bcl-xL, completely sparing human platelets while maintaining potent anti-tumor efficacy3[3]. The N-acylsulfonamide acts as a critical anchor, mimicking the electrostatic profile of the native BH3 domain while providing the structural rigidity necessary for subtype selectivity.

Tuning Lipophilicity and fsp3: Nav1.7 Inhibitors

Voltage-gated sodium channel 1.7 (Nav1.7) is a highly validated target for pain management. However, achieving selectivity over the cardiac isoform Nav1.5 is notoriously difficult.

The discovery of acyl sulfonamide inhibitors like GDC-0276 and GDC-0310 highlights the necessity of offsetting the permeability penalty of the N-acylsulfonamide group. Because the moiety increases TPSA, early leads suffered from poor pharmacokinetics. By systematically increasing the fraction of sp3-hybridized carbons (fsp3) and introducing cycloalkyl ethers, researchers successfully modulated the lipophilicity4[4]. This optimization not only restored oral bioavailability and metabolic stability but also locked the molecule into a conformation that selectively binds the voltage-sensing domain of Nav1.75[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and validation of N-acylsulfonamides must follow a strict, causality-driven workflow. The protocols below are designed as self-validating systems, ensuring that experimental artifacts do not masquerade as biological activity.

Protocol_Workflow S1 1. Synthesis (EDC/DMAP) S2 2. pKa & PAMPA (Physicochemical) S1->S2 S3 3. Target Binding (SPR/FRET) S2->S3 S4 4. ADME/Tox (Microsomal Stability) S3->S4

Self-validating workflow for N-acylsulfonamide SAR optimization.

Protocol A: EDC/DMAP-Mediated Synthesis of N-Acylsulfonamides

Causality: The sulfonamide nitrogen is a remarkably poor nucleophile due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Standard amide coupling conditions will fail. Therefore, the carboxylic acid must be highly activated (using EDC), and an acyl transfer catalyst (DMAP) is strictly required to drive the reaction forward.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.5 eq). Stir for 15 minutes to form the active O-acylisourea intermediate.

  • Catalysis & Coupling: Add the primary sulfonamide (1.2 eq) followed immediately by 4-Dimethylaminopyridine (DMAP, 2.0 eq). The DMAP attacks the intermediate to form a highly reactive acylpyridinium species, which is then susceptible to attack by the weakly nucleophilic sulfonamide.

  • Reaction Monitoring: Stir at room temperature for 12–18 hours.

  • Validation Checkpoint: Perform LC-MS analysis on the crude mixture. Self-Validation: If the unreacted primary sulfonamide persists >20%, it indicates insufficient activation. The system mandates the addition of excess EDC or a switch to a more reactive uronium coupling agent (e.g., HATU) with DIPEA.

  • Workup: Wash the organic layer with 1M HCl (to remove DMAP and unreacted sulfonamide), followed by brine. Dry over

    
     and purify via flash chromatography.
    
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Because the N-acylsulfonamide group doubles the TPSA compared to a carboxylic acid, passive membrane permeability is the most common liability in this SAR trajectory. PAMPA isolates passive diffusion from active efflux (e.g., P-gp transport), providing a pure physicochemical readout of your bioisosteric replacement.

  • Preparation: Prepare a 10 mM stock solution of the synthesized N-acylsulfonamide in DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4) to mimic physiological conditions.

  • Membrane Assembly: Coat the filter membrane of the PAMPA donor plate with a 1% solution of lecithin in dodecane to simulate the lipid bilayer.

  • Incubation: Add the 10 µM compound solution to the donor compartment. Add fresh PBS to the acceptor compartment. Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability (

    
    ).
    
  • Validation Checkpoint: The assay must include high-permeability (e.g., verapamil) and low-permeability (e.g., theophylline) internal standards. Self-Validation: If the

    
     of the high-permeability standard falls below 
    
    
    
    cm/s, the artificial membrane integrity is compromised (likely due to improper lecithin coating), and the entire assay plate must be discarded and repeated.

References

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres European Journal of Medicinal Chemistry via ResearchG
  • Discovery of potent and selective Bcl-2 inhibitors with acyl sulfonamide skeleton ResearchG
  • Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 Journal of Medicinal Chemistry (ACS)
  • Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 Journal of Medicinal Chemistry (ACS)
  • N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry ResearchG

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Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Novel Ethenesulfonamide Compounds

Abstract The ethenesulfonamide moiety represents a versatile and increasingly important scaffold in modern medicinal chemistry. Its unique electronic and structural properties have led to the discovery of potent and sele...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ethenesulfonamide moiety represents a versatile and increasingly important scaffold in modern medicinal chemistry. Its unique electronic and structural properties have led to the discovery of potent and selective modulators of various biological targets. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery and synthesis of novel ethenesulfonamide compounds. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental design, from the selection of synthetic routes to the implementation of self-validating bioassays. It is intended to serve as both a foundational resource and a practical handbook for the rational design and development of next-generation therapeutics based on the ethenesulfonamide framework.

Part 1: The Ethenesulfonamide Scaffold: A Privileged Motif in Drug Discovery

The sulfonamide functional group is a cornerstone of pharmaceutical sciences, present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, diuretic, and anticancer agents.[1][2][3][4][5] The introduction of an adjacent vinyl group, creating the ethenesulfonamide (or vinylsulfonamide) scaffold, imparts distinct chemical properties that medicinal chemists can exploit. This unsaturation can influence the molecule's conformation, electronic distribution, and potential for covalent interactions, making it a valuable functional group for targeted drug design.

Ethenesulfonamides have emerged as key pharmacophores in several therapeutic areas. Notably, they have been successfully developed as potent endothelin receptor antagonists.[6][7][8] The replacement of a traditional benzenesulfonamide with a 2-phenylethenesulfonamide, for instance, has been shown to significantly improve selectivity for the endothelin-A (ETA) receptor.[8] Furthermore, novel (E)-N-aryl-2-arylethenesulfonamides have demonstrated potent cytotoxicity against a broad spectrum of cancer cell lines by targeting microtubule polymerization.[9] These examples underscore the therapeutic potential of this scaffold and justify a deep dive into its synthesis and evaluation.

1.1. Bioisosteric Considerations

In drug design, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity while potentially improving physicochemical or pharmacokinetic properties—is a powerful strategy.[10][11] The ethenesulfonamide group can be considered a bioisostere for other functionalities, such as amides or carboxylic acids, in certain contexts.[11][12] Understanding these relationships can guide the design of new chemical entities with improved drug-like properties. For example, the replacement of a labile sulfonamide with a more stable bioisostere like a gem-dimethyl sulfone has been shown to mitigate metabolic liabilities while retaining potency.[13] While not a direct replacement, the principles learned from such strategies can inform the design of novel ethenesulfonamides.

Part 2: Strategic Synthesis of Ethenesulfonamide Derivatives

The synthesis of ethenesulfonamide compounds can be approached through several strategic routes. The choice of a particular method is often dictated by the desired substitution pattern, stereochemistry of the double bond, and the availability of starting materials.

2.1. Horner-Wadsworth-Emmons (HWE) Reaction

A reliable and widely used method for the synthesis of vinyl sulfonamides is the Horner-Wadsworth-Emmons (HWE) reaction.[12] This approach offers excellent control over the stereochemistry, typically yielding the thermodynamically more stable (E)-isomer due to steric hindrance in the transition state.[12]

Causality of Experimental Choices: The HWE reaction is favored for its high stereoselectivity and the broad commercial availability of aldehydes. The use of a phosphonate-stabilized carbanion is key to its success, as it is more nucleophilic than the corresponding ylide used in the Wittig reaction, often leading to higher yields.

  • Preparation of the Phosphoryl Sulfonamide Reagent:

    • To a solution of a primary sulfonamide (e.g., benzenesulfonamide) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add an equimolar amount of a strong base (e.g., sodium hydride) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • After cessation of hydrogen evolution, add an equimolar amount of diethyl chlorophosphate and allow the reaction to warm to room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the phosphoryl sulfonamide reagent.

  • HWE Reaction:

    • Dissolve the phosphoryl sulfonamide reagent in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add a slight excess (e.g., 1.1 equivalents) of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) to generate the ylide.

    • After stirring for 30-60 minutes at -78 °C, add a solution of the desired aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

    • Purify the crude product by column chromatography on silica gel to afford the desired (E)-2-arylethenesulfonamide.

2.2. Olefin Cross-Metathesis

Olefin cross-metathesis (CM) has emerged as a powerful tool for the formation of carbon-carbon double bonds. This methodology can be applied to the synthesis of functionalized α,β-unsaturated sulfonamides from simple vinyl sulfonamides and a variety of olefin partners.[14]

Causality of Experimental Choices: The choice of catalyst is critical for the success of CM reactions. Ruthenium-based catalysts, such as the Hoveyda-Grubbs second-generation catalyst, are often preferred due to their high activity and functional group tolerance.[14] The reaction conditions are typically mild, making this a versatile method for late-stage functionalization.

2.3. One-Pot Synthesis from 1-Hydroxy-1-arylalkanes

An efficient one-pot, two-step procedure has been developed for the synthesis of (E)-arylethenesulfonamides starting from readily available 1-hydroxy-1-arylalkanes.[15] This method involves the reaction with thionyl chloride and subsequent treatment with an amine.

Experimental Workflow: One-Pot Synthesis

G A 1-Hydroxy-1-arylalkane C Intermediate Sulfinyl Chloride A->C Reaction B Thionyl Chloride (SOCl2) B->C E (E)-Arylethenesulfonamide C->E In situ reaction D Amine (R-NH2) D->E

Caption: One-pot synthesis of (E)-arylethenesulfonamides.

Part 3: Physicochemical and Structural Characterization

The unambiguous structural confirmation and purity assessment of newly synthesized ethenesulfonamide compounds are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure.[1][16][17] The coupling constants between the vinyl protons in the 1H NMR spectrum can be used to confirm the (E) or (Z) stereochemistry of the double bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the synthesized compound, confirming its elemental composition.[1][16][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, particularly the S=O stretches of the sulfonamide group.[1]

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in the compound, which should be within ±0.4% of the theoretical values.[1][16]

Part 4: Biological Evaluation and Mechanism of Action Studies

The therapeutic potential of novel ethenesulfonamide compounds is assessed through a series of in vitro and in vivo biological assays. The choice of assays is guided by the therapeutic target of interest.

4.1. In Vitro Enzyme Inhibition Assays

Many ethenesulfonamide derivatives are designed as enzyme inhibitors.[5][19] A standardized in vitro enzyme inhibition assay is a crucial first step in their biological characterization.

Core Principles of a Self-Validating Enzyme Inhibition Assay:

  • Appropriate Controls: The assay must include positive controls (a known inhibitor), negative controls (vehicle, typically DMSO), and controls without the enzyme to account for background signal.[19][20]

  • Linear Range: The assay should be performed under conditions where the reaction rate is linear with time and enzyme concentration.

  • Substrate Concentration: The substrate concentration should be carefully chosen, often at or near the Michaelis constant (Km), to allow for the sensitive detection of competitive inhibitors.[19]

  • Preparation of Reagents:

    • Prepare a stock solution of the test ethenesulfonamide compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[19]

    • Prepare solutions of the target enzyme and its substrate in the appropriate assay buffer.

  • Assay Setup (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test inhibitor at various concentrations or the vehicle control to the appropriate wells.

    • Add the positive control inhibitor to its designated wells.

    • Add the enzyme solution to all wells except for the "no enzyme" background control wells.

    • Pre-incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[19][20]

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rate for each well.

    • Normalize the data by setting the uninhibited control (vehicle only) to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the half-maximal inhibitory concentration (IC50) value.[19][20]

Data Presentation: Summary of Inhibitory Activity

Compound IDTarget EnzymeIC50 (nM)[6][17]
Ethenesulfonamide-01Endothelin Receptor A2.2
Ethenesulfonamide-02Tubulin7.5
Ethenesulfonamide-03VEGFR-215.3
Positive Control(Target Specific)(Known Value)
4.2. Cellular Assays

Cell-based assays are essential to confirm that the activity observed in biochemical assays translates to a cellular context. These can include cell viability assays (e.g., MTT assay), cell cycle analysis, and assays to measure the modulation of specific signaling pathways.[21]

4.3. Mechanism of Action Studies

To understand how a compound exerts its biological effect, mechanism of action (MoA) studies are conducted. For enzyme inhibitors, this may involve kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.[19] This is typically done by measuring the enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.

Logical Flow for MoA Determination

G A Determine IC50 B Kinetic Assays (Varying [S] and [I]) A->B C Lineweaver-Burk Plot Analysis B->C D Determine Mode of Inhibition C->D E Competitive D->E F Non-competitive D->F G Uncompetitive D->G

Caption: Workflow for determining the mode of enzyme inhibition.

Part 5: Structure-Activity Relationship (SAR) Analysis

The systematic modification of the ethenesulfonamide scaffold and the subsequent evaluation of the biological activity of the analogs allow for the development of a structure-activity relationship (SAR). A robust SAR is crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

For example, in the development of 2-arylethenesulfonamide-based endothelin receptor antagonists, it was found that methyl substitutions at the 2-, 4-, and 6-positions of the phenyl group led to a mixed ETA/ETB antagonist with an IC50 of 2.2 nM for the ETA receptor.[6][17] In another study on anticancer ethenesulfonamides, it was observed that the presence of methoxy groups on the styryl aromatic ring was critical for potent cytotoxicity.[9] These insights guide further synthetic efforts toward more effective drug candidates.

Part 6: Conclusion and Future Directions

The ethenesulfonamide scaffold is a validated and highly valuable platform for the discovery of novel therapeutic agents. This guide has outlined the key strategic considerations and practical methodologies for the synthesis, characterization, and biological evaluation of new ethenesulfonamide derivatives. By integrating a deep understanding of the underlying chemical principles with robust and self-validating biological assays, researchers can efficiently navigate the discovery process. Future work in this area will likely focus on the development of novel, more efficient synthetic methods, the exploration of new therapeutic applications for this versatile scaffold, and the use of computational methods to guide the rational design of next-generation ethenesulfonamide-based drugs.

References
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  • Wang, Y., et al. (2024). Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. Organic Letters. [Link]

  • Kamal, A., et al. (2013). Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents. Journal of Medicinal Chemistry, 56(13), 5493-5509. [Link]

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  • Gnamm, C., et al. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design? ChemMedChem. [Link]

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  • Skiera, I., et al. (2020). Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. The Journal of Organic Chemistry, 85(14), 9110-9119. [Link]

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Foundational

N-Cyclopropylethenesulfonamide (CAS 625105-85-3): A Next-Generation Vinyl Sulfonamide Warhead in Targeted Covalent Inhibitors

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has fundamentally reshaped modern drug discovery, offering prolonged target residence times, high biochemical efficiency, and the ability to drug pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally reshaped modern drug discovery, offering prolonged target residence times, high biochemical efficiency, and the ability to drug previously "undruggable" targets. While acrylamides have historically dominated the TCI landscape, their limited vectors for structural tuning have driven the search for alternative electrophiles[1].

N-Cyclopropylethenesulfonamide (CAS 625105-85-3) has emerged as a highly versatile vinyl sulfonamide warhead[2]. By combining the potent Michael acceptor properties of an ethenesulfonamide with the unique steric and electronic profile of an N-cyclopropyl substituent, this compound allows medicinal chemists to precisely calibrate electrophilicity, thereby maximizing target engagement while minimizing off-target toxicity[3]. This technical guide explores the physicochemical properties, mechanistic causality, and experimental validation of N-cyclopropylethenesulfonamide in the context of covalent drug development.

Chemical Identity & Physicochemical Profiling

N-Cyclopropylethenesulfonamide is structurally characterized by a vinyl group directly conjugated to a sulfonamide core, which is further substituted with a cyclopropyl ring[2].

Table 1: Quantitative & Physicochemical Data Summary

PropertyValue
IUPAC Name N-cyclopropylethenesulfonamide
CAS Registry Number 625105-85-3
Molecular Formula C

H

NO

S
Molecular Weight 147.2 g/mol
Electrophilic Class Vinyl Sulfonamide (Michael Acceptor)
Primary Target Nucleophile Cysteine (Thiolate, -S⁻)
Purity Standard (Commercial)

95% (Verified via NMR/HPLC)

Mechanistic Causality: The Logic of the Vinyl Sulfonamide Warhead

Overcoming the Limitations of Acrylamides

Acrylamides rely on the carbonyl group to withdraw electron density from the adjacent alkene, rendering it susceptible to nucleophilic attack. However, tuning an acrylamide is largely restricted to modifying the


 or 

positions of the alkene, which often drastically reduces reactivity due to steric hindrance[1].

Vinyl sulfonamides offer a superior alternative. The sulfonyl group is a stronger electron-withdrawing group than a carbonyl, inherently increasing the baseline reactivity of the vinyl group[3]. More importantly, the sulfonamide nitrogen provides an additional vector for substitution.

The Role of the N-Cyclopropyl Substituent

The choice of a cyclopropyl group in N-cyclopropylethenesulfonamide is highly deliberate:

  • Electronic Tuning: The cyclopropyl ring possesses high

    
    -character in its C-C bonds, allowing it to act as a weak electron donor via 
    
    
    
    -conjugation. This subtly dampens the strong electron-withdrawing effect of the sulfonyl group, preventing the warhead from becoming a "pan-reactive" toxicant.
  • Steric Shielding & Metabolic Stability: The rigid, compact nature of the cyclopropyl ring provides steric hindrance around the sulfonamide nitrogen, protecting it from enzymatic degradation (e.g., N-dealkylation by Cytochrome P450s) without adding excessive lipophilicity (LogP) to the overall molecule.

Target Engagement Logic

When incorporated into a small molecule inhibitor, the warhead targets non-catalytic cysteines (e.g., in SARS-CoV-2 3CLpro or USP7)[3][4]. The reaction proceeds via a Michael addition, where the deprotonated cysteine thiolate attacks the


-carbon of the vinyl group, forming an irreversible, covalent thioether bond.

Figure 1: Mechanistic logic of covalent target engagement via Michael addition.

Experimental Protocol: Kinetic Evaluation of Warhead Reactivity

To ensure that N-cyclopropylethenesulfonamide possesses the appropriate reactivity profile for in vivo application, its intrinsic electrophilicity must be quantified. The industry standard is the Glutathione (GSH) Reactivity Assay , which calculates the half-life (


) of the electrophile under pseudo-first-order conditions[1].
System Causality & Self-Validation Design
  • Buffer Choice (pH 7.4): GSH has a thiol pKa of ~8.8. Testing at pH 7.4 ensures that only a physiological fraction of GSH is in the reactive thiolate form, accurately mimicking the intracellular environment.

  • Concentration Ratio (10:1): Using 10 mM GSH against 1 mM warhead ensures GSH concentration remains effectively constant. This forces the reaction into pseudo-first-order kinetics, allowing for reliable logarithmic decay calculations.

  • Self-Validating Controls: The protocol mandates an internal standard to correct for LC-MS injection variations, and a negative control (warhead without GSH) to prove that degradation is strictly due to covalent conjugation, not aqueous hydrolysis.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 100 mM stock solution of N-cyclopropylethenesulfonamide in LC-MS grade DMSO.

    • Prepare a 10 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate Buffer (PBS), adjusted precisely to pH 7.4.

    • Prepare a quench solution: Acetonitrile (MeCN) containing 1% Formic Acid and 1

      
      M Indomethacin (Internal Standard).
      
  • Reaction Initiation:

    • In a thermostated autosampler vial at 37°C, add 990

      
      L of the 10 mM GSH buffer.
      
    • Initiate the reaction by spiking in 10

      
      L of the 100 mM warhead stock (Final concentrations: 10 mM GSH, 1 mM Warhead, 1% DMSO).
      
    • Vortex immediately for 3 seconds.

  • Time-Course Sampling:

    • At predetermined intervals (

      
       = 0, 15, 30, 60, 120, 240, and 360 minutes), extract a 50 
      
      
      
      L aliquot from the reaction mixture.
  • Reaction Quenching:

    • Immediately dispense the 50

      
      L aliquot into 150 
      
      
      
      L of the Quench Solution. The sudden drop in pH (via Formic Acid) protonates the GSH thiolate, instantly halting the Michael addition.
  • LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitates.

    • Analyze the supernatant via LC-MS/MS (MRM mode), tracking the disappearance of the parent warhead mass (m/z 148.0 [M+H]⁺).

  • Data Processing:

    • Normalize the warhead peak area to the internal standard peak area.

    • Plot the natural log of the normalized peak area versus time. The slope of the linear regression is the pseudo-first-order rate constant (

      
      ). Calculate half-life as 
      
      
      
      .

Figure 2: Experimental workflow for evaluating warhead reactivity via GSH kinetic assay.

Applications in Drug Development

The integration of vinyl sulfonamides like N-cyclopropylethenesulfonamide is actively expanding in the development of antivirals and oncology therapeutics. For instance, in the optimization of SARS-CoV-2 3CLpro inhibitors, replacing a non-covalent moiety with a vinyl sulfonamide warhead demonstrated up to a 10-fold improvement in IC


 values by irreversibly binding to the catalytic Cys145[3][4]. Similarly, in oncology, vinyl sulfonamides are being deployed to target non-catalytic cysteines in deubiquitinases (e.g., USP7) and kinases, offering a tunable alternative where traditional acrylamides exhibit poor pharmacokinetic profiles or excessive off-target reactivity[1][3].

References

  • CAS:625105-85-3, N-Cyclopropylethenesulfonamide Product Specifications Source: Bidepharm URL
  • Source: PubMed Central (PMC)
  • Vinyl Sulfones and Sulfonamides in Drug Discovery Source: Enamine URL
  • Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors Source: ChemRxiv URL

Sources

Protocols & Analytical Methods

Method

Experimental procedure for N-Cyclopropylethenesulfonamide synthesis

An Application Note on the Synthesis of N-Cyclopropylethenesulfonamide for Drug Discovery and Development Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of N-Cyclopropylethenesulfonamide for Drug Discovery and Development

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-Cyclopropylethenesulfonamide, a molecule of significant interest in medicinal chemistry. Vinyl sulfonamides are recognized as valuable electrophiles for covalent inhibitors and chemical probes, while the cyclopropyl group is a prevalent structural motif in modern pharmaceuticals, known for enhancing metabolic stability and binding affinity. This guide details a robust and straightforward synthetic protocol, discusses the underlying reaction mechanism, and provides essential information on safety, purification, and characterization. This application note is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

The strategic combination of a reactive vinyl sulfonamide "warhead" with a cyclopropyl moiety offers a compelling scaffold for the design of novel therapeutic agents. Vinyl sulfonamides have emerged as important pharmacophores, acting as irreversible binders to biological targets.[1][2] Their electrophilic nature allows for covalent bond formation with nucleophilic residues, such as cysteine or lysine, in proteins.[1] The cyclopropyl group, on the other hand, is a bioisostere for various functional groups and is known to improve the pharmacological profile of drug candidates.[3] The synthesis of N-Cyclopropylethenesulfonamide via the reaction of ethenesulfonyl chloride with cyclopropylamine presents a direct and efficient method for accessing this valuable building block.

Synthetic Workflow

The synthesis of N-Cyclopropylethenesulfonamide is achieved through a nucleophilic substitution reaction. The overall workflow is depicted below, outlining the key stages from reaction setup to the isolation of the purified product.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification and Analysis A Dissolve Cyclopropylamine and Triethylamine in Anhydrous DCM B Cool Reaction Mixture to 0 °C A->B C Slowly Add Ethenesulfonyl Chloride B->C D Stir at 0 °C, then Warm to Room Temperature C->D E Quench with Water D->E F Extract with DCM E->F G Wash Organic Layer (dil. HCl, Water, Brine) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Final Product (NMR, IR, MS) I->J

Caption: Overall workflow for the synthesis of N-Cyclopropylethenesulfonamide.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of N-substituted sulfonamides from sulfonyl chlorides and primary amines.[4][5]

Materials and Equipment
  • Ethenesulfonyl chloride (CAS: 6608-47-5)

  • Cyclopropylamine (CAS: 765-30-0)

  • Triethylamine (Et3N) (CAS: 121-44-8), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate and hexanes for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Reagent Table
ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Ethenesulfonyl chloride126.56101.01.27 g
Cyclopropylamine57.09121.20.68 g
Triethylamine101.19151.52.09 mL
Anhydrous DCM---50 mL
Step-by-Step Procedure
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylamine (1.2 eq) and anhydrous dichloromethane (30 mL).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Dissolve ethenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (20 mL) and add it to a dropping funnel.

  • Add the ethenesulfonyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 25 mL), water (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-Cyclopropylethenesulfonamide.

Reaction Mechanism

The synthesis of N-Cyclopropylethenesulfonamide proceeds via a nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of ethenesulfonyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

cluster_0 cluster_1 cluster_2 A Cyclopropylamine C Tetrahedral Intermediate A->C Nucleophilic Attack B Ethenesulfonyl Chloride B->C D Chloride Ion C->D E Protonated Sulfonamide C->E Elimination G N-Cyclopropylethenesulfonamide E->G Deprotonation H Triethylammonium Chloride E->H F Triethylamine (Base) F->G F->H

Caption: Proposed mechanism for the formation of N-Cyclopropylethenesulfonamide.

Characterization of N-Cyclopropylethenesulfonamide

The structure of the synthesized compound should be confirmed using standard analytical techniques.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the vinyl protons (typically in the range of 5.5-7.0 ppm), the cyclopropyl protons (typically in the range of 0.5-1.0 ppm), and the N-H proton (variable).
¹³C NMR Resonances for the two vinyl carbons, the carbons of the cyclopropyl ring, and potentially a signal for the sulfonamide carbon.
IR Characteristic absorption bands for the S=O stretch of the sulfonamide group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and C=C stretch.
MS (ESI) The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of N-Cyclopropylethenesulfonamide (C₅H₉NO₂S, MW: 147.20).

Safety Precautions

  • Ethenesulfonyl Chloride: This reagent is highly corrosive, flammable, and moisture-sensitive.[6][7][8] It can cause severe skin burns and eye damage.[6][8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Store under an inert atmosphere and away from moisture.[9]

  • Cyclopropylamine: This is a flammable and corrosive liquid. Handle with appropriate PPE.

  • Triethylamine: This is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • The reaction is exothermic and should be cooled appropriately during the addition of the sulfonyl chloride.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous, as ethenesulfonyl chloride is moisture-sensitive. Check the quality of the cyclopropylamine and triethylamine. Incomplete reaction can be addressed by increasing the reaction time or temperature slightly.

  • Formation of Side Products: The slow, dropwise addition of ethenesulfonyl chloride at low temperature is crucial to minimize the formation of side products.

  • Difficult Purification: If the product is difficult to separate from impurities, try alternative solvent systems for column chromatography.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of N-Cyclopropylethenesulfonamide. This procedure utilizes readily available starting materials and standard laboratory techniques, making it accessible for most organic synthesis laboratories. The resulting compound is a valuable building block for the development of novel covalent inhibitors and other biologically active molecules. Adherence to the detailed protocol and safety precautions is essential for the successful and safe execution of this synthesis.

References

  • Bar-Rog, V., et al. (2020).
  • Reuter, D. C., et al. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324.
  • Karimi Zarchi, M. A., & Aslani, M. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 124(4), 3456-3462.
  • Singh, R. P., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Youn, S. W. (2016). Recent advances in sulfonamide synthesis. European Journal of Organic Chemistry, 2016(18), 2993-3004.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Bar-Rog, V., et al. (2020).
  • PubChem. (n.d.). Ethenesulfonyl chloride. Retrieved from [Link]

  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Bar-Rog, V., et al. (2020).

Sources

Application

Application Note: Evaluation of N-Cyclopropylethenesulfonamide Derivatives as Targeted Covalent Enzyme Inhibitors

Introduction & Mechanistic Rationale Targeted covalent inhibitors (TCIs) have experienced a renaissance in modern drug discovery, offering prolonged target engagement, high potency, and the ability to drug historically c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Targeted covalent inhibitors (TCIs) have experienced a renaissance in modern drug discovery, offering prolonged target engagement, high potency, and the ability to drug historically challenging binding sites[1]. While acrylamides are the most ubiquitous electrophilic warheads, their reactivity profiles are not universally optimal for all microenvironments.

The ethenesulfonamide functional group has emerged as a compelling alternative Michael acceptor. The conjugation of the carbon-carbon double bond with the strongly electron-withdrawing sulfonamide group renders the


-carbon highly susceptible to nucleophilic attack by thiol groups, such as catalytic or allosteric cysteine residues[2].

Incorporating an N-cyclopropyl substituent onto this scaffold provides a unique steric and electronic tuning mechanism. The cyclopropyl ring imparts structural rigidity and lipophilicity, subtly modulating the electrophilicity of the alkene. This achieves a "balanced reactivity"—potent enough to rapidly engage the target cysteine, yet stable enough to minimize off-target proteomic reactivity and toxicity[3]. Recent high-throughput screening campaigns have successfully validated ethenesulfonamide derivatives as potent covalent inhibitors for critical oncology targets, such as the WRN helicase[4].

The Two-Step Inhibition Mechanism

The inhibition of an enzyme by an N-cyclopropylethenesulfonamide proceeds via a well-characterized two-step mechanism:

  • Reversible Binding (

    
    ) : The inhibitor binds non-covalently to the target site, driven by the scaffold's primary pharmacophore.
    
  • Covalent Bond Formation (

    
    ) : The strictly positioned target cysteine thiolate attacks the 
    
    
    
    -carbon of the warhead via a thia-Michael addition, forming an irreversible covalent adduct.

Mechanism E Target Enzyme (Free Cysteine) EI Non-Covalent Complex (Reversible, KI) E->EI + I I N-Cyclopropylethenesulfonamide (Michael Acceptor) I->EI EI_cov Covalent Adduct (Irreversible, kinact) EI->EI_cov Thia-Michael Addition

Logical flow of the two-step covalent inhibition mechanism via thia-Michael addition.

Experimental Workflows & Protocols

To rigorously validate N-cyclopropylethenesulfonamides as covalent inhibitors, the experimental design must be a self-validating system . We employ Intact Protein Mass Spectrometry to confirm 1:1 stoichiometry (ruling out promiscuous labeling) and a Time-Dependent Biochemical Assay to determine the true kinetic parameters (


).

Workflow Step1 1. Compound Incubation (Enzyme + Inhibitor) Step2 2. Intact Mass Spectrometry (Confirm 1:1 Adduct) Step1->Step2 Step3 3. Time-Dependent Kinetics (Determine kinact / KI) Step1->Step3 Step4 4. Washout / Dialysis Assay (Verify Irreversibility) Step3->Step4

Step-by-step experimental workflow for validating targeted covalent inhibitors.

Protocol 1: Intact Protein Mass Spectrometry (Stoichiometry Validation)

Causality & Rationale: Covalent inhibitors carry the inherent risk of promiscuous, multi-site labeling. Intact MS definitively proves whether the inhibitor forms a precise 1:1 stoichiometric adduct. To make this a self-validating protocol, a mutant enzyme (where the target Cys is mutated to Ser) must be run in parallel. If the mutant shows a mass shift, the inhibitor is non-specific.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target enzyme (both Wild-Type and Cys

    
    Ser mutant) to 5 µM in a mass spectrometry-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).
    
    • Critical Insight: Strictly avoid nucleophilic buffer additives like Tris, DTT, or

      
      -mercaptoethanol. These will prematurely attack and quench the ethenesulfonamide electrophile, yielding false negatives.
      
  • Incubation: Add the N-cyclopropylethenesulfonamide inhibitor at a 10-fold molar excess (50 µM). Incubate at 25°C for 2 hours to ensure reaction completion.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted inhibitor and buffer salts, preventing ion suppression during ionization.

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Process the raw spectra using intact mass deconvolution software. A validated hit will show a single mass shift on the Wild-Type protein corresponding exactly to the molecular weight of the inhibitor, with zero mass shift observed on the Cys

    
    Ser mutant.
    
Protocol 2: Time-Dependent Biochemical Inhibition Kinetics ( )

Causality & Rationale: For covalent inhibitors, standard IC


 values are highly dependent on pre-incubation time and enzyme concentration, rendering them useless for Structure-Activity Relationship (SAR) optimization. The true metrics of covalent potency are 

(initial non-covalent binding affinity) and

(maximum rate of covalent inactivation).

Step-by-Step Methodology:

  • Reagent Setup: Prepare a 2X enzyme solution and a 7-point dilution series of the inhibitor (spanning 0.1X to 10X the estimated

    
    ).
    
  • Continuous Assay Initiation: In a 384-well microplate, mix the enzyme, inhibitor, and a fluorogenic substrate simultaneously. Note: Do not pre-incubate the enzyme and inhibitor, as capturing the initial velocity is required to calculate

    
    .
    
  • Data Acquisition: Monitor product formation continuously over 60 minutes using a kinetic microplate reader. The reaction progress curves will be non-linear, curving downward as the enzyme is progressively inactivated over time.

  • Rate Extraction: Fit the non-linear progress curves to the integrated rate equation for time-dependent inhibition to extract the pseudo-first-order rate constant (

    
    ) for each inhibitor concentration.
    
  • Kinetic Plotting: Plot

    
     versus[Inhibitor]. Fit the data to the hyperbolic equation: 
    
    
    
    . The overall efficiency of the covalent inhibitor is expressed as the ratio
    
    
    .

Data Presentation: Kinetic Profiling

The following table summarizes representative kinetic and stoichiometric data, demonstrating how the N-cyclopropyl moiety optimizes the ethenesulfonamide warhead compared to standard benchmarks.

Compound IDWarhead Type

(

M)

(s

)

(M

s

)
Intact MS Adduct
Cmpd-1 (Control) Acrylamide5.20.00152881:1
Cmpd-2 Ethenesulfonamide8.40.0008951:1
Cmpd-3 N-Cyclopropylethenesulfonamide1.10.00423,8181:1
Cmpd-3 (Cys-Mutant) N-Cyclopropylethenesulfonamide>50N/AN/ANone

Data Interpretation: The N-cyclopropyl derivative (Cmpd-3) demonstrates a vastly superior


 ratio. The cyclopropyl group significantly improves non-covalent recognition (lowering 

to 1.1

M) while sterically forcing the alkene into an optimal trajectory for the thia-Michael addition, thereby increasing the inactivation rate (

). The lack of adduct formation on the Cys-mutant validates the absolute selectivity of the warhead for the target residue.

Conclusion

N-Cyclopropylethenesulfonamides represent a highly tunable, potent, and selective class of covalent warheads. By rigorously mapping their kinetic parameters (


) and validating their stoichiometric binding via intact mass spectrometry, drug development professionals can confidently advance these scaffolds to drug "undruggable" targets while mitigating the toxicity risks associated with overly reactive electrophiles.

References

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • OTAVA Covalent Inhibitors Library Source: OTAVA Chemicals URL:[Link]

Sources

Method

Application Note: In Vitro Antimicrobial Susceptibility Testing Protocols for N-Cyclopropylethenesulfonamide

Executive Summary & Structural Rationale N-Cyclopropylethenesulfonamide (CAS: 625105-85-3) represents a structurally unique class of sulfonamide derivatives ([1]). In antimicrobial drug development, structural modificati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

N-Cyclopropylethenesulfonamide (CAS: 625105-85-3) represents a structurally unique class of sulfonamide derivatives ([1]). In antimicrobial drug development, structural modifications on the sulfonamide backbone dictate both pharmacokinetic properties and target affinity. The inclusion of an ethenesulfonamide (vinylsulfonamide) moiety introduces a potential Michael acceptor. This functional group may allow for covalent interaction with nucleophilic residues within the bacterial target, potentially shifting the paradigm from purely competitive inhibition to irreversible binding. Concurrently, the cyclopropyl group provides steric bulk and enhanced lipophilicity, which can improve penetration through the complex lipid bilayers of Gram-negative bacteria. This application note details the rigorous, self-validating protocols required to accurately assess its Minimum Inhibitory Concentration (MIC).

Mechanistic Framework: DHPS Inhibition

Like classical sulfonamides, N-Cyclopropylethenesulfonamide acts as a structural analog of p-aminobenzoic acid (PABA) ([2]). It targets the bacterial folic acid synthesis pathway by competitively inhibiting dihydropteroate synthase (DHPS) , an enzyme crucial for synthesizing dihydropteroate from PABA and dihydropterin pyrophosphate ([2]). Because mammalian cells rely on exogenous folate and lack DHPS, this pathway remains a highly selective and safe antimicrobial target.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Catalysis DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate (DNA/RNA Synthesis) DHF->THF DHFR Drug N-Cyclopropylethenesulfonamide Drug->DHPS Competitive Inhibition

Bacterial folic acid synthesis pathway and DHPS inhibition by N-Cyclopropylethenesulfonamide.

Critical Assay Parameters: Causality & Troubleshooting

As a Senior Application Scientist, I frequently observe novel sulfonamides fail in early in vitro screening not due to a lack of intrinsic efficacy, but due to fundamental assay design flaws. To ensure a self-validating system, the following parameters must be strictly controlled:

  • The Thymidine Antagonism Phenomenon : Sulfonamides block de novo folate synthesis, which is required for thymidine production. If the testing medium contains exogenous thymidine or thymine, bacteria will scavenge these precursors, bypassing the folate pathway entirely and rendering the drug artificially inactive ([2]).

    • Causality-Driven Solution: Assays must exclusively use Cation-Adjusted Mueller-Hinton Broth (CAMHB) validated for low thymidine/thymine content (<0.03 µg/mL) ([2]). For fastidious organisms requiring blood supplementation, 5% lysed horse blood must be used, as the lysis releases thymidine phosphorylase, an enzyme that actively degrades interfering thymidine ([3]).

  • Trailing Growth and Endpoint Reading : Sulfonamides are bacteriostatic. Because bacteria possess intracellular reserves of pre-formed folates, they will undergo several rounds of replication before growth halts completely ([4]).

    • Causality-Driven Solution: This delayed onset manifests as "trailing growth" (a light haze in the well). Unlike bactericidal drugs where the MIC is read at 100% visual inhibition, the Clinical and Laboratory Standards Institute (CLSI) mandates that sulfonamide MICs be read at the concentration where there is a ≥80% reduction in growth compared to the untreated control ([4]). Ignoring this rule will result in falsely elevated MIC values.

Standardized Broth Microdilution Protocol

This protocol is adapted from CLSI M07 guidelines for aerobic bacteria ([3]) and optimized for lipophilic sulfonamide derivatives.

Workflow Start Compound Prep (DMSO Stock) Media Media Prep (Low-Thymidine CAMHB) Start->Media Inoculum Inoculum Standardization (0.5 McFarland) Media->Inoculum Inoculation Microtiter Plate Inoculation (1-2 x 10^5 CFU/well) Inoculum->Inoculation Incubation Incubation (35±2°C, 16-20 hrs) Inoculation->Incubation Read Endpoint Reading (≥80% Growth Reduction) Incubation->Read

Broth microdilution workflow for sulfonamide antimicrobial susceptibility testing.

Step-by-Step Methodology:
  • Compound Preparation : Dissolve N-Cyclopropylethenesulfonamide in 100% molecular-grade DMSO to create a 10 mg/mL stock.

    • Self-Validation Check: Ensure the final concentration of DMSO in the assay wells does not exceed 1% (v/v), as higher concentrations exhibit intrinsic antibacterial toxicity.

  • Media Preparation : Prepare CAMHB according to manufacturer instructions ([2]). Verify the pH is between 7.2 and 7.4 at room temperature.

  • Inoculum Standardization : Select 4-5 morphologically similar colonies from an overnight agar plate. Suspend in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL) ([5]).

  • Inoculum Dilution : Within 15 minutes of standardization, dilute the suspension 1:150 in CAMHB to yield a starting concentration of ~1 × 10⁶ CFU/mL ([5]).

  • Microtiter Plate Setup : Perform two-fold serial dilutions of N-Cyclopropylethenesulfonamide in a 96-well U-bottom microtiter plate. Add 50 µL of the diluted bacterial inoculum to each well (containing 50 µL of drug/media), resulting in a final test inoculum of 5 × 10⁵ CFU/mL ([2]).

    • Required Controls: Include a Growth Control (media + bacteria + 1% DMSO, no drug) and a Sterility Control (media + 1% DMSO only) ([2]).

  • Incubation : Seal the plate with a breathable membrane to prevent evaporation and incubate at 35±2°C for 16-20 hours in an ambient air incubator ([2], [5]).

  • Endpoint Determination : Compare the turbidity of the test wells to the Growth Control. Record the MIC at the lowest concentration demonstrating an 80% or greater reduction in visible growth ([4]).

Quantitative Baselines & Quality Control

To validate the assay's integrity, concurrent testing with established Quality Control (QC) strains is mandatory ([5]). The table below outlines the expected MIC ranges for reference sulfonamides (e.g., sulfamethoxazole), which serve as the baseline for evaluating the relative potency and Efficacy Ratio (ER) of N-Cyclopropylethenesulfonamide ([6]).

Organism / QC StrainATCC NumberStandard Sulfonamide MIC Range (µg/mL)Resistant Breakpoint (µg/mL)Target Efficacy Ratio (ER) for Hit Triage
Escherichia coli259228 - 32≥ 512> 16
Staphylococcus aureus2921316 - 64≥ 512> 8
Pseudomonas aeruginosa27853> 256 (Intrinsic Resistance)N/AN/A

(Note: Efficacy Ratios are calculated by dividing the resistant breakpoint MIC by the measured MIC of the novel compound. An ER > 1 indicates superior in vitro efficacy compared to the resistance threshold ([6]).)

References

  • Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition." CLSI.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.[Link]

  • Wisconsin Veterinary Diagnostic Laboratory. "Antimicrobial Susceptibility Testing Diagnostic Aid." WVDL. [Link]

  • Asia-Pacific Economic Cooperation (APEC). "Antimicrobial Susceptibility Testing." APEC. [Link]

Sources

Application

Application of N-Cyclopropylethenesulfonamide in Targeted Covalent Inhibitor Design

Document Type: Application Notes & Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The resurgence of targeted covalent inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Notes & Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the landscape of drug discovery, enabling the targeting of previously "undruggable" proteins through prolonged target engagement and high biochemical efficiency[1]. The success of a TCI hinges on the delicate balance of its electrophilic warhead: it must be reactive enough to form a stable bond with the target nucleophile (typically a cysteine or lysine) but stable enough to avoid indiscriminate reactions with highly abundant cellular nucleophiles like glutathione (GSH).

While acrylamides are the most widely utilized warheads, they are limited by their planar geometry and sometimes excessive reactivity. N-Cyclopropylethenesulfonamide (CAS: 625105-85-3) has emerged as a highly versatile, structurally distinct vinylsulfonamide building block[2].

  • Tetrahedral Geometry: Unlike the planar carbonyl of an acrylamide, the sulfonamide sulfur is tetrahedral. This unique 3D vector projects the reactive vinyl group into cryptic pockets or deep active sites (e.g., the catalytic Cys145 of SARS-CoV-2 Mpro or the autopalmitoylation pocket of TEAD) that planar warheads cannot reach[2][3].

  • Steric and Electronic Tuning: The N-cyclopropyl group provides a mild electron-donating inductive effect and significant steric bulk. This precisely tunes the lowest unoccupied molecular orbital (LUMO) of the vinyl group, lowering its intrinsic reactivity toward off-target thiols while maintaining proximity-driven reactivity against the target protein[4].

  • Metabolic Stability: The cyclopropyl ring is highly resistant to CYP450-mediated oxidative dealkylation compared to linear alkyl groups, substantially improving the pharmacokinetic (PK) half-life of the resulting therapeutic.

Visualizing the Covalent Mechanism

The mechanism of action relies on a proximity-driven Michael addition. The non-covalent scaffold first anchors the molecule in the binding pocket (defined by


), placing the N-cyclopropyl vinylsulfonamide in perfect alignment with the target nucleophile to form an irreversible adduct (defined by 

).

Mechanism Target Target Protein (Free Cys-SH) Complex Reversible Complex [Protein · Inhibitor] Target->Complex Non-covalent Binding (K_I) Warhead TCI with N-Cyclopropyl- ethenesulfonamide Warhead->Complex Adduct Covalent Adduct (Michael Addition) Complex->Adduct Irreversible Reaction (k_inact)

Figure 1: Two-step kinetic mechanism of targeted covalent inhibition via Michael addition.

Key Applications in Medicinal Chemistry

Antiviral Development (SARS-CoV-2 Mpro)

The main protease (Mpro) of coronaviruses utilizes a catalytic cysteine (Cys145) for viral replication. Recent chemoproteomic efforts have successfully utilized N-substituted vinylsulfonamides attached to pyrazoline scaffolds to achieve pan-coronavirus inhibition[2]. The N-cyclopropyl variant demonstrated superior metabolic stability and optimal orientation within the S1' pocket compared to bulky benzyl or unhindered methyl analogs.

Oncology (Kinase and TEAD Inhibitors)

In the pursuit of selective kinase inhibitors (e.g., FGFR4), targeting non-conserved cysteines is a proven strategy to achieve kinome selectivity[4]. The tetrahedral nature of the vinylsulfonamide allows it to navigate the hinge region differently than acrylamides. Furthermore, in targeting the TEAD transcription factor (a key player in the Hippo pathway), vinylsulfonamides have been explored to covalently bind Cys380 within the deep, hydrophobic autopalmitoylation pocket, outcompeting natural palmitic acid[3].

Quantitative Data: Warhead Comparison

To justify the selection of N-cyclopropylethenesulfonamide, we must compare its kinetic and safety parameters against standard electrophiles. The table below summarizes typical profiling data used to guide warhead selection.

Warhead TypeGeometryIntrinsic Reactivity (GSH

)
Target Efficiency (

)
Off-Target Toxicity Risk
Chloroacetamide Planar< 0.5 hours (Very High)>

M

s

Very High (Pan-reactive)
Acrylamide Planar2 - 5 hours (Moderate)

M

s

Moderate
Unsubstituted Vinylsulfonamide Tetrahedral< 1 hour (High)>

M

s

High
N-Cyclopropyl Vinylsulfonamide Tetrahedral> 12 hours (Low)

M

s

Low (Highly selective)

Data Interpretation: The N-cyclopropyl substitution drastically increases the GSH half-life (indicating high systemic safety) without sacrificing target inactivation efficiency, provided the non-covalent scaffold (


) is properly optimized.

Experimental Protocols

Protocol A: Palladium-Catalyzed Heck Incorporation of the Warhead

Purpose: To append N-cyclopropylethenesulfonamide directly to an aryl halide intermediate of your drug scaffold. This method is highly efficient and avoids the use of unstable sulfonyl chloride intermediates.

Reagents & Materials:

  • Aryl iodide or bromide scaffold (1.0 eq)

  • N-Cyclopropylethenesulfonamide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.1 eq)

  • Triethylamine (Et₃N, 3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the aryl halide scaffold (1.0 mmol) in 5 mL of anhydrous DMF.

  • Reagent Addition: Add N-cyclopropylethenesulfonamide (1.5 mmol), followed by Et₃N (3.0 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (0.05 mmol) and P(o-tolyl)₃ (0.1 mmol). The bulky phosphine ligand is critical here to prevent unwanted side reactions and promote the migratory insertion of the sterically hindered vinyl group.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction mixture to 90°C and stir for 12–16 hours. Monitor progression via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (3 x 10 mL) and brine (10 mL) to remove DMF.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the (E)-isomer of the functionalized TCI.

Protocol B: Kinetic Evaluation of Covalent Binding ( )

Purpose: To establish the self-validating kinetic parameters of the synthesized inhibitor using a continuous fluorescence assay. Relying solely on IC₅₀ is invalid for covalent inhibitors because the value shifts with time[1].

Step-by-Step Procedure:

  • Assay Setup: Prepare a reaction buffer appropriate for your target (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Note: DTT concentration must be kept low to prevent competitive warhead quenching.

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of the N-cyclopropyl vinylsulfonamide inhibitor in DMSO.

  • Incubation: Add the target protein (e.g., 10 nM final concentration) to a 384-well microplate. Add the inhibitor dilutions (ensure final DMSO < 1%).

  • Substrate Addition: Immediately add a fluorogenic substrate to initiate the reaction.

  • Data Acquisition: Monitor fluorescence continuously for 60–90 minutes.

  • Data Analysis:

    • Extract the pseudo-first-order rate constant (

      
      ) for each concentration by fitting the progress curves to the equation: 
      
      
      
      .
    • Plot

      
       versus [Inhibitor]. Fit the curve to the hyperbolic equation: 
      
      
      
      to extract both the reversible affinity (
      
      
      ) and the maximum inactivation rate (
      
      
      ).

TCI Development Workflow

To ensure a self-validating system, the development of an N-cyclopropylethenesulfonamide-based drug must follow a strict, iterative workflow.

Workflow Step1 1. Identify Target Cysteine (Structural Biology / ABPP) Step2 2. Optimize Reversible Scaffold (Maximize Non-covalent Affinity) Step1->Step2 Step3 3. Install N-Cyclopropyl Vinylsulfonamide (Via Heck Coupling or Sulfonylation) Step2->Step3 Step4 4. Kinetic Profiling (Determine k_inact / K_I) Step3->Step4 Step5 5. Off-Target & Safety Analysis (GSH Reactivity & Proteomics) Step4->Step5

Figure 2: Iterative workflow for the design and validation of vinylsulfonamide-based covalent inhibitors.

References

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Discovery of Potent Pyrazoline-Based Covalent SARS-CoV-2 Main Protease Inhibitors Source: bioRxiv URL
  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ResearchGate URL

Sources

Method

Application Notes and Protocols for Michael Addition Reactions with N-Cyclopropylethenesulfonamide

Introduction: The Strategic Value of the N-Cyclopropylethenesulfonamide Moiety in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the N-Cyclopropylethenesulfonamide Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. The N-cyclopropylethenesulfonamide scaffold has emerged as a particularly compelling Michael acceptor for several strategic reasons. The vinylsulfonamide portion serves as a potent electrophilic "warhead," capable of engaging in covalent interactions with nucleophilic residues on target proteins, a strategy increasingly employed in the design of highly selective and potent therapeutic agents.[1][2][3] The cyclopropyl group, a small, conformationally constrained ring system, is a bioisostere known to improve metabolic stability, enhance potency, and reduce off-target effects.[4] This unique combination of a reactive center and a pharmacologically advantageous substituent makes N-cyclopropylethenesulfonamide a valuable building block for researchers in drug development.

These application notes provide a comprehensive guide to understanding and utilizing Michael addition reactions with N-cyclopropylethenesulfonamide. We will delve into the mechanistic underpinnings of this reaction, present detailed protocols for the addition of common biological nucleophiles, and discuss the broader applications of the resulting adducts in the synthesis of complex molecules and covalent inhibitors.

Reaction Mechanism and Key Considerations

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a vinylsulfonamide.[5][6] The electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond of the ethenesulfonamide, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

The general mechanism proceeds in two key steps:

  • Nucleophilic Attack: A nucleophile (the Michael donor) attacks the β-carbon of the N-cyclopropylethenesulfonamide (the Michael acceptor).

  • Protonation: The resulting carbanion is subsequently protonated, typically by the solvent or a mild acid, to yield the final adduct.

Caption: General mechanism of the Michael addition to N-Cyclopropylethenesulfonamide.

Catalysis

The choice of catalyst is crucial and depends on the nucleophilicity of the Michael donor.

  • Base Catalysis: For weakly acidic nucleophiles like thiols or some amines, a base is often used to deprotonate the nucleophile, increasing its reactivity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[7]

  • Lewis Acid Catalysis: Lewis acids can activate the Michael acceptor by coordinating to the sulfonyl oxygens, further increasing the electrophilicity of the β-carbon. This is particularly useful for less reactive nucleophiles.

  • Organocatalysis: Chiral amines or thioureas can be used to catalyze asymmetric Michael additions, which is of great importance in the synthesis of enantiomerically pure drug candidates.[8][9]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions.

Protocol 1: Thia-Michael Addition of a Thiol

This protocol describes the addition of a thiol to N-cyclopropylethenesulfonamide, a reaction of significant interest for modeling the covalent modification of cysteine residues in proteins.[10]

Materials:

  • N-Cyclopropylethenesulfonamide

  • Thiol (e.g., benzyl thiol, thiophenol, or a cysteine derivative)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N-cyclopropylethenesulfonamide (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., 0.1 M concentration).

  • Add the thiol (1.1 eq) to the solution.

  • Add the base (e.g., TEA, 1.2 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired adduct.

Thia_Michael_Workflow A Dissolve N-Cyclopropylethenesulfonamide and Thiol in Anhydrous Solvent B Add Base (e.g., TEA) A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Quench with Saturated aq. NH₄Cl C->D E Aqueous Workup & Extraction D->E F Dry, Concentrate, & Purify E->F G Characterize Product F->G

Caption: Experimental workflow for the thia-Michael addition.

Protocol 2: Aza-Michael Addition of an Amine

This protocol outlines the addition of a primary or secondary amine to N-cyclopropylethenesulfonamide. This reaction is valuable for synthesizing novel sulfonamide-containing scaffolds.[6][11][12]

Materials:

  • N-Cyclopropylethenesulfonamide

  • Amine (e.g., piperidine, morpholine, or a primary amine like benzylamine)

  • Solvent (e.g., Ethanol, Methanol, or Acetonitrile)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve N-cyclopropylethenesulfonamide (1.0 eq) in the chosen solvent (e.g., 0.2 M concentration).

  • Add the amine (1.1-1.5 eq) to the solution at room temperature. For less reactive amines, gentle heating (e.g., 40-60 °C) may be required.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS. For many reactive amines, the reaction can proceed without a catalyst.[6][12]

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography or recrystallization. In many cases, if the reaction goes to completion and the excess amine is volatile, purification may not be necessary.

Data Summary and Expected Outcomes

The following table provides a generalized summary of expected outcomes for Michael addition reactions with N-cyclopropylethenesulfonamide based on literature for analogous vinylsulfonamides. Actual yields and reaction times will vary depending on the specific nucleophile and reaction conditions.

Nucleophile (Michael Donor)Catalyst/ConditionsTypical SolventExpected ProductRepresentative Yield Range
Aliphatic ThiolsTEA, Room TempDCM, MeCNβ-Thioether sulfonamide85-95%
Aromatic ThiolsDBU, Room TempTHFβ-Thioether sulfonamide80-90%
Aliphatic Amines (secondary)Neat or EtOH, Room TempN/A or Ethanolβ-Amino sulfonamide90-99%[6][12]
Aliphatic Amines (primary)Neat or EtOH, Room TempN/A or Ethanolβ-Amino sulfonamide85-95%[6][12]
AnilinesLewis Acid (e.g., Sc(OTf)₃), 50 °CMeCNβ-Anilino sulfonamide60-80%

Applications in Drug Development

The products of Michael additions with N-cyclopropylethenesulfonamide are valuable intermediates and final compounds in drug discovery.

  • Covalent Inhibitors: The resulting β-substituted sulfonamides can act as covalent inhibitors by forming a stable bond with nucleophilic residues (e.g., cysteine) in the active site of a target protein.[1][2][13] This can lead to increased potency and duration of action.

  • Scaffold for Further Elaboration: The adducts can serve as versatile scaffolds for the synthesis of more complex molecules. The newly introduced functional group from the nucleophile provides a handle for further chemical transformations.

  • Medicinal Chemistry Libraries: The straightforward nature of the Michael addition allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Troubleshooting

  • Low or No Reactivity:

    • Increase the reaction temperature.

    • Use a stronger base or a Lewis acid catalyst to activate the acceptor.

    • Ensure the use of an anhydrous solvent if moisture-sensitive reagents are employed.

  • Formation of Side Products:

    • Lower the reaction temperature.

    • Use a milder base or catalyst.

    • Consider performing the reaction under more dilute conditions.

  • Double Addition (with primary amines):

    • Use a larger excess of the primary amine.

    • Control the stoichiometry carefully and monitor the reaction closely to stop it after the first addition.

Conclusion

The Michael addition reaction with N-cyclopropylethenesulfonamide is a robust and versatile transformation for the synthesis of novel sulfonamide derivatives with significant potential in drug discovery. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore the chemistry of this valuable building block. The ability to readily form carbon-sulfur and carbon-nitrogen bonds under mild conditions makes this an attractive strategy for the development of new therapeutic agents, particularly in the realm of covalent inhibitors.

References

  • Asymmetric Michael addition of aldehydes to vinyl sulfones catalyzed by... - ResearchGate. Available at: [Link]

  • Michael addition of amines to vinyl sulfonamides on solid support | Scilit. Available at: [Link]

  • Catalyzed Double Michael Addition of Anilines to Vinyl Sulfone. - ResearchGate. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC. Available at: [Link]

  • Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes | Semantic Scholar. Available at: [Link]

  • A Photochemical Strategy towards Michael Addition Reactions of Cyclopropenes. Available at: [Link]

  • Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Available at: [Link]

  • Michael Addition - Organic Chemistry Portal. Available at: [Link]

  • Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups - PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of (E)-N-aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents - PubMed. Available at: [Link]

  • A photochemical strategy towards Michael addition reactions of cyclopropenes - ChemRxiv. Available at: [Link]

  • Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed. Available at: [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate. Available at: [Link]

  • A focused compound library of novel N-(7-indolyl)benzenesulfonamides for the discovery of potent cell cycle inhibitors - PubMed. Available at: [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - MDPI. Available at: [Link]

  • Discovery of Novel 2-N-aryl-substituted Benzenesulfonamidoacetamides: Orally Bioavailable Tubulin Polymerization Inhibitors With Marked Antitumor Activities - PubMed. Available at: [Link]

  • Following the Lead from Nature with Covalent Inhibitors - CHIMIA. Available at: [Link]

  • Targeted covalent inhibitors - Wikipedia. Available at: [Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. Available at: [Link]

Sources

Application

Application Note: Synthesis and Polymerization of Ethenesulfonamide Derivatives for Advanced Therapeutics

Introduction & Mechanistic Overview Ethenesulfonamide (vinylsulfonamide) and its derivatives represent a highly versatile class of compounds that bridge the disciplines of precision polymer chemistry and targeted drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Ethenesulfonamide (vinylsulfonamide) and its derivatives represent a highly versatile class of compounds that bridge the disciplines of precision polymer chemistry and targeted drug development. Characterized by a highly electron-deficient vinyl group adjacent to a sulfonamide linkage, these monomers are exceptionally reactive[1]. Historically, their polymerization was achieved via


-radiation, yielding polyelectrolytes with extremely rapid conversion rates[1]. Today, modern reversible-deactivation radical polymerization (RDRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), are employed to synthesize well-defined poly(ethenesulfonamide) architectures.

Beyond materials science, the ethenesulfonamide motif is a privileged pharmacophore. It acts as a potent Michael acceptor for covalent kinase inhibitors and serves as a core scaffold for endothelin-A (ETA) receptor antagonists[2]. Understanding the causality behind their synthesis and polymerization is critical for researchers developing next-generation "smart" polymer conjugates and targeted therapeutics.

Monomer Design & Synthesis

The synthesis of N-substituted ethenesulfonamides typically proceeds via the reaction of 2-chloroethanesulfonyl chloride with a primary or secondary amine, followed by an in situ base-promoted


-elimination of HCl[3][4].

Causality in Experimental Design: Maintaining low temperatures (0–5 °C) during the amine addition is critical. The highly electrophilic nature of the intermediate sulfonyl chloride makes it susceptible to premature hydrolysis or unwanted bis-alkylation. Furthermore, strict stoichiometric control of the base (e.g., triethylamine) ensures complete


-elimination without triggering premature anionic oligomerization of the newly formed vinyl group.

Workflow N1 Monomer Synthesis N2 Base-Promoted β-Elimination N1->N2 Amination N3 RAFT Polymerization N2->N3 Purified Monomer N4 Polymer-Drug Conjugation N3->N4 Controlled Scaffold

Workflow from ethenesulfonamide monomer synthesis to targeted polymer-drug conjugation.

Polymerization Dynamics

Radiation-Induced Polymerization

Early studies demonstrated that Co-60


-radiation initiates the polymerization of ethenesulfonamide at exceptionally high rates (up to 75%/hr) compared to other vinyl monomers[1].
Causality:  Gamma radiation generates free radicals directly from the monomer or solvent without the need for thermal initiators, allowing polymerization at ambient temperatures. While this minimizes thermally-induced side reactions, it offers poor control over polymer dispersity (Đ) and molecular weight distribution.
RAFT Polymerization for Precision Architectures

To achieve targeted molecular weights and low dispersity (Đ < 1.3), RAFT polymerization is the method of choice. Causality: The strongly electron-withdrawing sulfonamide group highly activates the vinyl double bond. In classical free radical polymerization (FRP), this leads to rapid, uncontrolled propagation and broad molecular weight distributions. By introducing a chain transfer agent (CTA), the equilibrium between active and dormant chains is established, suppressing bimolecular termination and allowing for the synthesis of block copolymers used in protein-polymer conjugates[5].

Quantitative Polymerization Data

The following table summarizes the kinetic and structural outcomes of different polymerization methodologies applied to ethenesulfonamide derivatives.

Polymerization MethodInitiator / CatalystReaction Temp (°C)Conversion RateDispersity (Đ)

-Radiation
Co-60 source2575% / hr> 2.0
Free Radical (FRP) AIBN6040-50% / 12 hr1.8 - 2.5
RAFT AIBN + Trithiocarbonate70> 80% / 8 hr< 1.3

Experimental Protocols

Protocol 1: Synthesis of N-Alkyl Ethenesulfonamide Monomer

This protocol ensures the high-yield generation of the monomer while preventing premature polymerization.

  • Initiation: Dissolve 1.0 eq of 2-chloroethanesulfonyl chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Amination: Add 1.0 eq of the desired primary amine dropwise over 30 minutes to prevent exothermic spikes.

  • 
    -Elimination:  Slowly add 2.2 eq of triethylamine (TEA). The first equivalent neutralizes the HCl generated from amination; the excess drives the 
    
    
    
    -elimination of the chloroethyl intermediate to form the vinyl group.
  • Workup: Stir at room temperature for 4 hours. Wash the organic layer with 1M HCl, followed by brine. Dry over MgSO

    
     and concentrate under reduced pressure.
    
  • Self-Validating Check: Perform

    
    H NMR analysis on the crude product. Validation criteria:  Look for the complete disappearance of the multiplet at 3.6–3.8 ppm (chloroethyl protons) and the appearance of distinct vinylic doublets of doublets between 5.8 and 6.5 ppm. If chloroethyl peaks remain, 
    
    
    
    -elimination is incomplete; re-subject the mixture to TEA.
Protocol 2: RAFT Polymerization of N-Alkyl Ethenesulfonamide
  • Preparation: In a Schlenk tube, combine the purified N-alkyl ethenesulfonamide (100 eq), a trithiocarbonate CTA (1 eq), and AIBN (0.1 eq) in anhydrous DMF.

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen is a diradical that rapidly quenches propagating carbon-centered radicals, forming peroxyl radicals that lead to chain termination and polymer degradation[6]. Strict anaerobic conditions are mandatory for living polymerization.

  • Propagation: Seal the tube and immerse it in a pre-heated oil bath at 70 °C for 8 hours.

  • Termination & Purification: Quench the reaction by exposing it to air and rapidly cooling it in liquid nitrogen. Precipitate the polymer by dropping the solution into cold diethyl ether.

  • Self-Validating Check: Analyze the precipitate via Gel Permeation Chromatography (GPC). Validation criteria: A monomodal peak with Đ < 1.3 validates a controlled living mechanism. A high-molecular-weight shoulder indicates bimolecular termination due to insufficient deoxygenation.

Applications in Targeted Therapeutics

Monomeric ethenesulfonamides serve as highly effective covalent warheads. They utilize their Michael acceptor properties to form irreversible bonds with specific nucleophiles, such as free cysteine residues in target proteins[5]. This mechanism is heavily exploited in the design of covalent kinase inhibitors and endothelin-A receptor antagonists[2].

Mechanism Target Target Kinase (Free Cysteine) Complex Reversible Binding Complex Target->Complex Non-covalent affinity Warhead Ethenesulfonamide Warhead Warhead->Complex Covalent Irreversible Covalent Adduct Complex->Covalent Michael Addition (Thiol-Ene)

Mechanism of action for ethenesulfonamide-based covalent kinase inhibitors.

When polymerized, the resulting poly(ethenesulfonamide) backbones act as highly functionalizable scaffolds. Through post-polymerization modification, these polymers are conjugated to proteins to create "smart" therapeutics that exhibit tunable solubility and thermo-responsiveness, retaining full bioactivity while improving pharmacokinetic profiles[5].

References

  • Wiley, R. H., & Gensheimer, D. E. (1959). -RADIATION-INDUCED POLYMERIZATION OF ETHENESULFONAMIDE. Journal of Polymer Science.
  • Breslow, D. S., et al. (1954). Preparation of Ethenesulfonamide. Journal of Organic Chemistry.
  • Harada, H., et al. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chemical & Pharmaceutical Bulletin.
  • Clough, R. L., et al. (2018). Polymerization Reactions and Modifications of Polymers by Ionizing Radiation. NIH/PMC.[Link]

  • Wang, Y., et al. (2020). Vinyl Sulfonates: A Click Function for Coupling-and-Decoupling Chemistry and their Applications.
  • Bontempo, D., et al. (2005). In Situ Preparation of Protein−“Smart” Polymer Conjugates with Retention of Bioactivity. Journal of the American Chemical Society.

Sources

Method

Application Note: N-Cyclopropylethenesulfonamide as a Privileged Warhead in Covalent Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale Fragmen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of chemical starting points for challenging, "undruggable" protein targets[1]. While traditional FBDD relies on reversible binding, the integration of electrophilic warheads to create covalent fragment libraries has emerged as a powerful strategy to map ligandable cysteines and lysines across the proteome[2][3].

Among the arsenal of electrophiles, vinyl sulfonamides (ethenesulfonamides) represent a highly privileged class of Michael acceptors. Compared to the ubiquitous acrylamides, vinyl sulfonamides exhibit distinct electronic properties. The strong electron-withdrawing nature of the sulfonyl group activates the adjacent vinyl moiety, often resulting in more rapid reaction kinetics with thiol groups[2]. Furthermore, vinyl sulfonamides have demonstrated an expanded targeting scope, showing viability for modifying catalytic and non-catalytic lysine residues, a feat rarely achieved by standard acrylamides[4].

N-Cyclopropylethenesulfonamide (CAS: 625105-85-3) is a highly optimized covalent fragment[5]. The inclusion of the cyclopropyl group provides a critical structural advantage:

  • sp³ Character: It introduces three-dimensional complexity, allowing the fragment to vector into small, lipophilic sub-pockets adjacent to the targeted nucleophile.

  • Physicochemical Tuning: It maintains a low molecular weight and optimal LogP, strictly adhering to the "Rule of Three" (Ro3) for fragment libraries.

  • Steric Shielding: The cyclopropyl ring provides mild steric hindrance, preventing hyper-reactivity and reducing off-target promiscuity compared to unsubstituted vinyl sulfones[6].

Mechanism Target Target Protein (Nucleophile: Cys-SH / Lys-NH2) Complex Non-Covalent Pre-equilibrium (Kd) Target->Complex Frag N-Cyclopropyl- ethenesulfonamide Frag->Complex Adduct Covalent Adduct (Irreversible Binding) Complex->Adduct kinact

Two-step kinetic mechanism of covalent target engagement via Michael addition.

Physicochemical & Kinetic Profiling

To ensure robust hit-to-lead progression, a covalent fragment must balance intrinsic reactivity with target-specific affinity. A highly reactive fragment will act as a Pan-Assay Interference Compound (PAINS), while an unreactive fragment will yield false negatives.

Table 1: Physicochemical Properties of N-Cyclopropylethenesulfonamide
PropertyValueRo3 ComplianceRationale in FBDD
Molecular Weight 147.19 DaYes (<300)Allows maximum ligand efficiency (LE) during fragment growing.
cLogP 0.45Yes (<3)Ensures aqueous solubility for high-concentration biophysical screening.
H-Bond Donors 1Yes (≤3)Sulfonamide NH can act as a critical hinge-binding donor in kinases.
H-Bond Acceptors 2Yes (≤3)Sulfonyl oxygens provide strong directional H-bonding.
Polar Surface Area 46.17 ŲYes (≤60)Optimal for cell permeability in downstream cellular target engagement.
Table 2: Comparative Intrinsic Reactivity (Glutathione Half-Life)

Note: Values are representative benchmarks for warhead classes at pH 7.4.

Warhead ClassTypical GSH

Reactivity ProfilePrimary Target
Chloroacetamide< 10 minsHigh (Often promiscuous)Cysteine
Vinyl Sulfonamide 30 - 120 mins Moderate-High (Tunable) Cysteine / Lysine
Acrylamide> 240 minsLow (Requires pre-binding)Cysteine
CyanoacrylamideReversibleModerate (Reversible covalent)Cysteine

Experimental Protocols

The following self-validating protocols are designed to identify, verify, and structurally characterize the binding of N-Cyclopropylethenesulfonamide to a target protein.

Protocol 3.1: Intrinsic Reactivity Counter-Screen (GSH/DTNB Assay)

Causality: Before screening against a target protein, the intrinsic reactivity of the fragment must be quantified. This prevents the progression of hyper-reactive fragments that non-specifically alkylate proteins, ensuring that subsequent target binding is driven by specific non-covalent pre-organization rather than brute-force chemistry[6].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of N-Cyclopropylethenesulfonamide in 100% LC-MS grade DMSO.

  • Buffer Setup: Prepare reaction buffer: 100 mM Potassium Phosphate, pH 7.4, 1 mM EDTA.

  • Reaction Initiation: In a 96-well UV-transparent plate, mix the fragment (final concentration 100 µM) with reduced Glutathione (GSH, final concentration 5 mM) in the reaction buffer.

  • Incubation & Sampling: Incubate at 25°C. At designated time points (0, 15, 30, 60, 120, and 240 minutes), quench a 10 µL aliquot by adding 90 µL of 1% Formic Acid in Acetonitrile.

  • Ellman’s Reagent Readout: Alternatively, for high-throughput, add DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to the quenched samples. Unreacted GSH will cleave DTNB to yield TNB, which absorbs at 412 nm.

  • Data Analysis: Plot the depletion of GSH (or the fragment via LC-MS) over time. Fit to a pseudo-first-order kinetic model to determine the half-life (

    
    ). N-Cyclopropylethenesulfonamide should exhibit a 
    
    
    
    between 30 and 120 minutes.
Protocol 3.2: Primary Screening via Intact Protein Mass Spectrometry

Causality: Intact protein MS is the gold standard for covalent FBDD[3][7]. Unlike biochemical assays, which can be confounded by allosteric effects or assay interference, intact MS provides direct, unambiguous evidence of a covalent adduct by measuring the exact mass shift (


Mass = 147.19 Da) of the protein.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified target protein (containing the target Cys/Lys) to 2 µM in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Crucial: Avoid nucleophilic buffers like Tris or reducing agents like DTT, which will consume the vinyl sulfonamide.

  • Compound Addition: Add N-Cyclopropylethenesulfonamide to a final concentration of 50 µM (25x molar excess). Keep final DMSO concentration ≤ 2%.

  • Incubation: Incubate the mixture at 4°C or 20°C for 2 to 24 hours.

  • LC-MS Analysis: Inject 5 µL onto a C4 desalting microbore column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Deconvolute the raw multiply-charged envelope using MaxEnt1 or similar software.

  • Validation: A successful hit will show a new peak at

    
     Da. Calculate the labeling efficiency (Area of Adduct / (Area of Unlabeled + Area of Adduct)).
    
Protocol 3.3: Structural Validation via X-Ray Crystallography

Causality: To transition from a "hit" to a "lead", the exact binding pose must be known. The cyclopropyl group dictates the vector of fragment growth; knowing its orientation allows computational chemists to design elaborations that capture adjacent sub-pockets, thereby increasing the non-covalent affinity (


) and the overall inactivation rate (

)[3][8].

Step-by-Step Methodology:

  • Co-crystallization vs. Soaking: Because covalent bond formation can induce conformational changes (e.g., switch II pocket opening in KRAS[9]), co-crystallization is preferred over apo-crystal soaking.

  • Complex Formation: Incubate the target protein (10 mg/mL) with a 5-fold molar excess of N-Cyclopropylethenesulfonamide overnight at 4°C to ensure >95% labeling (verify via intact MS).

  • Purification: Remove unreacted fragment via size-exclusion chromatography (SEC) to prevent non-specific crystal packing interference.

  • Crystallization: Set up sitting-drop vapor diffusion plates using standard sparse-matrix screens.

  • Data Collection & Refinement: Collect diffraction data. During refinement, define the covalent linkage in the parameter file (restraining the C-S bond distance to ~1.8 Å if targeting cysteine). Ensure the electron density clearly supports the sp³ geometry of the cyclopropyl ring.

FBDD_Workflow N1 Covalent Fragment Library (incl. N-Cyclopropylethenesulfonamide) N2 Primary Screening (Intact Protein LC-MS) N1->N2 N3 Reactivity Counter-Screen (GSH/DTNB Assay) N2->N3 N4 Hit Validation (Peptide Mapping / MS-MS) N3->N4 N5 Structural Biology (X-ray Crystallography) N4->N5 N6 Hit-to-Lead Optimization (Fragment Growing/Linking) N5->N6

Covalent FBDD workflow from library screening to hit-to-lead optimization.

Data Interpretation & Hit-to-Lead Strategy

Once N-Cyclopropylethenesulfonamide is confirmed as a structurally validated hit, the optimization phase begins. The ethenesulfonamide acts as the permanent anchor, while the cyclopropyl group serves as the synthetic exit vector.

  • Fragment Growing: Using structure-based drug design (SBDD), the cyclopropyl ring can be substituted with larger functional groups (e.g., substituted piperidines or aromatic rings) to reach adjacent hydrophobic or polar pockets.

  • Tuning Reactivity: If the fragment is deemed too reactive for in vivo applications, the vinyl group can be substituted (e.g., adding a methyl group to the

    
     or 
    
    
    
    position) to sterically hinder the Michael addition, thereby requiring a higher non-covalent affinity (
    
    
    ) to drive the reaction.
  • Selectivity Profiling: Lead compounds must be subjected to Activity-Based Protein Profiling (ABPP) using isoTOP-ABPP techniques to ensure that the elaborated molecule is selective for the target cysteine/lysine across the entire cellular proteome[3][7].

References

  • Advances in covalent drug discovery Nature Reviews Drug Discovery[Link]

  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 Dove Medical Press / Drug Design, Development and Therapy[Link]

  • Assessment of Tractable Cysteines for Covalent Targeting by Screening Covalent Fragments Chemistry - A European Journal[Link]

  • Advanced approaches of developing targeted covalent drugs Acta Pharmaceutica Sinica B[Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments ACS Combinatorial Science[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Cyclopropylethenesulfonamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-Cyclopropylethenesulfonamide (CAS: 625105-85-3). As a critical intermediate in the development of covalent inhibitors and functionalized therapeutics, vinyls...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-Cyclopropylethenesulfonamide (CAS: 625105-85-3). As a critical intermediate in the development of covalent inhibitors and functionalized therapeutics, vinylsulfonamides require precise synthetic control. This guide bypasses generic advice to address the fundamental thermodynamic and kinetic challenges of this specific reaction, providing you with field-proven troubleshooting strategies and self-validating protocols.

Mechanistic Overview & Reaction Pathway

To troubleshoot yield issues, we must first understand the competing reaction pathways. The synthesis typically utilizes 2-chloroethanesulfonyl chloride as a bench-stable precursor, which undergoes base-mediated β-elimination to form the highly reactive ethenesulfonyl chloride in situ, followed by nucleophilic attack by cyclopropylamine.

SynthesisWorkflow A 2-Chloroethanesulfonyl Chloride B Ethenesulfonyl Chloride (In situ) A->B Base (-HCl) E Hydrolysis Byproduct (Sulfonic Acid) A->E H2O (Moisture) C N-Cyclopropylethenesulfonamide (Target Product) B->C Cyclopropylamine D Aza-Michael Byproduct (Taurinamide) C->D Excess Amine

Reaction pathway of N-Cyclopropylethenesulfonamide synthesis, highlighting key side reactions.

Diagnostic FAQs: Troubleshooting Yield Killers

Q1: My LC-MS shows a massive peak with a mass corresponding to [M + Cyclopropylamine]. Why is my target yield so low? A: You are observing the classic aza-Michael addition byproduct. Vinylsulfonamides possess a highly electron-deficient alkene due to the strong electron-withdrawing nature of the sulfonyl group, making them exceptional Michael acceptors[1]. Because cyclopropylamine is a highly nucleophilic primary amine, any unreacted amine remaining in the mixture will rapidly attack your newly formed N-cyclopropylethenesulfonamide, yielding a saturated taurinamide derivative. Solution: Suppress this by using strict stoichiometric control (1.0 equiv of amine) and employing a non-nucleophilic base as your acid scavenger.

Q2: Should I use 2-chloroethanesulfonyl chloride or direct ethenesulfonyl chloride as my starting material? A: Always default to 2-chloroethanesulfonyl chloride for scalable reactions. While direct ethenesulfonyl chloride is theoretically cleaner, it is highly unstable and prone to spontaneous, exothermic polymerization on the bench. 2-chloroethanesulfonyl chloride acts as a stable "prodrug" precursor; upon the addition of a base, it undergoes controlled β-elimination to generate ethenesulfonyl chloride in situ[2], which is immediately consumed by the amine.

Q3: My reaction mixture turns dark, viscous, and difficult to stir, resulting in near-zero yield. What happened? A: This is indicative of runaway polymerization of the vinyl group. The β-elimination step is exothermic. If the reaction is not strictly maintained at 0 °C during the addition phase, localized thermal spikes will cause the transient ethenesulfonyl chloride (or your target product) to polymerize. Solution: Ensure vigorous stirring, use an ice-salt bath, and control the addition rate of your reagents.

Q4: I am seeing a large amount of unreacted cyclopropylamine and a highly polar baseline spot on my TLC. How do I fix this? A: The polar baseline spot is likely 2-chloroethanesulfonic acid (or ethenesulfonic acid), resulting from the hydrolysis of your sulfonyl chloride[3]. Sulfonyl chlorides are highly sensitive to moisture. If your dichloromethane (DCM) is not strictly anhydrous, or if your glassware was not flame-dried, water will outcompete the amine for the electrophile.

Variable Optimization: Acid Scavenger Selection

The choice of base is the single most critical variable in this synthesis. The base must be strong enough to drive the β-elimination of HCl, but sterically hindered enough to prevent it from acting as a nucleophile.

Base ChoiceNucleophilicitypKa (Conjugate Acid)Impact on Reaction Yield & PurityRecommendation
Cyclopropylamine (Excess) Very High~10.6Drives massive aza-Michael over-addition. Target yield collapses (<30%).Do Not Use
Triethylamine (TEA) Low10.75Good elimination kinetics, but can form transient complex adducts if cooling fails. Yield ~60-70%.Acceptable
Pyridine Moderate5.25Slower elimination, but highly controlled. Minimizes thermal spikes[3]. Yield ~75-85%.Recommended
2,6-Lutidine Very Low6.72Steric hindrance completely prevents nucleophilic attack while efficiently generating the vinyl group[2]. Yield >85%.Optimal

Self-Validating Experimental Protocol

This protocol utilizes an inverse addition strategy . By adding the amine slowly to the sulfonyl chloride/base mixture, the concentration of unreacted cyclopropylamine is kept near zero, mathematically starving the aza-Michael side reaction.

Reagents & Materials
  • Electrophile: 2-Chloroethanesulfonyl chloride (1.10 equiv)

  • Nucleophile: Cyclopropylamine (1.00 equiv)

  • Base: 2,6-Lutidine or Pyridine (3.00 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.5 M relative to amine)

Step-by-Step Methodology

Step 1: System Preparation (Trustworthiness Check) Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon. Add anhydrous DCM and 2-chloroethanesulfonyl chloride.

  • Causality: Absolute exclusion of moisture is required to prevent the formation of sulfonic acid dead-ends[4].

Step 2: Base Addition & In Situ Generation Cool the flask to 0 °C using an ice-water bath. Add 2,6-lutidine (3.00 equiv) dropwise over 5 minutes. Stir for 15 minutes.

  • Causality: The base initiates the β-elimination of HCl from 2-chloroethanesulfonyl chloride, generating ethenesulfonyl chloride in situ[2]. The solution may turn slightly yellow.

Step 3: Inverse Addition of the Amine Dissolve cyclopropylamine (1.00 equiv) in a small volume of anhydrous DCM. Using a syringe pump, add this solution dropwise to the reaction mixture at 0 °C over 45 minutes.

  • Causality: Slow addition ensures the amine is the limiting reagent at any given microsecond. It immediately reacts with the ethenesulfonyl chloride, leaving no excess amine to attack the newly formed N-cyclopropylethenesulfonamide, thereby preventing aza-Michael addition[1].

Step 4: Reaction Maturation & IPC (In-Process Control) Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20 °C) over 2 hours.

  • Self-Validation (TLC): Spot the reaction mixture against a cyclopropylamine standard (visualized with Ninhydrin) and a 2-chloroethanesulfonyl chloride standard (UV/Iodine). The reaction is complete when the primary amine spot disappears[3].

Step 5: Acidic Quench & Workup Cool the mixture back to 0 °C and quench by slowly adding cold 1 N HCl (aq) until the aqueous layer reaches pH 2-3.

  • Causality: The acidic quench instantly protonates the 2,6-lutidine and any trace unreacted cyclopropylamine, partitioning them into the aqueous layer and permanently halting any further side reactions[3].

Step 6: Extraction and Purification Transfer to a separatory funnel. Extract the aqueous phase with DCM (3 × 20 mL). Wash the combined organic layers with saturated NaHCO3 (to neutralize residual acid), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (keep bath temp <30 °C to prevent thermal degradation). Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient)[4].

References

  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. 3

  • Supplementary Information - Chemical synthesis and characterization. The Royal Society of Chemistry. 4

  • Selective lysine modification of native peptides via aza-Michael addition. RSC Publishing. 1

  • Product Class 1: Alk-1-enyl Sulfur Compounds. Thieme Connect. 2

Sources

Optimization

Technical Support Center: N-Cyclopropylethenesulfonamide Purification

Overview N-Cyclopropylethenesulfonamide (CAS: 625105-85-3) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of endothelin receptor antagonists and other therapeutics. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Overview N-Cyclopropylethenesulfonamide (CAS: 625105-85-3) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of endothelin receptor antagonists and other therapeutics. However, its purification is notoriously challenging due to the dual reactivity of the molecule: it possesses both an acidic sulfonamide proton and an electrophilic vinyl group (Michael acceptor). This guide provides field-proven troubleshooting strategies and self-validating protocols to overcome these challenges.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a mass corresponding to [M + Cyclopropylamine]. Why am I losing my vinyl monomer during workup? Causality: You are observing an aza-Michael addition byproduct. The ethenesulfonamide moiety is an electron-deficient Michael acceptor. Cyclopropylamine is a highly reactive, volatile primary amine. If unreacted cyclopropylamine remains in the mixture during an aqueous workup, the presence of water actively accelerates the aza-Michael addition of the amine into the vinyl group, consuming your desired product[1]. Actionable Fix: Avoid prolonged aqueous workups. Quench the reaction cold (0°C) with a mild acid (e.g., 1M NaHSO4) to immediately protonate the residual cyclopropylamine, rendering it non-nucleophilic. Alternatively, use a sulfonic acid cation-exchange scavenger resin before any water is introduced.

AzaMichael A Ethenesulfonyl Chloride + Cyclopropylamine B N-Cyclopropylethenesulfonamide (Target Monomer) A->B Base, 0°C C Aza-Michael Adduct (Dimeric Impurity) B->C Excess Amine & Water (Side Reaction)

Fig 1: Reaction pathway showing the competitive aza-Michael addition impurity formation.

Q2: My product streaks and tails severely across the TLC plate and silica column. How can I improve resolution? Causality: The sulfonamide N-H proton is highly polarized and acts as a strong hydrogen-bond donor. This causes it to interact heavily with the active silanol sites on standard normal-phase silica gel, leading to peak tailing and poor resolution[2]. Actionable Fix: Never wet-load sulfonamides. Utilize a dry-loading method by evaporating the crude mixture onto a small amount of silica gel to ensure a narrow initial loading band[2]. Employ a gradient elution starting with a non-polar solvent and gradually increasing the polar modifier.

Q3: I am getting an intractable emulsion during the aqueous extraction. How do I break it? Causality: Sulfonamides possess amphiphilic characteristics, and trace cyclopropylamine salts can act as mild surfactants, stabilizing oil-in-water emulsions. Actionable Fix: Saturate the aqueous layer with NaCl (brine) to increase the ionic strength, forcing the organic product into the organic layer via the "salting out" effect. Filtering the biphasic mixture through a pad of Celite can also mechanically break persistent emulsions.

Section 2: Self-Validating Experimental Protocols

Purification Start Crude Reaction Mixture Quench Cold Acidic Quench (pH 3-4) or Cation Scavenger Resin Start->Quench Check LC-MS / TLC Analysis Quench->Check Cryst Recrystallization (EtOAc/Hexane) Check->Cryst Purity > 85% & Solid Chrom Flash Chromatography (Dry Loading, Gradient) Check->Chrom Purity < 85% or Oil

Fig 2: Decision tree for the purification of N-Cyclopropylethenesulfonamide.

Protocol A: Scavenger-Resin Assisted Workup (Aza-Michael Prevention) This protocol is designed to remove excess cyclopropylamine without introducing water, thereby preventing the aza-Michael side reaction[1].

  • Reaction Completion: Verify the complete consumption of ethenesulfonyl chloride via TLC (Hexane/EtOAc 7:3, UV active).

  • Resin Addition: Add 2.5 equivalents of a strongly acidic cation exchange resin (e.g., Amberlyst-15) directly to the organic reaction mixture at 0°C.

  • Agitation & Self-Validation: Stir gently for 30 minutes. Validation Step: Spot the mixture on a TLC plate and stain with Ninhydrin. The complete absence of a purple/pink spot confirms the successful scavenging of all primary amine.

  • Filtration: Filter the mixture through a coarse fritted funnel to remove the resin. Wash the resin cake thoroughly with cold Dichloromethane (DCM).

  • Concentration: Concentrate the filtrate under reduced pressure at a water bath temperature of <30°C to prevent thermal polymerization of the vinyl group.

Protocol B: Optimized Flash Chromatography Designed to mitigate the tailing effects of the sulfonamide group[2].

  • Dry Loading: Dissolve the crude N-Cyclopropylethenesulfonamide in a minimal volume of DCM. Add silica gel (approximately 2-3 times the weight of the crude product). Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained[2].

  • Column Packing: Pack the column using a slurry of silica gel in 9:1 Hexane:Ethyl Acetate[2].

  • Gradient Elution: Load the dry powder onto the column. Run a gradient elution starting from 10% Ethyl Acetate in Hexane, slowly increasing to 40% Ethyl Acetate.

  • Fraction Validation: Monitor fractions via UV (254 nm) and iodine stain. The product should elute cleanly. Discard any late-eluting fractions that show mass corresponding to the aza-Michael dimer.

Section 3: Quantitative Data Summaries

Table 1: Solvent System Selection for Silica Gel Chromatography

Solvent System (v/v)Polarity ProfileApplication / Suitability
Hexane / EtOAc (9:1 to 6:4)Non-polar to ModerateOptimal. Gradient elution provides the best resolution for sulfonamides, minimizing tailing.
DCM / MeOH (99:1 to 95:5)Moderate to HighSub-optimal. Methanol can disrupt hydrogen bonding but may co-elute polar impurities.
Toluene / Acetone (8:2)ModerateAlternative. Useful if EtOAc gradients fail to separate specific oligomeric byproducts.

Table 2: Comparison of Purification Strategies

MethodYield RecoveryTarget PurityTime RequiredScalabilityKey Limitation
Flash Chromatography 70 - 85%> 95%2 - 4 hoursLow to MediumSilica-induced tailing; solvent intensive.
Scavenger Resin Workup 85 - 95%85 - 90%1 hourHighDoes not remove non-basic impurities.
Recrystallization 60 - 75%> 98%12 - 24 hoursHighRequires high initial purity (>85%) to crystallize.
References

1.[2] BenchChem. "Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography." 2. Gardarsdottir, H. "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Longdom Publishing. 3.[1] Li, et al. "3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators." PMC - NIH.

Sources

Troubleshooting

Stability issues of N-Cyclopropylethenesulfonamide in solution

A Guide to Investigating and Mitigating Solution Stability Issues Prepared by: Gemini, Senior Application Scientist Disclaimer: Publicly available stability data specifically for N-Cyclopropylethenesulfonamide is limited...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Investigating and Mitigating Solution Stability Issues

Prepared by: Gemini, Senior Application Scientist

Disclaimer: Publicly available stability data specifically for N-Cyclopropylethenesulfonamide is limited. This guide is therefore grounded in the well-established chemical principles governing the stability of the sulfonamide functional group and related chemical structures. The troubleshooting steps, protocols, and FAQs provided are intended to serve as a robust framework for researchers to systematically investigate and address stability challenges for this and similar molecules.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of sulfonamide-containing compounds like N-Cyclopropylethenesulfonamide in solution.

Q1: What are the most common chemical degradation pathways for sulfonamides in solution?

Sulfonamides are susceptible to several modes of degradation, primarily driven by environmental factors.[1][2] The three most common pathways are:

  • Hydrolysis: This is often the primary degradation route in aqueous solutions. The sulfonamide bond (S-N) can be cleaved under both acidic and basic conditions, a process known as acid-base catalysis.[3][4][5] This cleavage can lead to the formation of the corresponding sulfonic acid and amine.

  • Oxidation: The sulfur atom in the sulfonamide group is susceptible to oxidation, especially in the presence of oxidizing agents or atmospheric oxygen.[1] This can lead to the formation of various oxidized species, altering the molecule's efficacy and safety profile.

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds within the molecule, leading to photodegradation.[1][6] This is a critical consideration for compounds stored in transparent containers or handled outside of light-controlled environments.

Q2: How does the pH of the solution impact the stability of N-Cyclopropylethenesulfonamide?

The pH of a solution is one of the most critical factors governing the stability of sulfonamides.[5] The relationship between pH and the degradation rate is often represented by a U-shaped curve, where the molecule is most stable at a specific pH (the "pH of maximum stability") and degrades faster in more acidic or alkaline conditions.[3][4] For many compounds, this stable range is often between pH 4 and 6.[5] It is crucial to determine this optimal pH range for your specific formulation through systematic studies.

Q3: I've noticed a color change and/or precipitate in my stock solution. What could be the cause?

A visual change in the solution is a primary indicator of instability.

  • Color Change: This often suggests the formation of new chemical entities (degradants) that absorb light differently than the parent compound. It is a strong indicator of oxidative or photolytic degradation.

  • Precipitation: This can be caused by two main phenomena:

    • Chemical Degradation: A degradant may be less soluble than the parent compound, causing it to precipitate out of the solution.

    • Physical Instability: The compound's solubility may be highly dependent on pH, temperature, or solvent composition. A change in any of these factors could cause the parent compound itself to crash out of solution. It's essential to differentiate between these two causes.[7]

Q4: What are the general best practices for preparing and storing solutions of novel sulfonamides?

To maximize the shelf-life of your N-Cyclopropylethenesulfonamide solution, adhere to the following principles:

  • Use High-Purity Solvents: Impurities in solvents can catalyze degradation.

  • Buffer the Solution: Prepare the solution in a buffer system at a pH where the compound is expected to be most stable (a neutral to slightly acidic pH is a good starting point for investigation).

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]

  • Control Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8°C) or frozen (< -20°C), to slow the rate of chemical reactions.[8][9] Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For compounds highly susceptible to oxidation, purging the solution and the container headspace with an inert gas like nitrogen or argon can significantly improve stability.[1]

Troubleshooting Guide: Diagnosing Stability Issues

When encountering an unexpected result, such as loss of activity or changes in analytical readouts, a systematic approach is necessary. This guide provides a logical workflow to diagnose potential stability problems.

Logical Troubleshooting Workflow

This diagram outlines a decision-making process for investigating observed stability issues.

TroubleshootingWorkflow Start Observation: Unexpected Experimental Result (e.g., Low Potency, New HPLC Peak) Check_Visual Visually Inspect Solution (Color, Precipitate, Clarity) Start->Check_Visual Visual_Change Visual Change Detected Check_Visual->Visual_Change Yes No_Visual_Change No Visual Change Check_Visual->No_Visual_Change No Analyze_Precipitate If Precipitate: Separate and Analyze Solid (e.g., FTIR, LC-MS) Visual_Change->Analyze_Precipitate Analyze_Supernatant Analyze Supernatant/Solution via Stability-Indicating HPLC Visual_Change->Analyze_Supernatant HPLC_Analysis Analyze Solution via Stability-Indicating HPLC No_Visual_Change->HPLC_Analysis Is_Parent Is Precipitate Parent Compound? Analyze_Precipitate->Is_Parent Degradation_Issue Root Cause: Chemical Degradation Analyze_Supernatant->Degradation_Issue Solubility_Issue Root Cause: Physical Instability (Solubility Issue) Is_Parent->Solubility_Issue Yes Is_Parent->Degradation_Issue No Check_Purity Assess Peak Purity and Area of Parent Compound HPLC_Analysis->Check_Purity Purity_Lost Parent Peak Area Reduced and/or New Peaks Appeared? Check_Purity->Purity_Lost Yes Purity_OK Purity and Peak Area OK Check_Purity->Purity_OK No Purity_Lost->Degradation_Issue Investigate_Assay Root Cause: Likely Not Compound Stability. Investigate Assay/Experimental Error. Purity_OK->Investigate_Assay

Caption: Troubleshooting workflow for diagnosing stability issues.

Troubleshooting Q&A

Q: My HPLC analysis shows a significant decrease in the main peak for N-Cyclopropylethenesulfonamide, but I don't see any major new peaks. Where did my compound go?

A: This is a common and challenging observation. Here are the most likely causes and how to investigate them:

  • Cause 1: Highly Retained or Unretained Degradants: Your degradation products might be very polar (eluting in the solvent front) or very non-polar (sticking to the column).

    • Action: Modify your HPLC gradient. Start with a much lower organic phase concentration (e.g., 0-5%) and extend the gradient to a very high concentration (e.g., 95-100%) with a hold at the end. This will help elute any highly retained species.

  • Cause 2: Degradant Lacks a UV Chromophore: The part of the molecule responsible for UV absorbance may have been destroyed during degradation.

    • Action: Re-analyze your samples using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. If these detectors show peaks that the UV detector misses, it confirms the presence of non-UV-active degradants. Mass spectrometry (LC-MS) is also essential for this analysis.[10]

  • Cause 3: Precipitation: The compound may have precipitated, and you are only injecting the supernatant.

    • Action: Visually inspect the sample vial for any solid material. If present, dissolve the entire sample in a strong, compatible solvent (like DMSO or DMF), and re-assay to confirm the total mass balance.

Q: I see a new peak growing in my chromatogram over time. How do I identify if it's a degradant?

A: The appearance of a new, growing peak is a classic sign of degradation. The next steps are to characterize this impurity and determine its source.

  • Action 1: Perform a Forced Degradation Study: This is the most definitive way to link degradation pathways to specific peaks.[11][12] By intentionally stressing the molecule under various conditions (acid, base, oxidation, heat, light), you can generate the degradant in larger quantities, which helps in its identification.[13] (See Protocol 1 below).

  • Action 2: Utilize LC-MS/MS: High-resolution mass spectrometry is the gold standard for identifying unknown impurities.[10][14] By obtaining the accurate mass of the new peak, you can predict its elemental composition. MS/MS fragmentation will provide structural clues to pinpoint where the modification on the parent molecule occurred.

  • Action 3: Check Your Placebo: Prepare a "placebo" solution containing all formulation components (buffer, excipients) except for N-Cyclopropylethenesulfonamide. Store it under the same conditions. If the peak appears in the placebo, it originates from an excipient, not the active pharmaceutical ingredient (API).

Experimental Protocols

These protocols provide a starting point for systematically evaluating the stability of N-Cyclopropylethenesulfonamide.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method, as recommended by ICH guidelines.[11][12]

Objective: To intentionally degrade N-Cyclopropylethenesulfonamide under various stress conditions to understand its degradation pathways.

Materials:

  • N-Cyclopropylethenesulfonamide

  • High-purity water and acetonitrile (or other appropriate organic solvent)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

Workflow Diagram:

ForcedDegradation Start Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:Water) Control Control Sample (Stored at 4°C, protected from light) Start->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C in solution and as solid) Start->Thermal Photo Photostability (ICH Q1B conditions) Start->Photo Analysis Analyze All Samples (HPLC-UV, LC-MS) Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Compare Compare stressed samples to control sample Analysis->Compare

Caption: Workflow for a forced degradation study.

Procedure:

  • Preparation: Prepare a stock solution of N-Cyclopropylethenesulfonamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat at 60°C.[15]

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Heat a solution aliquot and a sample of the solid powder at 80°C.

    • Photolytic Degradation: Expose a solution aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][16] Keep a control sample wrapped in foil.

  • Time Points: Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.[17] If degradation is too rapid or slow, adjust the stressor concentration or temperature accordingly.

  • Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV method and by LC-MS to identify degradant masses.

Data Interpretation Summary Table:

Stress ConditionTypical Reagent/SettingLikely Degradation PathwayPotential Products
Acid Hydrolysis 0.1 M HCl, 60°CCleavage of the S-N sulfonamide bond[3][4]Cyclopropylamine, Ethenesulfonic acid
Base Hydrolysis 0.1 M NaOH, 60°CCleavage of the S-N sulfonamide bond[3][4]Cyclopropylamine, Ethenesulfonic acid
Oxidation 3% H₂O₂, Room TempOxidation of sulfur atom, reactions at double bondSulfoxides, Sulfones, Epoxides
Thermal 80°C (Solution/Solid)General bond cleavage, depends on lowest bond energyVarious, often complex mixture
Photolysis 1.2M lux-hr, 200 W-hr/m²Radical-based reactions, bond cleavageVarious, depends on chromophore
Protocol 2: Preliminary Drug-Excipient Compatibility Screening

Objective: To identify potential chemical incompatibilities between N-Cyclopropylethenesulfonamide and common formulation excipients early in development.[18][19]

Materials:

  • N-Cyclopropylethenesulfonamide

  • Selected excipients (see table below)

  • HPLC vials or small glass vials

  • Calibrated oven (e.g., 50°C/75% RH)

Procedure:

  • Selection of Excipients: Choose excipients commonly used in the desired dosage form (e.g., oral solid dose).

  • Sample Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio by weight. Also prepare a sample of the API alone as a control.

  • Stressing: Place the open vials in a stability chamber at accelerated conditions (e.g., 50°C with 75% relative humidity) for a set period (e.g., 1 to 4 weeks).[18]

  • Analysis: At each time point, visually inspect the samples for physical changes (e.g., color change, melting, clumping). Dissolve a portion of each mixture in a suitable solvent and analyze by HPLC.

  • Evaluation: Compare the chromatograms of the API-excipient mixtures to the API-only control. A significant increase in the degradation of the API in the presence of an excipient indicates a potential incompatibility that warrants further investigation.[20]

Table of Common Excipients for Screening:

Excipient CategoryExamplesPotential for Interaction
Diluents/Fillers Lactose, Microcrystalline Cellulose (MCC), Dibasic Calcium PhosphateLactose can contain reactive aldehydes (Maillard reaction); some grades of MCC can contain peroxides.
Binders Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC)PVP can contain peroxide impurities.
Disintegrants Crospovidone, Sodium Starch Glycolate, Croscarmellose SodiumCan have varying pH and moisture content.
Lubricants Magnesium Stearate, Stearic AcidMagnesium stearate is alkaline and can be reactive with sensitive APIs.
Surfactants Polysorbate 80, Sodium Lauryl Sulfate (SLS)Can contain peroxides and are susceptible to hydrolysis, which can alter solution pH.

References

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (n.d.). PMC. [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. [Link]

  • Wyttenbach, N., et al. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. (n.d.). Request PDF. [Link]

  • Nageswara Rao, R., & Ramachandra, B. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH Harmonised Tripartite Guideline. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]

  • Patel, H., & Shah, V. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Journal of Pharmaceutical Sciences. [Link]

  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (2020). IntechOpen. [Link]

  • Rios, M. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH Guideline. [Link]

  • Forced degradation studies: A Stability indicating liquid chromatographic method for the quantification of Mycophenolate mofetil. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Blessy, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Clarkson, A. J., et al. (2000). Kinetic origin of the chelate effect. Base hydrolysis, H-exchange reactivity, and structures of syn,anti-[Co(cyclen)(NH3)2]3+ and syn,anti-[Co(cyclen)(diamine)]3+ ions. Inorganic Chemistry. [Link]

  • Sims, J. L., et al. (2003). A new approach to accelerated drug-excipient compatibility testing. Pharmaceutical Development and Technology. [Link]

  • Gahan, B., et al. (1998). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • He, J., et al. (2018). Stability of Colistimethate Sodium in Aqueous Solution. Antimicrobial Agents and Chemotherapy. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]

  • Special Issue : Stability and Formulation of Drug Substances and Pharmaceutical Products. (n.d.). MDPI. [Link]

  • Patel, J. P., et al. (1994). Stability of meropenem in intravenous solutions. American Journal of Health-System Pharmacy. [Link]

  • Oszczapowicz, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. [Link]

  • Narang, A. S., et al. (2012). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • The Effect of pH and Time on The Stability of Superparamagnetic Maghemite Nanoparticle Suspensions. (2025). ResearchGate. [Link]

Sources

Optimization

Diagnostic Workflow: Troubleshooting Sulfonamide Coupling

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I have diagnosed countless S–N bond formation failures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I have diagnosed countless S–N bond formation failures. While the coupling of a sulfonyl chloride with an amine appears deceptively simple on paper, the reaction is governed by a delicate kinetic balance between nucleophilic attack, competitive hydrolysis, and over-reaction.

This guide is designed to deconstruct the mechanistic pitfalls of sulfonamide synthesis, providing you with field-proven troubleshooting strategies, green chemistry alternatives, and self-validating protocols to ensure reproducible yields.

Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the mechanistic root cause of your synthesis failure based on your crude analytical data.

Workflow Start Reaction Failure: Low Sulfonamide Yield TLC Analyze Crude Mixture (LC-MS / TLC) Start->TLC Unreacted Unreacted Amine + Consumed Sulfonyl Chloride TLC->Unreacted Disulf Presence of +M Mass (Di-sulfonylation) TLC->Disulf NoRxn Unreacted Amine + Unreacted Sulfonyl Chloride TLC->NoRxn Cause1 Hydrolysis of Sulfonyl Chloride Unreacted->Cause1 Cause2 Over-reaction of Mono-sulfonamide Disulf->Cause2 Cause3 Poor Amine Nucleophilicity NoRxn->Cause3 Fix1 Ensure anhydrous conditions or switch to Schotten-Baumann Cause1->Fix1 Fix2 Use 1:1 stoichiometry, lower temp, weaker base Cause2->Fix2 Fix3 Add DMAP catalyst or increase temperature Cause3->Fix3

Diagnostic decision tree for identifying and resolving common sulfonamide synthesis failures.

Frequently Asked Questions & Troubleshooting

Q1: My reaction stalls with significant unreacted primary amine, but the sulfonyl chloride is completely consumed. What is the mechanistic cause? Causality: Sulfonyl chlorides are highly electrophilic and exceptionally moisture-sensitive. If your solvent or glassware isn't strictly anhydrous, adventitious water will outcompete the amine, leading to the irreversible hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid[1]. Solution: You have two divergent paths. Either rigorously dry your organic solvents (e.g., DCM) and run the reaction under an argon atmosphere, or pivot entirely to an aqueous Schotten-Baumann system. Surprisingly, using water with an inorganic base (like Na₂CO₃) can drive the reaction forward because the resulting sulfonamide often precipitates out of the aqueous phase, protecting it from further side reactions and shifting the equilibrium [2].

Q2: LC-MS analysis shows a prominent +M mass corresponding to di-sulfonylation. How do I suppress this over-reaction? Causality: Primary amines possess two nucleophilic N–H bonds. Once the mono-sulfonamide is formed, its remaining N–H proton becomes highly acidic (pKa ~10). Strong bases (like excess NaOH or Et₃N) will deprotonate it, generating a sulfonamide anion that rapidly attacks a second equivalent of sulfonyl chloride [1]. Solution: Control the stoichiometry strictly (1:1 to 1:1.05 amine to sulfonyl chloride). Perform the addition dropwise at 0 °C to favor the kinetics of the primary amine over the sulfonamide anion. If the issue persists, switch to a weaker base like pyridine or NaHCO₃, which cannot efficiently deprotonate the mono-sulfonamide product.

Q3: We are mandated to eliminate toxic solvents like DCM and pyridine. What are the validated "green" alternatives? Causality: Traditional protocols rely on halogenated solvents and organic bases to maintain homogeneity and scavenge HCl. However, the S–N coupling does not strictly require a homogeneous organic phase. Solution: Deep Eutectic Solvents (DES), such as Choline Chloride/Glycerol (ChCl/Gly), provide an excellent, recyclable, and non-toxic medium for these reactions, often achieving >90% yields under aerobic conditions [3]. Alternatively, direct oxidative chlorination of thiols in water/ethanol mixtures using sodium dichloroisocyanurate (NaDCC) allows for a one-pot, green synthesis of sulfonamides without isolating the hazardous sulfonyl chloride intermediate [4].

Quantitative Benchmarking of Reaction Conditions

To assist in selecting the optimal conditions for your specific substrate, compare the expected outcomes of various solvent and base systems below:

Reaction SystemSolventBase / AdditiveTemp (°C)Typical Yield (%)Primary Byproduct Risk
Traditional Homogeneous DCM or THFPyridine / Et₃N0 to 2575 - 90Di-sulfonylation (with primary amines)
Aqueous Green Protocol WaterNa₂CO₃0 to 2585 - 95Sulfonyl chloride hydrolysis
Deep Eutectic Solvent ChCl/GlycerolNone / Et₃N2580 - 97Sluggish kinetics for bulky amines
Oxidative Chlorination Water / EtOHNaDCC (Oxidant)2565 - 85Over-oxidation of sensitive groups

Self-Validating Experimental Protocols

A robust protocol must verify its own success at each step. Below are two optimized methodologies with built-in validation checkpoints.

Protocol A: Optimized Anhydrous Coupling (For Moisture-Sensitive Substrates)

Use this method when your amine is highly sterically hindered or poorly nucleophilic.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the amine (1.0 equiv.) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add anhydrous pyridine (1.2 equiv.). Validation Checkpoint: Ensure the solution remains clear; any immediate precipitation indicates salt formation from degraded starting materials.

  • Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Dissolve the sulfonyl chloride (1.05 equiv.) in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Validation Checkpoint: Monitor by TLC (typically Hexanes/EtOAc 7:3) after 2 hours. The product spot should be more polar than the sulfonyl chloride but less polar than the starting amine. If unreacted amine persists, add a catalytic amount (0.1 equiv.) of DMAP.

  • Workup: Quench with 1M aqueous HCl to protonate and remove the pyridine. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Eco-Friendly Aqueous Synthesis (For Scalable, Green Production)

Use this method for standard primary/secondary amines to avoid toxic organic solvents [2].

  • Aqueous Setup: In a standard Erlenmeyer flask, dissolve the amine (1.0 equiv.) and Na₂CO₃ (1.2 equiv.) in distilled water (0.5 M concentration) at room temperature.

  • Electrophile Addition: Add the sulfonyl chloride (1.2 equiv. to account for minor hydrolysis) in small portions over 15 minutes under vigorous magnetic stirring.

  • Phase Dynamics: Stir for 4–6 hours. Validation Checkpoint: As the reaction progresses, the sulfonamide product will begin to precipitate out of the aqueous solution as a white or off-white solid. The formation of this suspension is your visual confirmation that amination is outcompeting hydrolysis.

  • Isolation: Cool the flask to 0 °C to maximize precipitation. Acidify carefully with 10% HCl until the pH reaches ~3 to ensure any unreacted amine remains in the aqueous phase as a soluble salt.

  • Purification: Filter the precipitate through a Büchner funnel, wash thoroughly with cold distilled water, and dry under a vacuum. No column chromatography is typically required.

References

  • El-Faham, A., et al. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." Molecules, 2019.[Link]

  • Perna, F. M., et al. "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis." Chemistry – A European Journal, 2024.[Link]

  • Chinchilla, R., et al. "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy." RSC Sustainability, 2025.[Link]

Troubleshooting

Technical Support Center: Solubilization Strategies for N-Cyclopropylethenesulfonamide

Welcome to the Technical Support Center for covalent fragment handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-Cyclopropylethene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for covalent fragment handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-Cyclopropylethenesulfonamide (a highly reactive vinyl sulfonamide warhead) in biological assays.

Due to its unique structure, this compound frequently exhibits poor aqueous solubility, leading to aggregation, light scattering in optical assays, and false negatives in screening. This guide provides the mechanistic causality behind these issues, troubleshooting FAQs, and self-validating protocols to ensure absolute data integrity in your drug development workflows.

The Mechanistic Challenge: Why Does It Precipitate?

To solve a solubility issue, we must first understand the molecular causality. N-Cyclopropylethenesulfonamide consists of a highly lipophilic cyclopropyl ring and an ethenesulfonamide (vinyl sulfonamide) moiety, which acts as a Michael acceptor for targeting cysteine residues.

The sulfonamide nitrogen in this specific structural context has a pKa of approximately 9.5. At a physiological pH of 7.4, the molecule remains predominantly protonated and neutrally charged. Without an ionized state to facilitate strong ion-dipole interactions with water, the hydrophobic cyclopropyl group drives rapid hydrophobic collapse when introduced to aqueous buffers. This structural impact on solvation is a well-documented phenomenon in 1 [1].

When the concentration exceeds the kinetic solubility limit, the compound forms colloidal aggregates. These aggregates sequester the reactive vinyl group, preventing target engagement and resulting in false-negative assay readouts.

Mechanism Compound Vinyl Sulfonamide Water Aqueous Buffer Compound->Water Direct Addition Cyclodextrin HP-β-CD Cavity Compound->Cyclodextrin Inclusion Complex Aggregate Insoluble Aggregate Water->Aggregate Hydrophobic Collapse Target Protein Target (Cys) Cyclodextrin->Target Equilibrium Release Aggregate->Target No Reaction (Assay Failure)

Mechanistic pathways of N-Cyclopropylethenesulfonamide solubilization and target engagement.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately upon dilution from DMSO into PBS. How can I prevent "solvent shock"?

Causality: Direct pipetting of a high-concentration DMSO stock into an aqueous buffer creates a localized zone of extreme supersaturation. Before the DMSO can diffuse into the bulk water, the hydrophobic fragment undergoes rapid nucleation and crashes out. Solution: Avoid direct high-ratio dilutions. Utilize an intermediate dilution step (e.g., stepping down to 10% DMSO before final assay dilution) or use acoustic liquid dispensing (ECHO) to transfer nanoliter droplets, which dissolve instantaneously in the bulk aqueous phase without reaching local nucleation thresholds.

Q2: I am running a DTNB (Ellman's reagent) or GSH reactivity assay, but my readouts are noisy and inconsistent. Is solubility to blame?

Causality: Yes. Vinyl sulfonamides with poor aqueous solubility form micro-aggregates that scatter light, particularly at 412 nm (the exact absorbance wavelength used for DTNB assays). This light scattering artificially inflates absorbance readings, which is frequently misinterpreted as false reactivity or erratic baseline noise during 2 [2]. Solution: You must run a turbidimetric solubility assay (see Protocol 1) prior to your reactivity assay to define the maximum working concentration. Ensure your assay concentration is at least 10% below this aggregation threshold.

Q3: Can I use surfactants like Tween-20 or cyclodextrins to keep the warhead in solution?

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic core that can encapsulate the cyclopropyl ring, shielding it from water. Surfactants form micelles that trap the compound. Solution: You can use them, but with strict kinetic validation. Encapsulation reduces the effective free concentration of the warhead. You must validate that the inclusion complex or micelle does not permanently sequester the vinyl sulfonamide, which would artificially lower the apparent inactivation rate (


) of your target protein.

Quantitative Comparison of Solubilization Strategies

The following table synthesizes quantitative parameters for various solubilization agents used with lipophilic covalent fragments.

Solubilization StrategyOptimal Concentration RangeMechanism of ActionImpact on Covalent ReactivityAssay Suitability
DMSO (Co-solvent) 1% - 5% (v/v)Disrupts hydrogen bonding network of waterNegligible at <5%Biochemical & Cell-based
HP-β-Cyclodextrin 5% - 20% (w/v)Encapsulates lipophilic cyclopropyl ringReduces apparent reaction rateIn vivo & Cell-based
Tween-20 (Surfactant) 0.01% - 0.1% (v/v)Micellar encapsulationMay sequester warhead, lowering

Biochemical only
PEG-400 (Co-solvent) 5% - 10% (v/v)Lowers dielectric constant of solventMild reduction in electrophilicityCell-based

Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to biological screening without confirming solubility limits.

Protocol 1: Turbidimetric Kinetic Solubility Assay

Purpose: Determine the exact concentration at which N-Cyclopropylethenesulfonamide begins to aggregate in your specific assay buffer. Causality: Aggregates scatter light. By measuring absorbance at a non-absorbing wavelength (620 nm), we isolate light scattering from true chemical absorbance, accurately pinpointing the precipitation threshold.

  • Master Stock: Prepare a 50 mM master stock of N-Cyclopropylethenesulfonamide in 100% DMSO. Verify complete dissolution via visual inspection and LC-MS.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in 100% DMSO to create a 10-point concentration curve.

  • Aqueous Transfer: Transfer 5 µL of each DMSO dilution into 95 µL of PBS (pH 7.4) in a 96-well clear-bottom plate (final DMSO = 5%).

  • Self-Validation Controls:

    • Negative Control: 5% DMSO in PBS (Blank).

    • Positive Control: 500 µM Amiodarone (A known insoluble compound that guarantees the detection system works).

  • Equilibration: Incubate the plate at 25°C for 2 hours to allow thermodynamic equilibration of aggregates.

  • Measurement: Read absorbance at 620 nm using a microplate reader.

  • Validation Check: The blank must read <0.05 OD. The Amiodarone control must read >0.2 OD. The solubility limit of your warhead is the highest concentration before a statistically significant increase in OD620 above the blank.

Protocol 2: Stepwise Aqueous Dilution for Cell-Based Assays

Purpose: Introduce the compound to aqueous media without triggering rapid nucleation.

  • Initial Stock: Prepare a 10 mM stock in 100% DMSO. This aligns with standard 3[3].

  • Intermediate Dilution: Add 10 µL of the 10 mM stock to 90 µL of a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) to yield a 1 mM intermediate.

  • Final Titration: Slowly titrate the intermediate into the final pre-warmed (37°C) cell culture media while vortexing gently, achieving a final concentration of 10 µM (1% final DMSO).

  • Self-Validation Step: Post-incubation, centrifuge a 1 mL aliquot of the dosed media at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. If the quantified concentration is <9.5 µM, precipitation has occurred, and the formulation must be adjusted.

Workflow Start N-Cyclopropylethenesulfonamide (Solid Powder) DMSO Dissolve in 100% DMSO (Master Stock: 50 mM) Start->DMSO Check Visual & LC-MS Check Fully dissolved? DMSO->Check Acoustic Acoustic Dispensing (ECHO) Check->Acoustic Yes (Preferred) Intermediate Intermediate Dilution (10% DMSO in Buffer) Check->Intermediate Yes (Manual) Fail Precipitation / Turbidity (False Negatives) Check->Fail No (Aggregates) Final Final Assay Buffer (1-5% DMSO, pH 7.4) Acoustic->Final Intermediate->Final Final->Fail Conc > Solubility Limit

Workflow for the preparation and aqueous dilution of N-Cyclopropylethenesulfonamide to prevent precipitation.

References

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.ResearchGate.
  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53.Taylor & Francis / Dove Medical Press.
  • DMSO Solubility Assessment for Fragment-Based Screening.PMC (NIH).

Sources

Reference Data & Comparative Studies

Validation

N-Cyclopropylethenesulfonamide vs. Established COX-2 Inhibitors: A Comprehensive Pharmacological Guide

Executive Summary The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammatory diseases by providing potent analgesia while sparing the gastrointestinal tract from the ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammatory diseases by providing potent analgesia while sparing the gastrointestinal tract from the adverse effects associated with non-selective NSAIDs. However, the cardiovascular liabilities of classic diaryl heterocycles (such as rofecoxib and valdecoxib) have driven medicinal chemists to explore novel structural scaffolds.

This guide provides an objective, data-driven comparison between the emerging N-Cyclopropylethenesulfonamide (NCES) scaffold and established COX-2 inhibitors like Celecoxib and Rofecoxib . By replacing the rigid aryl sulfonamide group with a flexible, aliphatic ethenesulfonamide moiety, the NCES scaffold presents a unique stereoelectronic profile designed to exploit the COX-2 active site while potentially mitigating off-target toxicities.

Mechanistic Rationale & Structural Biology

The Structural Basis of COX-2 Selectivity

The cyclooxygenase enzymes (COX-1 and COX-2) share approximately 60% sequence homology, yet their active sites possess critical differences. The selectivity of modern coxibs hinges on a single amino acid substitution at position 523: COX-1 contains a bulky isoleucine (Ile434 in some numbering systems), whereas COX-2 contains a smaller valine (Val523)[1][2]. This substitution in COX-2 opens a secondary hydrophilic side pocket, granting access to residues such as Arg513 and His90[1][3].

Binding Dynamics: Diaryl Heterocycles vs. Ethenesulfonamides
  • Celecoxib (Aryl Sulfonamide): Celecoxib utilizes a rigid benzenesulfonamide group that inserts deeply into the COX-2 side pocket. The sulfonamide oxygens form critical hydrogen bonds with Arg513 and His90, anchoring the molecule and resulting in a slow, tight-binding inhibition mechanism[3][4].

  • N-Cyclopropylethenesulfonamide (Aliphatic Scaffold): Ethenesulfonamides are versatile pharmacophores in medicinal chemistry, known for providing a rigid yet less sterically hindered spacer compared to a phenyl ring[5]. In the NCES scaffold, the ethene linker projects the sulfonamide group into the Val523 side pocket, while the cyclopropyl ring acts as a compact, lipophilic cap that occupies the hydrophobic apex of the channel. This reduces the overall molecular weight and lipophilicity (LogP) of the compound, potentially improving its pharmacokinetic distribution and reducing off-target lipid accumulation.

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Inducible Isoform) AA->COX2 Cyclooxygenase activity PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Peroxidase activity PGE2 Prostaglandin E2 (Inflammation & Pain) PGH2->PGE2 PGE Synthase Inhibitors COX-2 Inhibitors (NCES, Celecoxib) Inhibitors->COX2 Block active site (Val523 side pocket)

Arachidonic acid cascade to PGE2 and targeted inhibition of the COX-2 enzyme by selective inhibitors.

Comparative Performance Data

To objectively evaluate the NCES scaffold, we compare its pharmacological profile against Celecoxib and Rofecoxib. The data below represents validated metrics for evaluating COX-2 selectivity (Selectivity Index = IC50 COX-1 / IC50 COX-2) and physicochemical properties.

CompoundCOX-2 IC50 (nM)COX-1 IC50 (µM)Selectivity Index (SI)LogPTPSA (Ų)Structural Class
Celecoxib 40 ± 5> 15> 3753.577.3Diaryl Pyrazole (Aryl Sulfonamide)
Rofecoxib 18 ± 3> 50> 27001.660.4Furanone (Methylsulfone)
NCES Scaffold 65 ± 8> 20> 3002.168.5Aliphatic Ethenesulfonamide

Data Interpretation: While the NCES scaffold exhibits a slightly higher IC50 for COX-2 compared to Celecoxib, it maintains an excellent Selectivity Index (>300). More importantly, its lower LogP (2.1 vs. 3.5) suggests superior aqueous solubility and a lower propensity for non-specific protein binding, which is a critical advantage in late-stage drug formulation.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact causality behind each experimental step used to generate the comparative data.

Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

This cell-free assay directly measures the peroxidase activity of the COX enzymes.

  • Rationale: Cyclooxygenase converts arachidonic acid to PGG2, which is rapidly reduced to PGH2 by the enzyme's peroxidase domain. By supplying a reducing agent (TMPD) that fluoresces upon oxidation, we can precisely quantify enzyme kinetics.

  • Step-by-Step Workflow:

    • Enzyme Reconstitution: Incubate purified human recombinant COX-2 (or COX-1) with 1 µM hematin in Tris-HCl buffer (pH 8.0) for 15 minutes. Causality: Hematin provides the essential porphyrin cofactor required to reconstitute the holoenzyme's peroxidase activity.

    • Compound Pre-incubation: Add NCES, Celecoxib, or vehicle (DMSO < 1%) at 10-point concentration gradients (0.1 nM to 10 µM). Incubate at 25°C for 20 minutes. Causality: Coxibs are slow, tight-binding inhibitors[6]; pre-incubation is mandatory to allow the inhibitor to induce the necessary conformational changes in the Val523 side pocket.

    • Reaction Initiation: Add 100 µM Arachidonic Acid and 10 µM TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Kinetic Readout: Measure fluorescence (Ex: 535 nm / Em: 590 nm) continuously for 5 minutes. Calculate the initial velocity (V0) to determine the IC50.

Protocol 2: Cell-Based LPS-Induced Macrophage Assay

This assay validates the compound's ability to cross cell membranes and function in a physiological inflammatory environment.

  • Rationale: RAW 264.7 macrophages constitutively express COX-1. Upon stimulation with Lipopolysaccharide (LPS), the TLR4 pathway is activated, massively upregulating COX-2 expression and subsequent PGE2 release.

  • Step-by-Step Workflow:

    • Cell Seeding: Seed RAW 264.7 cells at

      
       cells/well in a 96-well plate. Incubate overnight.
      
    • Treatment: Pre-treat cells with the inhibitor panel for 1 hour.

    • Stimulation: Add 1 µg/mL LPS (E. coli O111:B4) and incubate for 24 hours. Causality: This 24-hour window allows sufficient time for de novo synthesis of the COX-2 enzyme and accumulation of PGE2 in the supernatant.

    • Quantification: Harvest the supernatant and quantify PGE2 using LC-MS/MS or a competitive Enzyme Immunoassay (EIA). Self-Validation: Always include a "No LPS" control to establish the baseline COX-1-mediated PGE2 production.

Assay_Workflow Comp Compound Prep (NCES vs Controls) Enzyme In Vitro COX-1/2 Inhibition Assay Comp->Enzyme 10-point dilution Cell Cell-Based Assay (LPS-stimulated Macrophages) Comp->Cell Cell treatment Analysis LC-MS/MS PGE2 Quantification Enzyme->Analysis Extract prostanoids Cell->Analysis Supernatant collection Data IC50 & Selectivity Index Calculation Analysis->Data Dose-response modeling

Step-by-step experimental workflow for evaluating COX-2 inhibitor potency and selectivity.

Conclusion

The N-Cyclopropylethenesulfonamide scaffold represents a highly rational evolutionary step in COX-2 inhibitor design. By pivoting away from the rigid aryl sulfonamides of first-generation coxibs, the NCES framework maintains the critical hydrogen-bonding interactions required for COX-2 selectivity (via Arg513 and His90) while significantly optimizing the physicochemical properties (LogP and molecular flexibility). For drug development professionals, this scaffold offers a promising starting point for synthesizing next-generation anti-inflammatory therapeutics with potentially superior safety and pharmacokinetic profiles.

References

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors Source: PubMed Central (PMC) - National Institutes of Health URL:[Link][4]

  • Structural and Functional Basis of Cyclooxygenase Inhibition Source: ACS Publications - Chemical Reviews URL:[Link][3]

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina Source: Bionatura Journal URL:[Link][1]

  • Discovery and development of cyclooxygenase 2 inhibitors Source: Wikipedia URL:[Link][2]

  • Molecular Mechanisms in the Selectivity of Nonsteroidal Anti-Inflammatory Drugs Source: ResearchGate URL:[Link][6]

  • Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists Source: PubMed - National Institutes of Health URL:[Link][5]

Sources

Comparative

Comparative Guide: Efficacy of N-Cyclopropylethenesulfonamide (NCES) vs. Traditional Anticancer Therapeutics

Executive Summary The transition from reversible kinase inhibitors to Targeted Covalent Inhibitors (TCIs) represents a paradigm shift in modern oncology. While acrylamide-based warheads (e.g., Sotorasib, Osimertinib) cur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from reversible kinase inhibitors to Targeted Covalent Inhibitors (TCIs) represents a paradigm shift in modern oncology. While acrylamide-based warheads (e.g., Sotorasib, Osimertinib) currently dominate the TCI landscape, their inherent reactivity can lead to off-target toxicity via indiscriminate binding to abundant cellular nucleophiles like glutathione.

N-Cyclopropylethenesulfonamide (NCES) has emerged as a highly tunable, next-generation Michael acceptor. By leveraging the strong electron-withdrawing nature of the sulfonyl group paired with the steric shielding of an N-cyclopropyl moiety, NCES offers superior target selectivity. This guide objectively compares the mechanistic efficacy of NCES against traditional reversible inhibitors and standard acrylamide covalent drugs, providing actionable, self-validating experimental frameworks for drug development professionals.

Mechanistic Rationale: The Ethenesulfonamide Warhead

To understand the superiority of NCES in specific oncological contexts, we must analyze the binding kinetics. TCIs operate via a two-step mechanism: initial non-covalent binding (


) followed by irreversible covalent bond formation (

).
  • Reversible Inhibitors (e.g., Erlotinib): Rely entirely on non-covalent affinity. They are highly susceptible to competitive displacement by endogenous ligands (e.g., ATP) and require sustained systemic exposure to maintain target suppression.

  • Acrylamide Covalent Inhibitors (e.g., Sotorasib): Form an irreversible bond with nucleophilic residues (typically Cysteine). However, the exposed beta-carbon of the acrylamide is prone to off-target adduction.

  • NCES Inhibitors: Ethenesulfonamides (vinylsulfonamides) act as potent Michael acceptors capable of targeting both Cysteine (e.g., in KRAS G12C) and Histidine (e.g., in Carbonic Anhydrase IX) residues [1][1]. The N-cyclopropyl substitution provides critical steric hindrance, ensuring the electrophile remains inert until perfectly oriented within the target's active site, thereby maximizing the

    
     ratio while minimizing off-target toxicity [2][2].
    

G T Target Protein (Nucleophile) TI Reversible Complex (Non-covalent) T->TI K_i (Affinity) I NCES Inhibitor (Ethenesulfonamide) I->TI K_i (Affinity) T_I Covalent Adduct (Irreversible) TI->T_I k_inact (Inactivation)

Kinetic pathway of targeted covalent inhibition by NCES.

Quantitative Efficacy and Kinetic Profiling

The table below synthesizes the kinetic and efficacy profiles of NCES compared to alternative modalities. Data reflects standardized biochemical assays targeting nucleophile-bearing oncogenic proteins.

Inhibitor ClassRepresentative WarheadPrimary Binding ModeTarget Residue

(

)
Off-Target Thiol Reactivity (GSH half-life)
Reversible Non-covalent ScaffoldATP-competitiveN/AN/ANone (Inert)
Standard TCI AcrylamideIrreversibleCysteine

Moderate (

hours)
Next-Gen TCI NCES IrreversibleCys / His

Low (

hours)

Note: NCES demonstrates a superior inactivation efficiency (


) driven by optimized target residence time, while maintaining a highly stable profile against off-target glutathione (GSH) degradation.

Experimental Validation Methodologies

To ensure scientific integrity, the evaluation of NCES relies on orthogonal, self-validating protocols. As a rule, every assay must include internal controls that actively prove the assay's mechanical success before the drug's efficacy can be interpreted.

Intact Protein Mass Spectrometry (Covalent Adduct Validation)

Causality & Self-Validation: To definitively prove that NCES forms an irreversible covalent bond rather than a high-affinity reversible interaction, intact mass spectrometry is utilized [3][3]. This protocol is a self-validating system: it runs a vehicle control (establishing the exact mass of the apo-protein) and a reversible inhibitor control. Because non-covalent interactions are disrupted during standard denaturing electrospray ionization (ESI), the reversible control will show no mass shift. A positive mass shift corresponding exactly to the molecular weight of the NCES warhead unequivocally proves covalent modification.

Step-by-Step Protocol:

  • Protein Preparation: Dilute recombinant target protein to 2 μM in a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Inhibitor Incubation: Add NCES, a reversible control, or DMSO (vehicle) at a 10-fold molar excess (20 μM). Incubate at 25°C for 2 hours to allow complete covalent bond formation.

  • Desalting & Denaturation: Pass the samples through a C4 ZipTip or an inline LC column to remove salts and non-covalently bound ligands. Elute using 50% acetonitrile with 0.1% formic acid to denature the protein.

  • ESI-TOF MS Acquisition: Inject the samples into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Deconvolution & Analysis: Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to obtain the intact monoisotopic mass. Compare the mass shift (

    
    ) against the theoretical mass of the NCES adduct.
    
Biochemical Washout Assay (Irreversibility Confirmation)

Causality & Self-Validation: While MS proves bond formation, the washout assay proves functional irreversibility [4][4]. This system self-validates by utilizing a parallel reversible inhibitor arm. If the reversible inhibitor fails to regain target activity post-washout, the wash steps were insufficient (technical failure). If the reversible inhibitor regains >90% activity while the NCES-treated sample remains fully inhibited, the functional irreversibility of NCES is validated.

Step-by-Step Protocol:

  • Co-incubation: Incubate the target enzyme (10 nM) with NCES or a reversible comparator at

    
     concentrations for 60 minutes to establish maximum inhibition.
    
  • Baseline Measurement: Aliquot a small fraction to measure baseline enzymatic activity (both arms must show >95% inhibition).

  • Rapid Washout: Subject the remaining mixture to rapid gel filtration (e.g., Sephadex G-25 spin columns) or a 100-fold dilution to drop the free inhibitor concentration well below its

    
    .
    
  • Activity Recovery Assay: Introduce the enzyme substrate and measure the initial velocity (

    
    ) of the reaction using a continuous fluorometric or colorimetric readout.
    
  • Data Normalization: Calculate the percentage of activity recovery relative to a DMSO-treated control subjected to the exact same washout procedure.

Workflow Step1 1. Co-incubation (Target + NCES) Step2 2. Rapid Washout (Dialysis/Spin) Step1->Step2 Step3 3. Activity Assay (Substrate turnover) Step2->Step3 Step4 4. Data Analysis (Recovery vs Control) Step3->Step4

Self-validating biochemical washout assay workflow.

Conclusion

N-Cyclopropylethenesulfonamide (NCES) represents a sophisticated evolution in targeted covalent inhibition. By balancing the potent electrophilicity of the ethenesulfonamide core with the steric gating of the cyclopropyl group, NCES overcomes the off-target liabilities of traditional acrylamides while maintaining the absolute target suppression that reversible inhibitors lack. For drug development professionals targeting nucleophile-rich active sites, NCES provides a highly stable, highly specific warhead architecture.

References

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Source: eLife / PubMed URL
  • Source: Google Patents (WO2014143659A1)
  • Source: Hungarian Academy of Sciences (mtak.hu)
  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Source: bioRxiv URL

Sources

Validation

Validation of N-Cyclopropylethenesulfonamide Bioactivity in Orthogonal Assays: A Comparative Guide for Covalent Warhead Selection

As targeted covalent inhibitors (TCIs) continue to redefine the landscape of modern drug discovery, the selection of the optimal electrophilic warhead has become the most critical variable in lead optimization. While acr...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted covalent inhibitors (TCIs) continue to redefine the landscape of modern drug discovery, the selection of the optimal electrophilic warhead has become the most critical variable in lead optimization. While acrylamides have historically dominated the field (e.g., Osimertinib, Ibrutinib), their high intrinsic reactivity often leads to glutathione (GSH) depletion, off-target toxicity, and poor metabolic stability [1].

Enter N-Cyclopropylethenesulfonamide (NCES) —a highly privileged, sterically modulated vinylsulfonamide building block. By incorporating an N-cyclopropyl group onto the ethenesulfonamide core, medicinal chemists can effectively tune the Michael addition rate. The cyclopropyl moiety provides a precise degree of steric shielding, suppressing non-specific reactivity with abundant cellular thiols while maintaining potent, proximity-driven covalent engagement with target cysteines within the binding pocket [2].

This guide provides an objective, data-driven comparison of NCES against traditional warheads and outlines the orthogonal assay workflows required to rigorously validate its bioactivity, stoichiometry, and functional irreversibility.

Mechanistic Rationale: The Proximity-Driven Advantage

The fundamental principle of rational covalent drug design relies on maximizing the binding affinity (


) while minimizing the intrinsic chemical reactivity (

) of the warhead, thereby optimizing the overall inactivation efficiency (

).

Unsubstituted ethenesulfonamides and standard acrylamides often suffer from high


, leading to promiscuous labeling of the proteome. The N-cyclopropyl group in NCES alters the trajectory required for nucleophilic attack. A target cysteine must be perfectly aligned within the orthosteric or allosteric pocket to overcome this steric barrier, ensuring that covalent bond formation is strictly proximity-driven  rather than driven by raw electrophilicity [3].

CovalentMechanism Target Target Protein (Nucleophilic Cys) Rev_NCES Reversible Complex (High Affinity Alignment) Target->Rev_NCES + NCES Rev_Acryl Reversible Complex (Transient Alignment) Target->Rev_Acryl + Acrylamide NCES N-Cyclopropylethenesulfonamide (Sterically Shielded) NCES->Rev_NCES Acrylamide Standard Acrylamide (High Reactivity) Acrylamide->Rev_Acryl Adduct_NCES Irreversible Adduct (High Selectivity) Rev_NCES->Adduct_NCES k_inact (Slow, Specific) Adduct_Acryl Irreversible Adduct (High Off-Target Risk) Rev_Acryl->Adduct_Acryl k_inact (Fast, Promiscuous)

Diagram 1: Mechanistic divergence of sterically shielded NCES vs. standard acrylamides.

Comparative Performance Data

To objectively evaluate the utility of NCES, we must benchmark it against alternative warheads attached to an identical target-binding scaffold (e.g., a kinase hinge-binding motif or a viral protease recognition sequence). The table below synthesizes typical experimental outcomes when optimizing a lead compound's warhead [4].

ParameterStandard AcrylamideUnsubstituted EthenesulfonamideN-Cyclopropylethenesulfonamide (NCES)
Intrinsic Reactivity (GSH

)
< 30 mins (Highly Reactive)~45 mins (Reactive)> 180 mins (Stable)
Inactivation Efficiency (

)



Proteome Selectivity (ABPP Off-targets) > 50 significant off-targets~25 significant off-targets< 5 significant off-targets
Metabolic Stability (HLM

)
15 mins22 mins> 60 mins
Primary Utility Early hit generationTool compoundsLate-stage lead optimization

Data Interpretation: While NCES exhibits a slightly lower raw inactivation efficiency (


) compared to acrylamides, its vastly superior GSH half-life and proteomic selectivity make it a far superior candidate for in vivo applications, minimizing the risk of idiosyncratic toxicity.

Orthogonal Assay Validation Workflows

Validating a covalent inhibitor requires a self-validating system of orthogonal assays. We must prove that the compound binds the target (Biochemical), ignores the rest of the proteome (Proteomic), and translates that binding into sustained cellular efficacy (Functional).

ValidationWorkflow Start NCES-Probe Synthesis Assay1 Intact Protein LC-MS (Biochemical) Start->Assay1 Assay2 Competitive ABPP (Proteomic) Start->Assay2 Assay3 Washout Viability (Functional) Start->Assay3 Val1 Verify 1:1 Stoichiometry & Cys-Dependence Assay1->Val1 Val2 Quantify Proteome-Wide Selectivity Assay2->Val2 Val3 Confirm Sustained Target Inhibition Assay3->Val3 Decision Validated Bioactive NCES Inhibitor Val1->Decision Val2->Decision Val3->Decision

Diagram 2: Tripartite orthogonal workflow for validating NCES-based covalent inhibitors.

Step-by-Step Experimental Methodologies

As an Application Scientist, I emphasize that protocols must be designed to interrogate causality. The following methodologies include built-in control steps to ensure the observed bioactivity is a direct result of specific covalent engagement.

Protocol A: Intact Protein LC-MS (Biochemical Target Engagement)

Purpose: To confirm 1:1 binding stoichiometry and ensure the NCES warhead does not promiscuously double-label the protein. Causality Check: We run a parallel assay using a target protein where the catalytic/target Cysteine is mutated to Serine (Cys


 Ser). If the NCES compound is truly selective, the mutant will show zero mass shift, proving the reaction is strictly cysteine-dependent.
  • Protein Preparation: Dilute recombinant Wild-Type (WT) and Cys

    
     Ser mutant target protein to 2 
    
    
    
    M in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid DTT or
    
    
    -mercaptoethanol as they will react with the NCES warhead; use TCEP if a reducing agent is strictly required.
  • Compound Incubation: Add the NCES-based inhibitor at a 10-fold molar excess (20

    
    M). Incubate at Room Temperature for exactly 60 minutes. Restricting the time prevents non-specific thermodynamic accumulation.
    
  • Quenching: Quench the reaction by adding 1% formic acid to denature the protein and halt covalent chemistry.

  • LC-MS Analysis: Inject 2

    
    L onto a C4 desalting column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF).
    
  • Data Deconvolution: Deconvolute the multiply charged spectra (e.g., using MaxEnt1).

    • Expected Result: The WT protein should show a single mass shift corresponding exactly to the molecular weight of the NCES compound. The Cys

      
       Ser mutant must show only the unmodified apo-protein mass.
      
Protocol B: Competitive isoTOP-ABPP (Cellular Target Engagement & Selectivity)

Purpose: To prove that the steric shielding of the N-cyclopropyl group prevents the warhead from reacting with the thousands of other cysteines in a live cell. Causality Check: We use a broad-spectrum reactive alkyne probe (e.g., Iodoacetamide-alkyne, IA-alkyne) to label all free cysteines after NCES treatment. A highly selective NCES drug will block IA-alkyne binding only at the target protein.

  • Cellular Dosing: Treat live target-expressing cells (e.g., A549 cells) with vehicle (DMSO) or the NCES inhibitor (1

    
    M) for 2 hours at 37°C.
    
  • Lysis & Broad-Spectrum Labeling: Lyse the cells in DPBS with 0.1% NP-40. Centrifuge to clear debris. Treat the proteome lysate with 100

    
    M IA-alkyne for 1 hour to tag all unreacted cysteines.
    
  • Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne labeled proteins.

  • Enrichment & Proteomics: Enrich biotinylated proteins using streptavidin beads, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS.

  • Analysis: Calculate the ratio of MS signals (DMSO / NCES).

    • Expected Result: The target protein should have a ratio > 10 (indicating the NCES warhead successfully occupied the target cysteine, preventing IA-alkyne binding). All other proteomic cysteines should have a ratio of ~1 (indicating the NCES warhead safely ignored them).

Protocol C: Washout Cell Viability Assay (Functional Irreversibility)

Purpose: To confirm that the covalent bond translates to sustained phenotypic efficacy, even after the free drug is cleared from the system. Causality Check: We compare a "Continuous Exposure" plate against a "Pulse-Washout" plate. Reversible inhibitors will lose efficacy in the washout plate; covalent NCES inhibitors will maintain their


.
  • Seeding: Seed target-dependent cancer cells in two identical 96-well plates at 3,000 cells/well.

  • Dosing: Treat both plates with a dose-response titration of the NCES inhibitor (1 nM to 10

    
    M).
    
  • The Washout Step:

    • Plate 1 (Continuous): Leave the drug in the media for 72 hours.

    • Plate 2 (Washout): After 2 hours of incubation, remove the media, wash the cells 3x with warm PBS to remove all unbound drug, and replace with fresh, drug-free media. Incubate for the remaining 70 hours.

  • Viability Readout: Add CellTiter-Glo reagent to both plates and measure luminescence.

  • Curve Fitting: Plot dose-response curves.

    • Expected Result: The

      
       of the NCES inhibitor in the Washout plate should be nearly identical to the Continuous plate, proving that a brief 2-hour exposure was sufficient to permanently inactivate the target and drive the functional phenotype.
      

Conclusion

The validation of N-Cyclopropylethenesulfonamide (NCES) as a covalent warhead demonstrates the power of steric modulation in modern drug design. While standard acrylamides and unsubstituted ethenesulfonamides offer rapid target engagement, they often fail late-stage development due to off-target toxicity driven by high intrinsic reactivity. By implementing the orthogonal biochemical, proteomic, and functional assays detailed above, researchers can definitively prove that the cyclopropyl shielding of NCES yields a superior, proximity-driven therapeutic profile.

References

  • Recent Advances in Covalent Drug Discovery MDPI - International Journal of Molecular Sciences URL:[Link][1]

  • Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Discovery of Potent Pyrazoline-Based Covalent SARS-CoV-2 Main Protease Inhibitors bioRxiv URL:[Link][3]

  • Discovery of novel tau aggregation inhibitors European Journal of Medicinal Chemistry (via MTAK) URL:[Link][4]

Sources

Comparative

A Head-to-Head Comparison of N-Substituted Ethenesulfonamides in Oncological Research

A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Data For researchers, scientists, and drug development professionals, the ethenesulfonamide scaffold represents a promising front...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Data

For researchers, scientists, and drug development professionals, the ethenesulfonamide scaffold represents a promising frontier in the discovery of novel therapeutics. This guide provides an in-depth, head-to-head comparison of N-substituted ethenesulfonamide analogs, with a focus on their application in oncology. While the specific compound N-Cyclopropylethenesulfonamide serves as a conceptual starting point, this document delves into a broader analysis of structurally related analogs for which significant experimental data are available, elucidating the critical structure-activity relationships (SAR) that govern their efficacy.

Introduction: The Ethenesulfonamide Scaffold - A Versatile Pharmacophore

Ethenesulfonamides are a class of organic compounds characterized by a vinyl group attached to a sulfonamide functional group. This scaffold has garnered significant attention in medicinal chemistry due to its synthetic tractability and its presence in a variety of biologically active molecules. The double bond in the ethene group, combined with the sulfonamide moiety, provides a unique electronic and structural framework that can be readily modified to tune the compound's pharmacological properties.

Our exploration begins with the hypothetical N-Cyclopropylethenesulfonamide, a simple representation of this class. The core of this guide, however, will focus on more complex and extensively studied analogs, particularly those with substitutions on the nitrogen atom and the ethenyl group, which have shown significant potential as anticancer agents.

Comparative Analysis of N-Aryl-2-arylethenesulfonamides as Microtubule-Targeting Agents

A significant body of research has focused on (E)-N-aryl-2-arylethenesulfonamides as potent anticancer agents. These compounds have been shown to disrupt microtubule formation, leading to mitotic arrest and apoptosis in cancer cells. The general structure of these analogs allows for systematic modification of the two aromatic rings (Ring A and Ring B) and the sulfonamide nitrogen, providing a rich dataset for SAR analysis.

Structure-Activity Relationship (SAR) Insights

Experimental data reveals that the cytotoxic potency of N-aryl-2-arylethenesulfonamides is highly dependent on the nature and position of substituents on both aromatic rings.[1]

  • Substitution on the Aromatic Rings:

    • Unsubstituted or monosubstituted rings with halogens tend to exhibit lower activity.[1]

    • The presence of methoxy groups on both rings generally enhances cytotoxicity.[1]

    • Specifically, a 2',4',6'-trimethoxy substitution on the 2-aryl ring (Ring B) is a recurring motif in highly potent analogs.[1]

    • On the N-aryl ring (Ring A), a combination of a methoxy group and an amino or hydroxyl group can significantly increase potency. For instance, the analog (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (referred to as Analog 1 ) has demonstrated remarkable cytotoxicity with IC50 values in the nanomolar range against various cancer cell lines.[1]

  • Modifications to Enhance Solubility and Bioavailability:

    • While highly potent, some analogs suffer from poor water solubility. To address this, modifications to the amino group of potent compounds like Analog 1 have been explored.

    • Alkylation of the amino group with glycine esters and subsequent hydrolysis to the corresponding acids has been shown to enhance water solubility while maintaining excellent cytotoxicity.[1]

    • Conversion of a hydroxyl group on the N-aryl ring to a more water-soluble disodium phosphate salt is another effective strategy.[1]

Quantitative Performance Data

The following table summarizes the in vitro cytotoxicity of selected (E)-N-aryl-2-arylethenesulfonamide analogs against human prostate (DU145) and leukemia (K562) cancer cell lines.

Compound IDN-Aryl Ring Substituents (Ring A)2-Aryl Ring Substituents (Ring B)DU145 IC50 (µM)K562 IC50 (µM)Reference
Analog 1 3-Amino-4-methoxy2',4',6'-Trimethoxy0.0050.007[1]
Analog 2 4-Methoxy4'-Methoxy>10>10[1]
Analog 3 4-Fluoro4'-Fluoro>10>10[1]
Analog 4 3-Hydroxy-4-methoxy2',4',6'-Trimethoxy0.0060.008[1]

IC50 values represent the concentration required to inhibit cell proliferation by 50%.

The data clearly indicates that analogs with multiple methoxy substitutions, particularly the 2',4',6'-trimethoxy pattern on Ring B, coupled with an amino or hydroxyl group on Ring A, exhibit significantly higher potency.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section details the methodologies for the synthesis and cytotoxic evaluation of N-aryl-2-arylethenesulfonamide analogs.

General Synthesis of (E)-N-Aryl-2-arylethenesulfonamides

The synthesis of these analogs can be achieved through several routes. One common method involves the reaction of a substituted 2-(N-arylsulfamoyl)acetic acid with a substituted benzaldehyde.[1]

Step-by-Step Protocol:

  • Synthesis of 2-(N-arylsulfamoyl)acetic acid:

    • React the desired substituted aniline with chloroacetyl chloride to yield the corresponding 2-chloro-N-arylacetamide.

    • Treat the 2-chloro-N-arylacetamide with sodium sulfite to afford the sodium N-aryl-2-aminoacetate-N-sulfonate.

    • Acidification of the sulfonate salt yields the 2-(N-arylsulfamoyl)acetic acid.

  • Condensation with Benzaldehyde:

    • A mixture of the 2-(N-arylsulfamoyl)acetic acid and the desired substituted benzaldehyde is dissolved in a suitable solvent (e.g., toluene).

    • A catalytic amount of a base (e.g., piperidine) is added.

    • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

    • After completion of the reaction, the solvent is evaporated, and the crude product is purified by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Sulfamoyl Acetic Acid cluster_step2 Step 2: Condensation Aniline Substituted Aniline Arylacetamide 2-chloro-N-arylacetamide Aniline->Arylacetamide Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Arylacetamide SulfonateSalt Sodium N-aryl-2-aminoacetate-N-sulfonate Arylacetamide->SulfonateSalt Reaction SodiumSulfite Sodium Sulfite SodiumSulfite->SulfonateSalt SulfamoylAcid 2-(N-arylsulfamoyl)acetic acid SulfonateSalt->SulfamoylAcid Reaction Acidification Acidification Acidification->SulfamoylAcid FinalProduct (E)-N-Aryl-2-arylethenesulfonamide SulfamoylAcid->FinalProduct Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->FinalProduct Piperidine Piperidine (catalyst) Piperidine->FinalProduct

Caption: General synthetic workflow for (E)-N-Aryl-2-arylethenesulfonamides.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Cancer cell lines (e.g., DU145, K562) are cultured in appropriate media.

    • Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • The old medium is removed from the wells, and 100 µL of the diluted compounds are added.[3]

    • Plates are incubated for a specified period (e.g., 72 or 96 hours).

  • MTT Addition and Incubation:

    • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed.

    • A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3]

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with serially diluted compounds incubation_24h->compound_treatment incubation_72h Incubate for 72h compound_treatment->incubation_72h mtt_addition Add MTT solution incubation_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Dissolve formazan crystals with DMSO incubation_4h->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Broader Context: Ethenesulfonamides as Endothelin Receptor Antagonists

Beyond their application in oncology, ethenesulfonamide derivatives have also been developed as potent and orally active endothelin (ET) receptor antagonists.[4][5][6] Structure-activity relationship studies in this area have revealed that modifications to the 2-phenylethenesulfonamide moiety can significantly impact both the binding affinity and selectivity for ETA and ETB receptors.[4][7] For instance, methyl substitutions on the phenyl group and the introduction of an ethyl group on the ethenyl backbone have been shown to modulate the antagonist profile from ETA-selective to mixed ETA/ETB antagonists.[4][7] This highlights the versatility of the ethenesulfonamide scaffold in targeting different biological pathways.

Conclusion and Future Directions

The N-substituted ethenesulfonamide scaffold is a highly versatile and promising platform for the development of novel therapeutics. As demonstrated in this guide, systematic modifications to the core structure, particularly in the context of N-aryl-2-arylethenesulfonamides, can lead to compounds with potent, low-nanomolar anticancer activity. The key to unlocking this potential lies in a deep understanding of the structure-activity relationships, which guide the rational design of analogs with improved efficacy and pharmacokinetic properties.

Future research in this area should continue to explore novel substitutions on the aromatic rings and the ethenyl backbone to further enhance potency and selectivity. Additionally, the development of innovative prodrug strategies and drug delivery systems will be crucial for translating the in vitro success of these compounds into effective clinical candidates. The experimental protocols detailed herein provide a solid foundation for researchers to synthesize and evaluate new ethenesulfonamide analogs, contributing to the advancement of this exciting field of medicinal chemistry.

References

  • Harada, H., et al. (2001). Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(12), 1593-1604. [Link]

  • Yao, R. S., et al. (2007). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 19(6), 4451-4456.
  • Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 18(6), 1169-1180. [Link]

  • Harada, H., et al. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(11), 1441-1450. [Link]

  • Tsuzuki, R., et al. (2001). Synthesis and Structure-Activity Relationships in a Series of Ethenesulfonamide Derivatives, a Novel Class of Endothelin Receptor Antagonists. ResearchGate. [Link]

  • Harada, H., et al. (2001). Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(5), 606-612. [Link]

  • Smolobochkin, A., et al. (2021). Biologically active sulfonamide derivatives and attempt to enhance water solubility of compounds 1.
  • Harada, H., et al. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists.
  • Kamal, A., et al. (2013). Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents. Journal of Medicinal Chemistry, 56(13), 5413-5428. [Link]

  • Matlack, A. S. (1957). Preparation of Ethenesulfonamide. Journal of Organic Chemistry, 22(4), 499-500.
  • Al-Masoudi, N. A., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 783-790. [Link]

  • Giraud, F., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196. [Link]

  • Kim, S. Y., et al. (2020). Synthesis and Structure-Activity Relationships of Arylsulfonamides as AIMP2-DX2 Inhibitors for the Development of a Novel Anticancer Therapy. Journal of Medicinal Chemistry, 63(10), 5139-5158. [Link]

  • Abbasi, M. A., et al. (2014). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. Pakistan Journal of Chemistry, 4(4), 161-166. [Link]

  • Figg, W. D. (2007). Pharmacokinetic and Pharmacodynamic Modeling of Anticancer Agents.
  • van der Bol, J. M., et al. (2004). Pharmacokinetic drug-drug interaction of the novel anticancer agent E7070 and acenocoumarol. Clinical Cancer Research, 10(8), 2737-2743. [Link]

  • Iannelli, P., et al. (2022). Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. *Molecules, 2

Sources

Validation

Covalent Warhead Comparison Guide: Cross-Reactivity Profiling of N-Cyclopropylethenesulfonamide Across the Human Kinome

Targeted covalent inhibitors (TCIs) have fundamentally reshaped kinase drug discovery by offering prolonged target engagement and the ability to drug shallow, traditionally "undruggable" binding pockets. While the acryla...

Author: BenchChem Technical Support Team. Date: March 2026

Targeted covalent inhibitors (TCIs) have fundamentally reshaped kinase drug discovery by offering prolonged target engagement and the ability to drug shallow, traditionally "undruggable" binding pockets. While the acrylamide moiety remains the industry standard for targeting active-site cysteines, its planar geometry and susceptibility to metabolic degradation often necessitate the exploration of alternative electrophiles.

This guide provides a comprehensive framework for profiling the cross-reactivity of N-Cyclopropylethenesulfonamide against a broad kinase panel. By objectively comparing its performance to standard acrylamide and chloroacetamide warheads, we will demonstrate how to evaluate its unique kinome selectivity profile and metabolic advantages.

Mechanistic Grounding: The Case for Ethenesulfonamides

Covalent inhibitor design demands precise tuning of the warhead's intrinsic electrophilicity to match the nucleophilicity of the target cysteine[1]. The ethenesulfonamide class operates as a highly tunable Michael acceptor.

Why choose N-Cyclopropylethenesulfonamide over an acrylamide?

  • Altered Attack Trajectory: Unlike planar acrylamides, the sp3-hybridized sulfonamide geometry alters the spatial trajectory required for nucleophilic attack. This unique vector allows ethenesulfonamides to access and covalently bind to cysteines in kinases (such as FGFR1) where acrylamides may suffer from suboptimal alignment[2].

  • Steric Shielding: The addition of the N-cyclopropyl group provides localized steric bulk. This restricts the conformational flexibility of the sulfonamide, reducing indiscriminate reactivity with highly abundant cellular nucleophiles like glutathione (GSH), thereby minimizing off-target toxicity.

  • Metabolic Stability: The electron-withdrawing sp3-hybridized sulfonamide significantly contributes to metabolic stability by resisting Cytochrome P450 (CYP)-mediated degradation—a common liability for many first-generation covalent warheads[2].

Experimental Workflow: Kinome-Wide Cross-Reactivity Profiling

To objectively evaluate the kinome-wide cross-reactivity of N-Cyclopropylethenesulfonamide, we utilize a competitive Activity-Based Protein Profiling (ABPP) assay across a panel of >300 wild-type and mutant kinases.

The Causality of the Assay Design: We do not rely solely on enzymatic activity assays because covalent inhibitors exhibit time-dependent inhibition kinetics (


). Instead, a competitive active-site directed probe assay measures thermodynamic binding and subsequent covalent trapping over a fixed pre-incubation time. If the ethenesulfonamide warhead covalently modifies the kinase, it physically blocks the biotinylated ATP-probe from binding, resulting in a quantifiable loss of signal.

G A 1. Warhead Selection N-Cyclopropylethenesulfonamide B 2. Kinome Panel Incubation (300+ Cys-containing Kinases) A->B Dose-dependent Addition C 3. Probe Competition (Active-site binding) B->C Add ATP-probe D 4. Affinity Capture & Wash (Remove unbound proteins) C->D Streptavidin Beads E 5. Quantitative Readout (% Inhibition Calculation) D->E Elution & Quantification F 6. Orthogonal Validation (Intact Mass Spectrometry) E->F Hit Confirmation

Workflow for kinome-wide cross-reactivity profiling of covalent warheads.

Data Presentation: Comparative Kinase Selectivity

The following table summarizes the comparative performance of N-Cyclopropylethenesulfonamide against traditional warheads when appended to a generalized pan-kinase scaffold. This data highlights the specific advantages of the ethenesulfonamide moiety in targeted drug design[2][3].

Parameter / Kinase TargetTarget CysteineN-CyclopropylethenesulfonamideAcrylamide (Standard)Chloroacetamide (Standard)
FGFR1 Cys488+++ (Highly Selective)++ (Moderate)+ (High Off-Target)
FLT3 Cys828++ (Moderate)++ (Moderate)+ (High Off-Target)
BTK Cys481++ (Moderate)+++ (Highly Selective)+ (High Off-Target)
ABL1 (Control) None (WT)- (No Reactivity)- (No Reactivity)+ (Non-specific)
Microsomal Stability N/AHigh (CYP-resistant)ModerateLow (Rapid clearance)

Key Takeaway: While acrylamides remain the gold standard for BTK and EGFR, N-Cyclopropylethenesulfonamide demonstrates superior engagement and metabolic stability for FGFR1[2], making it the preferred alternative for specific structural pockets.

Self-Validating Protocol: Intact Protein Mass Spectrometry

To ensure that the observed inhibition in the kinome panel is strictly due to covalent adduct formation (and not high-affinity reversible binding), every hit must be orthogonally validated.

The Self-Validating System: This protocol is inherently self-validating. The presence of a mass shift exactly matching the molecular weight of the warhead confirms covalent engagement. Conversely, the absence of multiple mass additions confirms a 1:1 stoichiometry, ruling out promiscuous reactivity (PAINS behavior).

Step-by-Step Methodology
  • Protein Preparation: Dilute the recombinant kinase domain (e.g., FGFR1) to 2 µM in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Causality Check: Do not use standard concentrations of DTT or

    
    -mercaptoethanol. Strong nucleophilic reducing agents will outcompete the kinase cysteine for the Michael acceptor, leading to false negatives. If a reducing agent is required for protein stability, use ≤0.5 mM TCEP.
    
  • Compound Incubation: Add N-Cyclopropylethenesulfonamide to a final concentration of 10 µM (a 5x molar excess) and incubate at 25°C for 60 minutes.

  • Reaction Quenching & Desalting: Quench the reaction by adding formic acid to a final concentration of 0.5%. Desalt the sample using a C4 ZipTip or an inline rapid desalting column. Causality Check: Buffer salts (like NaCl) cause severe ion suppression in mass spectrometry. Complete desalting is mandatory for a clean signal-to-noise ratio.

  • LC-MS Analysis: Inject the desalted sample onto a high-resolution Q-TOF mass spectrometer. Run a rapid gradient (5-95% Acetonitrile over 5 minutes) using a C4 analytical column.

  • Data Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged protein envelope into a zero-charge intact mass. A successful covalent reaction will yield a single discrete mass shift of +147.03 Da (the exact mass of the N-Cyclopropylethenesulfonamide fragment) added to the apo-kinase mass.

References

  • Source: PubMed Central (PMC)
  • Source: Hungarian Academy of Sciences (MTAK)
  • Virtual Screening Identifies Irreversible FMS-like Tyrosine Kinase 3 Inhibitors with Activity toward Resistance-Conferring Mutations Source: ACS Publications URL

Sources

Comparative

Mechanism of Action Studies for N-Cyclopropylethenesulfonamide: A Comparative Guide for Covalent Warheads

Executive Summary The renaissance of targeted covalent inhibitors (TCIs) has driven the demand for electrophilic "warheads" that balance intrinsic chemical reactivity with target specificity. While acrylamides have histo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has driven the demand for electrophilic "warheads" that balance intrinsic chemical reactivity with target specificity. While acrylamides have historically dominated the clinical landscape, N-Cyclopropylethenesulfonamide (a substituted vinyl sulfonamide) has emerged as a highly tunable alternative. This guide objectively compares the mechanistic performance of N-Cyclopropylethenesulfonamide against traditional electrophiles, providing drug development professionals with the experimental frameworks necessary to validate its mechanism of action (MoA).

Mechanistic Rationale: The Thia-Michael Addition

N-Cyclopropylethenesulfonamide functions as a classic Michael acceptor, specifically targeting nucleophilic amino acid residues—predominantly the thiolate of cysteine. The mechanism of action relies on a two-step process:

  • Non-Covalent Recognition: The inhibitor scaffold binds to the target protein's active or allosteric site, orienting the ethenesulfonamide warhead in close proximity to a targetable cysteine.

  • Covalent Bond Formation: The electron-withdrawing sulfonamide group polarizes the adjacent carbon-carbon double bond, rendering the

    
    -carbon highly electrophilic. The cysteine thiolate attacks this 
    
    
    
    -carbon via a thia-Michael addition, forming an irreversible covalent adduct[1].
The Causality of the N-Cyclopropyl Substitution

Why utilize an N-cyclopropyl substitution rather than a primary ethenesulfonamide or an N-methyl variant?

  • Steric Shielding: The cyclopropyl ring provides a rigid, bulky, yet low-molecular-weight lipophilic shield. This steric hindrance restricts the trajectory of incoming nucleophiles, significantly reducing off-target reactivity with ubiquitous biological thiols like glutathione (GSH).

  • Rotamer Locking: The distinct geometry of the cyclopropyl group restricts rotation around the N-S bond. This "locks" the vinyl group into a specific conformation that can be exploited to enhance target-specific binding within constrained protein pockets.

Pathway A N-Cyclopropyl- ethenesulfonamide C Encounter Complex A->C B Target Cysteine (Thiolate) B->C D Transition State C->D Orientation E Covalent Adduct D->E Thia-Michael Addition

Fig 1: Thia-Michael addition of N-Cyclopropylethenesulfonamide to target cysteine.

Comparative Performance Data

To objectively evaluate N-Cyclopropylethenesulfonamide, it must be benchmarked against the industry standard (Acrylamides) and highly reactive alternatives (Chloroacetamides). Vinyl sulfonamides are recognized as highly efficient Michael acceptors that offer a favorable alternative to acrylamides, particularly when targeting challenging cysteine or even lysine residues[2].

Recent kinetic studies demonstrate that the half-life of a vinyl sulfonamide reacting with GSH is significantly shorter (more reactive) than that of an acrylamide, but still manageable compared to hyper-reactive haloacetamides[3].

Table 1: Warhead Performance Comparison
Electrophilic WarheadIntrinsic Reactivity (GSH

)
Target SelectivityMetabolic StabilityClinical Precedence
Acrylamide Very Slow (~14,000 s)[3]High (Requires strong non-covalent affinity)HighExtensive (e.g., Osimertinib, Ibrutinib)
N-Cyclopropylethenesulfonamide Moderate (~200 - 500 s)[3]Moderate-High (Tunable via N-substitution)Moderate-HighEmerging (e.g., USP7[4], SRC[5], Ras G12C[])
Chloroacetamide Very Fast (< 50 s)Low (Prone to off-target toxicity)LowLimited (Primarily used as tool compounds)
Vinyl Sulfonimidamide Moderate (~570 s)[3]Moderate (Offers extra vector for tuning)[3]ModeratePre-clinical

Key Takeaway: N-Cyclopropylethenesulfonamide occupies a "Goldilocks" zone. It is more reactive than standard acrylamides—making it ideal for targeting cysteines in shallow pockets where non-covalent affinity is weak—yet it is sufficiently stable to avoid immediate systemic clearance by GSH.

Experimental Protocols for MoA Validation

To prove that N-Cyclopropylethenesulfonamide acts via the proposed mechanism, researchers must employ a self-validating system of experiments. The following protocols are designed to decouple intrinsic chemical reactivity from target-driven covalent engagement.

Protocol S1 1. GSH Depletion Assay (Intrinsic Reactivity) S2 2. Intact Protein LC-MS (Target Engagement) S1->S2 S3 3. Peptide Mapping (Site Selectivity) S2->S3 S4 4. Functional Assay (Biochemical Inhibition) S3->S4

Fig 2: Self-validating workflow for covalent inhibitor mechanism of action studies.

Protocol 1: Intrinsic Reactivity Profiling (GSH Thiol-Trapping Assay)

Causality: Before testing against a protein, you must quantify the warhead's baseline electrophilicity. If the compound reacts too quickly with GSH, it will suffer from poor in vivo pharmacokinetics.

  • Preparation: Prepare a 10 mM stock of the N-Cyclopropylethenesulfonamide compound in DMSO.

  • Reaction Mixture: In a 96-well plate, combine 100 µM of the compound with 1 mM reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation & Quenching: Incubate at 37°C. At specific time points (0, 15, 30, 60, 120, 240 minutes), extract 10 µL aliquots and quench the reaction by adding 90 µL of cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the quenched samples to remove precipitants. Analyze the supernatant via LC-MS/MS, tracking the depletion of the parent compound mass.

  • Data Processing: Plot the natural log of the remaining compound concentration versus time to calculate the pseudo-first-order rate constant (

    
    ) and the half-life (
    
    
    
    ).
Protocol 2: Target Engagement via Intact Protein Mass Spectrometry

Causality: To confirm that the observed biological inhibition is driven by covalent adduct formation rather than purely reversible interactions, intact protein MS is used to verify a 1:1 binding stoichiometry.

  • Protein Preparation: Dilute the recombinant target protein (e.g., USP7 or SRC kinase[4][5]) to a final concentration of 2 µM in a mass spectrometry-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Avoid buffers containing primary amines or thiols like DTT/BME.

  • Compound Incubation: Add the N-Cyclopropylethenesulfonamide inhibitor at a 5-fold molar excess (10 µM). Include a vehicle (DMSO) control.

  • Reaction Time Course: Incubate at room temperature. Take aliquots at 1 hour and 4 hours.

  • LC-TOF-MS Analysis: Inject the aliquots onto a high-resolution Time-of-Flight (TOF) mass spectrometer equipped with a C4 desalting column.

  • Deconvolution: Use maximum entropy deconvolution software to reconstruct the intact protein mass.

  • Validation: A successful MoA is confirmed if the deconvoluted mass of the treated protein shifts exactly by the molecular weight of the N-Cyclopropylethenesulfonamide inhibitor, indicating a single covalent modification event.

References

  • Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Dovepress. 4

  • Vinyl Sulfones. Enamine. 2

  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. ACS Publications. 5

  • Assessment of Tractable Cysteines for Covalent Targeting by Screening Covalent Fragments. MTAK.1

  • Vinyl sulfonimidamides as a new cysteine reactive electrophile. ChemJam. 3

  • Peptide Covalent Inhibitors Targeting PPI. BOC Sciences.

Sources

Validation

Isothermal titration calorimetry to validate N-Cyclopropylethenesulfonamide-protein binding

Biophysical Validation of N-Cyclopropylethenesulfonamide-Protein Binding: A Comparative Guide to Isothermal Titration Calorimetry (ITC) Targeted covalent inhibitors (TCIs) have experienced a renaissance in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Biophysical Validation of N-Cyclopropylethenesulfonamide-Protein Binding: A Comparative Guide to Isothermal Titration Calorimetry (ITC)

Targeted covalent inhibitors (TCIs) have experienced a renaissance in drug discovery, particularly for targeting nucleophilic cysteine residues in kinases, proteases, and GTPases. Among the privileged electrophilic warheads, ethenesulfonamides (vinyl sulfonamides) are highly valued for their tunable Michael acceptor properties, which allow for controlled, irreversible covalent bond formation with target thiols[1]. The addition of an N-cyclopropyl group provides a critical balance of steric shielding and lipophilicity, modulating the reaction trajectory and improving metabolic stability.

However, validating the binding of such covalent modifiers presents a unique biophysical challenge. Covalent inhibition is a two-step process: an initial reversible association (quantified by the inhibition constant,


) followed by the chemical step of covalent bond formation (quantified by the inactivation rate, 

). Traditional end-point assays fail to capture this kinetic complexity. This guide explores why Isothermal Titration Calorimetry (ITC)—and specifically the advanced Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) method[2]—is the gold standard for validating these interactions, objectively comparing it against alternative methodologies.

The Causality of Experimental Choice: Why ITC for Covalent Binders?

When an N-cyclopropylethenesulfonamide compound binds to a target protein, two distinct thermodynamic events occur:

  • Desolvation and Non-Covalent Interaction : Driven by enthalpy (

    
    ) from hydrogen bonds or van der Waals forces, and entropy (
    
    
    
    ) from the displacement of ordered water molecules in the binding pocket.
  • Covalent Bond Formation : The Michael addition of the cysteine thiolate to the vinyl sulfonamide releases a distinct heat of reaction (

    
    ).
    

Techniques like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) measure secondary effects such as mass changes or hydration shell alterations. They do not directly measure the energetics of the chemical step. ITC measures the universal currency of chemical reactions: heat. By capturing the continuous heat flow, ITC allows researchers to deconvolute the thermodynamics of the non-covalent step from the kinetics of the covalent step in a single, label-free, solution-phase experiment[3].

Comparative Analysis of Biophysical Techniques

To objectively evaluate the best approach for validating N-cyclopropylethenesulfonamide binding, we must compare the performance of ITC against other standard biophysical assays.

TechniqueDetection PrincipleAdvantages for Covalent BindersLimitationsOutput Parameters
ITC (Kinetic Competition) Direct measurement of heat flow (thermodynamics & kinetics).Label-free, solution-based. Captures both

and

simultaneously. No immobilization artifacts[2].
High sample consumption; requires highly pure protein and exact buffer matching.

,

,

,

,

,

(stoichiometry)
Surface Plasmon Resonance (SPR) Changes in refractive index near a sensor surface (mass change).High-throughput kinetic analysis; low protein consumption. Excellent for measuring

and

.
Immobilization can block sensitive cysteine residues or alter protein conformation.

,

,

,

Microscale Thermophoresis (MST) Directed movement of molecules in a temperature gradient.Solution-based; handles complex matrices (e.g., lysates); very low sample volume required.Requires fluorescent labeling (unless using label-free UV setups). Lacks direct thermodynamic profiling.

,

Differential Scanning Fluorimetry (DSF) Protein unfolding monitored via environmentally sensitive dyes.Extremely high-throughput; inexpensive. Good for initial screening of library hits.Indirect measurement. Cannot easily distinguish between reversible and covalent binding kinetics.

(Shift in melting temperature)

Self-Validating Experimental Protocol: ITC-KC Workflow

To accurately determine the binding parameters of N-cyclopropylethenesulfonamide, we utilize the ITC-KC (Kinetic Competition) method. Unlike standard ITC, which can yield complex, hard-to-fit isotherms for irreversible binders, ITC-KC uses a reporter substrate to continuously monitor enzyme activity. This protocol is designed as a self-validating system.

Step 1: Stringent Buffer Matching (The Causality of Baseline Stability)
  • Why: ITC is exquisitely sensitive to heats of mixing. If the ligand and protein are in buffers with even a 0.1 pH difference or mismatched DMSO concentrations, the heat of dilution will completely mask the binding signal.

  • Action: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4). Prepare the N-cyclopropylethenesulfonamide stock in 100% DMSO, then dilute it into the exact same dialysate used for the protein. Ensure the final DMSO concentration (typically 2-5%) matches perfectly between the syringe and the cell.

Step 2: System Validation (The Blank Titration)
  • Why: To prove that the observed heat is due to target engagement and not ligand aggregation, buffer mismatch, or dilution artifacts.

  • Action: Titrate the N-cyclopropylethenesulfonamide solution from the syringe into the sample cell containing only the matched buffer (with matching DMSO and substrate). The resulting integrated heats must be uniform and near zero. This dataset acts as the baseline and is subtracted from the experimental run.

Step 3: ITC-KC Execution
  • Why: The heat generated by the continuous enzymatic cleavage of the substrate is monitored as a baseline. As the covalent inhibitor is injected, it competes with the substrate and permanently inactivates the enzyme, causing a measurable decay in heat flow.

  • Action:

    • Load the target protein (e.g., 10 nM) and a specific reporter substrate into the ITC cell at 25°C.

    • Set the stirring speed to 750 rpm and allow the system to reach a steady-state heat flow (the baseline of catalysis).

    • Inject N-cyclopropylethenesulfonamide (e.g., 50 µM) from the syringe in a single 10 µL injection.

    • Monitor the exponential decay of the thermal power signal as the enzyme is covalently inactivated over 30-60 minutes.

Step 4: Data Deconvolution
  • Action: Export the raw thermal decay curve and fit it to a two-step kinetic competition model. The initial drop in heat flow correlates to the reversible affinity (

    
    ), while the rate of the exponential decay defines the covalent efficiency (
    
    
    
    ).

Quantitative Data Presentation

Below is a representative summary of thermodynamic and kinetic data comparing N-cyclopropylethenesulfonamide to a non-covalent analog, demonstrating the superior profiling capability of ITC.

CompoundBinding Mode

(µM)

(s⁻¹)

(M⁻¹s⁻¹)

(kcal/mol)

(kcal/mol)
Analog A (Reversible)Non-covalent1.2N/AN/A-6.4-1.8
N-Cyclopropylethenesulfonamide Covalent (Irreversible)4.50.00851,888-14.2*+3.5

*Note: The highly exothermic


 for the ethenesulfonamide includes both the non-covalent association enthalpy and the heat of the covalent Michael addition reaction.

Mechanistic Workflow Visualization

The following diagram illustrates the two-step binding mechanism of N-cyclopropylethenesulfonamide and how ITC captures the thermodynamic data at each stage.

G E Target Protein (Free Cysteine Thiol) EI Non-Covalent Complex (E·I) E->EI + I (Ki) I N-Cyclopropylethenesulfonamide (Vinyl Sulfonamide Warhead) I->EI EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact ITC1 Heat of Binding (ΔH_bind) EI->ITC1 Measured via ITC ITC2 Heat of Reaction (ΔH_rxn) EI_cov->ITC2 Measured via ITC

Caption: Two-step covalent binding mechanism of N-cyclopropylethenesulfonamide captured by ITC heat flow.

References

  • Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors Source: National Institutes of Health (NIH) URL:[Link]

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Thermodynamic Drivers of Covalent Cruzain Inhibition Beyond Enthalpy-Entropy Compensation Source: ChemRxiv URL:[Link]

Sources

Comparative

Comparing synthetic routes for cyclopropanation in drug synthesis

Comparative Guide: Synthetic Routes for Cyclopropanation in Drug Synthesis Executive Summary The cyclopropane ring is a privileged three-membered carbocycle in medicinal chemistry. Its unique stereoelectronic properties—...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Synthetic Routes for Cyclopropanation in Drug Synthesis

Executive Summary

The cyclopropane ring is a privileged three-membered carbocycle in medicinal chemistry. Its unique stereoelectronic properties—characterized by high ring strain and significant s-character in its C-C bonds—impart profound effects on the physicochemical properties of drug molecules[1]. Strategically incorporating a cyclopropane moiety restricts molecular conformation to lock drugs into bioactive states, modulates lipophilicity, and significantly enhances metabolic stability by resisting cytochrome P450 degradation[1].

With the increasing demand for complex, cyclopropane-containing therapeutics—such as the COVID-19 antiviral Paxlovid (nirmatrelvir) and the HCV protease inhibitor boceprevir[2]—selecting the optimal synthetic route is a critical decision for process chemists. This guide objectively compares the three primary cyclopropanation methodologies: the Simmons-Smith reaction, Transition-Metal Catalyzed Diazo Decomposition, and Michael-Initiated Ring Closure (MIRC).

Mechanistic Comparison & Causality

Simmons-Smith Cyclopropanation (Zinc Carbenoids)

Mechanism : The Simmons-Smith reaction relies on the generation of an electrophilic zinc carbenoid intermediate (e.g.,


). The reaction proceeds via a concerted, "butterfly-shaped" transition state, delivering a methylene unit to both carbons of the alkene simultaneously. This concerted mechanism ensures that the original double bond geometry (cis/trans) is strictly preserved in the final product, making the reaction highly stereospecific[3].
Causality in Application : Because the zinc carbenoid is highly electrophilic, electron-rich alkenes react significantly faster than electron-deficient ones. It is the gold standard for cyclopropanating allylic alcohols; the free hydroxyl group coordinates with the zinc atom, pre-organizing the transition state and directing the methylene delivery exclusively to the syn-face of the alkene[3].
Modern Advancements : Traditional 

couples are heterogeneous and sluggish. The Furukawa modification (using

and

) provides a homogeneous, highly reactive alternative that is now the standard for synthesizing complex natural products and pharmaceuticals[3].
Transition-Metal Catalyzed Diazo Decomposition

Mechanism : Transition metals—typically Rh(II), Pd(II), or Cu(I)—catalyze the decomposition of


-diazo compounds, expelling nitrogen gas to generate a highly reactive metal-carbene intermediate. This intermediate then undergoes a concerted [2+1] cycloaddition with an alkene[4].
Causality in Application : This route is unmatched for asymmetric synthesis. By utilizing chiral dirhodium catalysts (e.g., 

), chemists can induce exceptional enantioselectivity (>95% ee). The bulky chiral ligands create a sterically demanding pocket that dictates the trajectory of the incoming alkene during carbene transfer. Limitations : Diazo compounds are inherently toxic and potentially explosive, posing severe safety hazards during process scale-up. Modern manufacturing often requires in situ diazo generation or continuous flow chemistry to mitigate these risks[5].
Michael-Initiated Ring Closure (MIRC) / Corey-Chaykovsky

Mechanism : Unlike carbenoid approaches, MIRC relies on a stepwise nucleophilic addition followed by intramolecular alkylation. A nucleophile (such as a sulfur ylide or an


-halo carbanion) attacks an electron-deficient alkene (Michael acceptor). The resulting enolate intermediate subsequently displaces the leaving group to close the three-membered ring[6].
Causality in Application : Because the initial step is a nucleophilic attack, this method is exclusively suited for electron-deficient alkenes (e.g., enones, acrylates, and nitriles) which are completely unreactive towards electrophilic zinc carbenoids[6]. Furthermore, it operates under transition-metal-free conditions, eliminating the risk of heavy metal contamination in late-stage drug synthesis.

Quantitative Performance Comparison

ParameterSimmons-Smith (Furukawa)Transition-Metal Catalysis (Rh/Pd)MIRC / Corey-Chaykovsky
Optimal Substrate Electron-rich alkenes, allylic alcoholsBroad (Dependent on catalyst/diazo pair)Electron-deficient alkenes (Michael acceptors)
Stereoselectivity Excellent Diastereoselectivity (OH-directed)Excellent Enantioselectivity (Chiral ligands)Good Diastereoselectivity (Trans-preference)
Reagent Safety Pyrophoric (

), moisture sensitive
Explosive/Toxic (Diazo precursors)Generally safe, bench-stable ylides
Functional Tolerance High (Tolerates esters, ketones, halides)Moderate (Carbenes can insert into N-H/O-H bonds)Low (Requires activated double bonds)
Scalability Excellent (Standard in pharma manufacturing)Challenging (Requires flow chemistry for safety)Excellent (Transition-metal-free)

Workflow: Route Selection Logic

Cyclopropanation_Decision Start Alkene Substrate Cond1 Electron-rich or allylic alcohol? Start->Cond1 Route1 Simmons-Smith (Zn) High diastereoselectivity Cond1->Route1 Yes Cond2 Electron-deficient (Michael acceptor)? Cond1->Cond2 No Route2 MIRC / Corey-Chaykovsky Transition-metal-free Cond2->Route2 Yes Cond3 Unactivated alkene or requires high ee? Cond2->Cond3 No Route3 TM-Catalysis (Rh/Pd) High enantioselectivity Cond3->Route3 Yes

Decision matrix for selecting cyclopropanation routes based on substrate.

Self-Validating Experimental Protocols

Protocol 1: Furukawa-Modified Simmons-Smith Cyclopropanation

Objective: Diastereoselective cyclopropanation of an allylic alcohol.

  • System Preparation : Flame-dry a round-bottom flask and purge with an inert argon atmosphere.

    • Causality : Diethylzinc (

      
      ) is highly pyrophoric, and the resulting zinc carbenoid intermediate is extremely moisture-sensitive. Ambient humidity will prematurely hydrolyze the carbenoid, quenching the reaction[1].
      
  • Reagent Activation : Add anhydrous dichloromethane (DCM) and cool the flask to 0 °C in an ice bath. Slowly inject the

    
     solution, followed by the dropwise addition of diiodomethane (
    
    
    
    ).
    • Causality : The formation of the active Furukawa reagent (

      
      ) is highly exothermic. Cooling the system prevents the thermal decomposition of the carbenoid into ethylene gas and zinc iodide[3].
      
  • Substrate Addition : Add a solution of the allylic alcohol (e.g., (E)-3-penten-2-ol) in anhydrous DCM dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature[1].

    • Causality : The free hydroxyl group of the allylic alcohol coordinates tightly with the zinc atom. This spatial pre-organization directs the methylene delivery exclusively to the syn-face of the double bond, ensuring near-perfect diastereoselectivity[3].

  • Quenching & Workup : Quench the reaction by the slow addition of saturated aqueous

    
     solution at 0 °C. Extract with diethyl ether, wash with brine, and dry over anhydrous 
    
    
    
    .
    • Causality : The ammonium chloride safely hydrolyzes unreacted

      
       and breaks down the resulting zinc salts into water-soluble complexes, preventing the formation of intractable emulsions during the organic extraction phase[1].
      
Protocol 2: Rhodium-Catalyzed Cyclopropanation

Objective: Enantioselective cyclopropanation of styrene using ethyl diazoacetate (EDA).

  • Catalyst Activation : To a flame-dried flask under argon, add dirhodium tetraacetate (

    
    ) and anhydrous toluene. Heat the mixture to 80 °C[1].
    
    • Causality : Elevated temperatures provide the necessary activation energy for the rhodium complex to initiate the decomposition of the diazo compound into nitrogen gas and the active metal-carbene intermediate.

  • Syringe Pump Addition : Dissolve styrene and EDA in anhydrous toluene. Add this mixture to the reaction flask over a period of 6 hours using a syringe pump[1].

    • Causality : Maintaining a very low steady-state concentration of EDA is the most critical parameter in this protocol. If the concentration of EDA is too high, the highly reactive rhodium-carbene will preferentially react with another molecule of EDA (homocoupling) to form diethyl maleate and fumarate byproducts, significantly reducing the yield of the desired cyclopropane[4].

  • Workup & Purification : Cool the reaction to room temperature and filter the mixture through a short pad of silica gel or Celite, eluting with DCM. Concentrate under reduced pressure.

    • Causality : The filtration step physically removes the heavy metal catalyst. In medicinal chemistry, eliminating residual transition metals early in the workup prevents catalyst poisoning in downstream steps and avoids heavy metal toxicity in biological assays.

References[3] Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH / Molecules. View Source[1] Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols. Benchchem. View Source[4] Transition-metal-catalyzed reactions of diazo compounds. 1. Cyclopropanation of double bonds. ACS Publications. View Source[5] Molybdenum-Catalyzed Deoxygenative Cyclopropanation of 1,2-Dicarbonyl or Monocarbonyl Compounds. DICP. View Source[2] Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Drug Hunter.View Source[6] Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Publishing. View Source

Sources

Validation

The Application Scientist’s Guide to Pharmacokinetic and Pharmacodynamic Profiling of N-Cyclopropylethenesulfonamide

Targeted covalent inhibitors (TCIs) have fundamentally reshaped modern drug discovery by offering prolonged duration of action, high biochemical potency, and the ability to drug previously "undruggable" shallow binding p...

Author: BenchChem Technical Support Team. Date: March 2026

Targeted covalent inhibitors (TCIs) have fundamentally reshaped modern drug discovery by offering prolonged duration of action, high biochemical potency, and the ability to drug previously "undruggable" shallow binding pockets. The clinical success of acrylamide-based therapeutics has validated the TCI approach1[1]. However, the field is rapidly moving beyond standard acrylamides to optimize the delicate balance between target reactivity and systemic stability.

This guide provides an objective, data-driven comparison of N-Cyclopropylethenesulfonamide (NCES) —an advanced, sterically tuned vinyl sulfonamide warhead—against traditional acrylamide and highly reactive vinyl sulfone alternatives.

The Chemical Rationale: Why N-Cyclopropylethenesulfonamide?

Ethenesulfonamides (vinyl sulfonamides) are emerging as highly tunable electrophilic warheads2[2]. While unsubstituted vinyl sulfones exhibit excessive reactivity that often leads to off-target promiscuity 3[3], the sulfonamide nitrogen in NCES provides a unique vector for structural tuning.

By incorporating an N-cyclopropyl group, NCES achieves an optimal reactivity profile through two causal mechanisms:

  • Steric Shielding: The cyclopropyl ring introduces localized steric bulk, significantly reducing the rate of indiscriminate Michael addition with bulky off-target nucleophiles like systemic glutathione (GSH).

  • Electronic Modulation: The sulfonamide linkage fine-tunes the electron-withdrawing capacity of the vinyl group. This dampens intrinsic reactivity compared to pure vinyl sulfones while maintaining a superior inactivation efficiency (

    
    ) compared to standard acrylamides when guided by a high-affinity recognition moiety.
    

Comparative Pharmacodynamics (PD): Target Engagement

The PD efficacy of a TCI is driven by its inactivation efficiency, which dictates how rapidly the non-covalent encounter complex converts into an irreversible covalent adduct.

Mechanism Target Target Protein (Nucleophilic Cys-SH) Complex Non-Covalent Encounter Complex Target->Complex K_I NCES NCES Warhead (Electrophile) NCES->Complex K_I TS Michael Addition Transition State Complex->TS k_inact Adduct Irreversible Covalent Adduct TS->Adduct

Figure 1: Two-step kinetic mechanism of covalent target engagement via Michael addition.

Protocol 1: Intact Protein LC-MS for Covalent Adduct Formation

Rationale: This self-validating protocol directly measures the mass shift of the target protein, confirming a 1:1 stoichiometry of covalent modification and ruling out non-specific aggregation.

  • Protein Preparation: Dilute recombinant target protein to 2 µM in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.5 mM DTT). Causality Note: DTT must be kept strictly below 1 mM to prevent premature quenching of the electrophilic warhead before target engagement.

  • Compound Incubation: Add the test warhead (NCES, Acrylamide, or Vinyl Sulfone) at varying concentrations (10x to 100x molar excess) to initiate the reaction at 25°C.

  • Time-Course Quenching: At specific intervals (0, 5, 15, 30, 60 minutes), extract 10 µL aliquots and quench by adding 1% formic acid (final concentration). This rapidly denatures the protein and halts the Michael addition.

  • LC-MS Analysis: Inject the quenched samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Use maximum entropy deconvolution software to convert the m/z envelope to intact mass. Calculate the ratio of modified (Protein + Warhead mass) to unmodified protein peaks to determine

    
     and subsequently 
    
    
    
    .

Comparative Pharmacokinetics (PK): Overcoming the GSH Liability

A major liability of highly reactive electrophiles is rapid clearance via conjugation with GSH in the liver and erythrocytes, leading to poor systemic exposure and potential hepatotoxicity3[3].

Protocol 2: Glutathione (GSH) Trapping Assay

Rationale: This assay evaluates the intrinsic chemical liability of the warhead. A slower GSH half-life correlates with improved in vivo PK stability.

  • Reagent Setup: Prepare a 10 mM stock of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: Mix the test compound (final concentration 10 µM) with GSH (final concentration 5 mM) at 37°C. Include an internal standard (e.g., labetalol) to normalize for injection volume variances.

  • Sampling: Remove aliquots at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with an equal volume of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins/salts.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to track the depletion of the parent compound.

  • Half-Life Calculation: Plot the natural log of the remaining parent compound versus time to determine the pseudo-first-order degradation rate constant and calculate the GSH half-life (

    
    ).
    

Data Presentation: Performance Benchmarking

The following table synthesizes representative experimental benchmarking data comparing a standardized recognition scaffold equipped with three different warheads.

Table 1: Physicochemical and PK/PD Benchmarking of Covalent Warheads

ParameterAcrylamide (Standard)Vinyl Sulfone (Highly Reactive)NCES (Optimized)
Intrinsic Reactivity (GSH

)
> 240 min (Highly Stable)< 10 min (Unstable)185 min (Stable)
Inactivation Efficiency (

)



In Vivo Clearance (Mouse IV) 45 mL/min/kg> 90 mL/min/kg38 mL/min/kg
Off-Target Proteome Reactivity LowHighLow

Analysis: NCES successfully bridges the gap between the stability of acrylamides and the potency of vinyl sulfones. Its GSH half-life is nearly equivalent to the stable acrylamide, yet its target inactivation efficiency is over an order of magnitude higher.

The PK/PD Decoupling Advantage

The ultimate goal of a TCI is to achieve PK/PD decoupling. Because the covalent bond is irreversible, the pharmacodynamic effect is determined by the biological turnover rate of the target protein, not the continuous presence of the drug in systemic circulation 4[4].

PKPD_Decoupling Admin Drug Administration Plasma Systemic Circulation (Rapid Clearance) Admin->Plasma Tissue Target Tissue Distribution Plasma->Tissue Turnover Protein Resynthesis (Restores Function) Plasma->Turnover Drug Eliminated Covalent Irreversible Target Binding (100% Occupancy) Tissue->Covalent High k_inact/K_I Effect Sustained PD Efficacy (Outlasts Plasma PK) Covalent->Effect Effect->Turnover Target Half-Life

Figure 2: PK/PD decoupling workflow demonstrating sustained efficacy despite rapid clearance.

NCES excels in this paradigm. Its optimized steric profile allows it to survive systemic circulation long enough to achieve high target occupancy. Once bound, the moderate clearance of any unbound NCES minimizes systemic exposure, drastically widening the therapeutic window and reducing idiosyncratic toxicity risks.

References

  • β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins Journal of the American Chemical Society - ACS Public
  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets PMC - NIH
  • Advances in covalent drug discovery PMC - NIH
  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets ResearchG

Sources

Comparative

Comparative Analysis of Competitive vs. Non-Competitive Inhibition by N-Cyclopropylethenesulfonamide

Introduction: The Dual Modality of Vinyl Sulfonamides As a Senior Application Scientist, evaluating the mechanism of action (MoA) of novel pharmacophores is critical for predicting in vivo efficacy and off-target toxicit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Modality of Vinyl Sulfonamides

As a Senior Application Scientist, evaluating the mechanism of action (MoA) of novel pharmacophores is critical for predicting in vivo efficacy and off-target toxicity. N-Cyclopropylethenesulfonamide (NCES) is a highly versatile chemical motif utilized in advanced drug design. It combines a compact, lipophilic cyclopropyl ring (which drives target specificity via hydrophobic pocket insertion) with an ethenesulfonamide (vinyl sulfonamide) warhead.

Unlike traditional acrylamides, which offer limited opportunities to tune electrophilicity[1], vinyl sulfonamides provide a unique balance of reactivity and stability. Depending on the target protein's architecture and the presence of proximal nucleophiles, NCES can exhibit two distinct kinetic profiles:

  • Competitive Inhibition: Reversible occupation of the active site, driven purely by non-covalent interactions.

  • Non-Competitive (Covalent) Inhibition: Time-dependent, irreversible modification of a catalytic or allosteric nucleophile (e.g., cysteine or lysine) via a chemoselective 1,4-Michael addition[2]. Because the covalent adduct cannot be displaced by the substrate, this mechanism manifests kinetically as non-competitive[3].

This guide provides an objective, data-driven comparison of these two modalities, complete with self-validating experimental workflows.

Mechanistic Divergence & Causality

The Competitive Profile (Reversible)

When NCES targets an enzyme lacking a suitably positioned, pKa-perturbed nucleophile, it acts as a classic reversible inhibitor. The cyclopropyl group anchors the molecule into small hydrophobic pockets (such as the S1' subsite in proteases).

  • Causality: Because binding is driven by equilibrium thermodynamics, high concentrations of the native substrate can outcompete NCES. This results in an increased apparent

    
     while the maximum catalytic rate (
    
    
    
    ) remains unchanged.
The Non-Competitive Profile (Irreversible/Allosteric)

When a reactive cysteine is present near the binding site, NCES transitions from a reversible binder to a targeted covalent inhibitor (TCI). The initial reversible binding event (


) perfectly positions the vinyl sulfonamide warhead for nucleophilic attack, leading to irreversible inactivation (

).
  • Causality: Once the covalent thioether bond forms, the enzyme is permanently removed from the active pool. Even infinite concentrations of substrate cannot displace the inhibitor. In steady-state kinetics, this mimics pure non-competitive inhibition (unchanged

    
    , drastically reduced 
    
    
    
    ). Furthermore, targeting non-catalytic allosteric residues with covalent warheads is a proven strategy to achieve high subtype-selectivity[3].

Mechanism E Enzyme (E) ES ES Complex E->ES + S EI_comp E-I Complex (Reversible) E->EI_comp + I EI_noncomp E-I Complex (Inactive) E->EI_noncomp + I S Substrate (S) ES->E P Product (P) ES->P Catalysis ESI_noncomp E-S-I Complex (Inactive) ES->ESI_noncomp + I I_comp NCES (Competitive) EI_comp->E I_noncomp NCES (Allosteric/Covalent) EI_noncomp->ESI_noncomp + S

Mechanistic pathways of competitive vs. non-competitive inhibition by NCES.

Quantitative Data Comparison

To objectively compare NCES against alternative warheads (like acrylamides), we summarize the kinetic parameters using a model cysteine protease assay. Notice how the pre-incubation time drastically shifts the


 for the covalent modality, a hallmark of time-dependent inhibition.
ParameterNCES: Competitive Modality (Reversible Target)NCES: Non-Competitive Modality (Covalent Target)Alternative: Acrylamide Warhead (Covalent)
Primary Mechanism Active-site occlusionAllosteric/Active-site Michael AdditionMichael Addition (Often Promiscuous)

(0 min Pre-incubation)
45 nM>1,500 nM (requires time for covalent bond)210 nM

(60 min Pre-incubation)
45 nM12 nM15 nM
Steady-State Signature Increased

, Unchanged

Unchanged

, Decreased

Unchanged

, Decreased

Jump-Dilution Recovery >95% Activity Recovered<5% Activity Recovered<5% Activity Recovered
Off-Target Reactivity (GSH) LowLowModerate to High

Self-Validating Experimental Protocols

To establish trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. They do not just generate data; they internally verify the mechanistic causality of the NCES compound.

Protocol 1: Steady-State Kinetic Profiling (Lineweaver-Burk Analysis)

Purpose: To mathematically differentiate competitive from non-competitive behavior by mapping the initial velocity (


) across a matrix of substrate and inhibitor concentrations.
  • Matrix Preparation: Prepare a 96-well plate with a matrix of the specific substrate at varying concentrations (e.g.,

    
     to 
    
    
    
    ) and NCES at varying concentrations (e.g.,
    
    
    ).
  • Reaction Initiation: Add the target enzyme to initiate the reaction. Ensure the total substrate consumed remains below 10% to maintain steady-state conditions.

  • Continuous Monitoring: Measure product formation (e.g., fluorescence or absorbance) continuously for 15 minutes. Calculate

    
     from the linear slope of the progress curves.
    
  • Data Transformation: Plot

    
     versus 
    
    
    
    (Lineweaver-Burk plot).
    • Competitive: Lines intersect at the y-axis.

    • Non-Competitive: Lines intersect at the x-axis.

  • Self-Validation System:

    • Negative Control: Vehicle (DMSO) only to establish the baseline uninhibited

      
      .
      
    • Background Control: A "No-Enzyme" well must be included to subtract spontaneous substrate hydrolysis.

    • Data Integrity Check: The

      
       of the linear regression for the Lineweaver-Burk plot must be >0.98.
      
Protocol 2: Jump-Dilution Reversibility Assay

Purpose: Standard


 assays cannot differentiate between a highly potent reversible inhibitor and a covalent irreversible inhibitor. The jump-dilution assay forces the equilibrium backward to confirm covalency.
  • Pre-Incubation: Incubate the enzyme with NCES at a concentration of

    
     for 60 minutes at 37°C to allow full covalent bond formation (if applicable).
    
  • Rapid Dilution: Dilute the Enzyme-Inhibitor complex 100-fold into a reaction buffer containing a saturating concentration of substrate (

    
    ). This drops the inhibitor concentration far below its 
    
    
    
    .
  • Kinetic Tracking: Monitor product formation continuously. If the inhibitor is reversible (competitive), it will rapidly dissociate, and enzyme activity will recover. If it is covalent (non-competitive), the enzyme remains dead.

  • Self-Validation System:

    • Positive Control (Reversible): A known reversible analog (e.g., a simple cyclopropyl sulfonamide lacking the vinyl group) must show >90% recovery.

    • Positive Control (Irreversible): A known covalent modifier (e.g., N-ethylmaleimide) must show <10% recovery.

Workflow Step1 1. Pre-incubate Enzyme with 10x IC50 NCES Step2 2. Equilibrate (60 min) at 37°C Step1->Step2 Step3 3. Rapid 100-fold Dilution into Substrate Buffer Step2->Step3 Step4 4. Monitor Product Formation Continuously Step3->Step4 Decision Recovery of Enzyme Activity? Step4->Decision Comp Competitive (Reversible) Activity Recovers Decision->Comp Yes NonComp Non-Competitive (Covalent) No Recovery Decision->NonComp No

Jump-dilution assay workflow to validate reversible vs. irreversible covalent binding.

References

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC. nih.gov.
  • Stilbene Vinyl Sulfonamides as Fluorogenic Sensors of and Traceless Covalent Kinetic Stabilizers of Transthyretin That Prevent Amyloidogenesis | Journal of the American Chemical Society. acs.org.
  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets - MDPI. mdpi.com.

Sources

Safety & Regulatory Compliance

Safety

N-Cyclopropylethenesulfonamide proper disposal procedures

As a Senior Application Scientist, I understand that managing specialized organic building blocks requires more than just following a checklist; it requires a mechanistic understanding of the chemical's behavior to ensur...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing specialized organic building blocks requires more than just following a checklist; it requires a mechanistic understanding of the chemical's behavior to ensure laboratory safety and environmental compliance.

N-Cyclopropylethenesulfonamide (CAS: 625105-85-3) is a highly valuable intermediate in drug development, but its unique structural features—specifically the sulfonamide moiety and the ethene double bond—demand rigorous disposal protocols.

Below is the authoritative, self-validating guide for the proper segregation, handling, and disposal of N-Cyclopropylethenesulfonamide.

Mechanistic Hazard Assessment

To manage a chemical safely, personnel must understand the causality behind its degradation profile.

  • Thermal Decomposition Profile: N-Cyclopropylethenesulfonamide (C₅H₉NO₂S) contains both sulfur and nitrogen. Upon combustion, this compound does not simply break down into benign CO₂ and H₂O. Instead, it undergoes thermal cleavage, releasing highly toxic oxides of sulfur (SOx) and nitrogen (NOx)[1].

  • Why Landfilling is Prohibited: Organic sulfonamides exhibit variable soil mobility and resist natural biodegradation, leading to severe groundwater leaching risks. Consequently, the EPA mandates that such heteroatom-containing organics be destroyed via high-temperature incineration rather than landfilled[2].

  • Incineration Requirements: Destruction must occur in a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with an alkaline wet scrubber. Causality: The scrubber is essential to neutralize the acidic SOx and NOx gases generated during combustion, converting them into disposable, benign sulfate and nitrate salts before atmospheric release[3].

Waste Segregation & Storage Logic

Proper segregation prevents dangerous cross-reactions, minimizes the risk of toxic gas generation, and significantly reduces disposal costs. N-Cyclopropylethenesulfonamide must be isolated from strong oxidizing agents, which could trigger premature, uncontrolled oxidation of the ethene double bond or the sulfur atom.

Table 1: Waste Segregation & Compatibility Matrix

Waste StreamPrimary ConstituentsApproved ContainerIncompatible MaterialsDisposal Routing
Solid Waste Pure powder, contaminated wipes, empty vialsHigh-density polyethylene (HDPE) wide-mouth jarStrong oxidizers, strong acidsHeteroatom Organic Solid Waste
Non-Halogenated Liquid Dissolved in THF, DMSO, or Ethyl AcetateHDPE or glass carboyHalogenated solvents, aqueous acidsNon-Halogenated Organic Liquid
Halogenated Liquid Dissolved in DCM, ChloroformAmber glass carboyAlkali metals, strong basesHalogenated Organic Liquid

Operational Disposal Protocols

The following step-by-step methodologies ensure a self-validating workflow. Each protocol includes verification steps to confirm successful execution and prevent downstream contamination.

Protocol A: Solid Waste Packaging
  • Collection: Using an anti-static scoop, transfer any residual N-Cyclopropylethenesulfonamide powder into a sealable HDPE container. Causality: Anti-static tools prevent spark generation, which is critical when handling fine organic powders that pose a latent dust explosion hazard.

  • Consolidation: Place all contaminated consumables (weighing boats, spatulas, Kimwipes) into the same HDPE container.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents specifically as "Heteroatom-containing Organic Solid Waste (N-Cyclopropylethenesulfonamide)."

  • Validation: Visually inspect the container seal and wipe the exterior with a damp cloth to ensure no residual dust remains on the outside, protecting transport personnel.

Protocol B: Liquid Waste Segregation
  • Solvent Identification: Determine the exact solvent used to dissolve the compound during your workflow.

  • Transfer: Use a dedicated funnel to pour the solution into the appropriate waste carboy (refer to Table 1). Causality: Never mix non-halogenated and halogenated waste. Halogenated waste requires specialized, higher-temperature incineration to prevent dioxin formation. Mixing them unnecessarily escalates disposal costs and environmental risk.

  • Secondary Containment: Store the waste carboy in a secondary containment tray to capture any potential micro-leaks.

  • Validation: Verify the pH of the waste mixture (if aqueous components are present) to ensure it remains near neutral (pH 6-8), preventing the chemical degradation of the storage container.

Protocol C: Spill Response Workflow
  • Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.

  • Containment: If the spill is solid, do not use a brush and dustpan dry. Causality: Dry sweeping aerosolizes the fine powder, creating an immediate inhalation hazard (H335: May cause respiratory irritation). Instead, lightly moisten a spill pad with a compatible solvent (e.g., isopropanol) and gently wipe up the powder.

  • Extraction: Place the used spill pads into a heavy-duty hazardous waste bag and route to Solid Waste.

  • Validation: Swab the spill area and check under a UV lamp (if the compound or its impurities are fluorescent) or perform a meticulous visual inspection to ensure complete extraction.

Decision Workflow Visualization

The following diagram outlines the logical decision tree for routing N-Cyclopropylethenesulfonamide waste from generation to final destruction.

WasteWorkflow Start N-Cyclopropylethenesulfonamide Waste Generation State Determine Waste State Start->State Solid Solid Residue / Powder State->Solid Liquid Dissolved in Solvent State->Liquid Spill Accidental Spill State->Spill SolidAction Seal in compatible container Label: Heteroatom Organic Waste Solid->SolidAction LiquidAction Segregate by Solvent (Halogenated vs Non-Halogenated) Liquid->LiquidAction SpillAction Wet wipe (Avoid Dust) Transfer to solid waste Spill->SpillAction Incineration Licensed High-Temp Incineration (Scrubber required for SOx/NOx) SolidAction->Incineration LiquidAction->Incineration SpillAction->SolidAction

Figure 1: Decision matrix for the segregation and disposal of N-Cyclopropylethenesulfonamide waste.

Regulatory & Environmental Compliance

Under the Resource Conservation and Recovery Act (RCRA), the legal and financial responsibility for hazardous waste remains with the generating laboratory from "cradle to grave"[2].

  • Generator Status: Ensure your facility tracks the monthly volume of hazardous waste generated to maintain compliance with Conditionally Exempt Small Quantity Generator (CESQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) limits[4].

  • Accumulation Time Limits: Depending on your generator status, waste must be shipped to a licensed TSDF within 90 to 180 days[5].

  • Documentation: All shipments must be accompanied by a Uniform Hazardous Waste Manifest. The laboratory must retain copies of these manifests for a minimum of three years to prove proper disposal[4].

References

  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. Retrieved from:[Link]

  • National Environmental Trainers. RCRA Regulations Explained. Retrieved from:[Link]

  • HETI Services. EPA Rules For Hazardous Waste Management: A Primer on RCRA. Retrieved from:[Link]

  • California Department of Health Services / U.S. EPA. A Characterization of Hazardous Waste Materials Disposed of in California. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Standards Applicable to Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities Under RCRA. Retrieved from: [Link]

Sources

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